molecular formula C18H19NO2 B1674867 Lirinidine CAS No. 54383-28-7

Lirinidine

Cat. No.: B1674867
CAS No.: 54383-28-7
M. Wt: 281.3 g/mol
InChI Key: YXVXMURDCBMPRH-AWEZNQCLSA-N
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Description

Lirinidine has been reported in Magnolia officinalis, Neostenanthera gabonensis, and other organisms with data available.
from Nelumbro nucifera;  RN given refers to (S)-isome

Properties

IUPAC Name

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVXMURDCBMPRH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54383-28-7
Record name Lirinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liriodenine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: The user's query for "Lirinidine" likely contains a typographical error, as the preponderance of scientific literature points to "Liriodenine," an oxoaporphine alkaloid with well-documented anticancer properties. This guide will focus on the mechanism of action of Liriodenine.

Executive Summary

Liriodenine is a naturally occurring alkaloid isolated from various plant species, including those of the Annonaceae and Magnoliaceae families. It has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This document provides a comprehensive overview of the molecular mechanisms through which Liriodenine exerts its anticancer effects, focusing on its role in inducing apoptosis and promoting cell cycle arrest. The primary mechanism involves the upregulation of the p53 tumor suppressor protein, which triggers a cascade of downstream events culminating in programmed cell death. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Action

Liriodenine's anticancer activity is primarily attributed to two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Liriodenine is a potent inducer of apoptosis in various cancer cell types. The central event in this process is the activation of the intrinsic (mitochondrial) apoptotic pathway. This is achieved through the modulation of key regulatory proteins. Studies have shown that Liriodenine treatment leads to an upregulation of the tumor suppressor protein p53[1][2][3][4]. Activated p53, in turn, influences the balance of the Bcl-2 family of proteins, causing a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax[3][5]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm[5]. Cytoplasmic cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of the executioner caspase-3, which orchestrates the dismantling of the cell[5][6].

Cell Cycle Arrest

In addition to inducing apoptosis, Liriodenine disrupts the normal progression of the cell cycle, preventing cancer cell proliferation. Depending on the cancer cell type, Liriodenine has been shown to cause cell cycle arrest at different phases. For instance, it induces G2/M phase arrest in human lung adenocarcinoma (A549) cells and S phase arrest in ovarian cancer (CAOV-3) cells[5][7]. In human hepatoma cell lines (HepG2 and SK-Hep-1), it has been observed to induce G1 arrest[8]. This cell cycle blockade is associated with the modulation of key cell cycle regulatory proteins, such as a reduction in Cyclin D1 and an accumulation of Cyclin B1[3][7].

Key Signaling Pathways

p53-Mediated Apoptotic Pathway

The upregulation of p53 is a cornerstone of Liriodenine's mechanism of action[1][2][3][4][8]. In response to cellular stress induced by Liriodenine, p53 levels increase, transactivating target genes that promote apoptosis. A critical part of this pathway is the regulation of the Bcl-2 protein family, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.

G Liriodenine Liriodenine p53 p53 (Upregulation) Liriodenine->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Bax Bax (Upregulation) p53->Bax Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Liriodenine-induced p53-mediated apoptotic signaling pathway.
Cell Cycle Regulation Pathway

Liriodenine's ability to halt cell proliferation is mediated by its interference with the cell cycle machinery. By downregulating key cyclins, such as Cyclin D1, and causing the accumulation of others, like Cyclin B1, it prevents cells from passing critical checkpoints, leading to arrest in the G1, S, or G2/M phase[3][5][7].

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 G1 S S G1->S G2M G2/M S->G2M G2M->G1 Liriodenine Liriodenine CyclinD1 Cyclin D1 (Downregulation) Liriodenine->CyclinD1 CyclinB1 Cyclin B1 (Accumulation) Liriodenine->CyclinB1 S_Arrest S Phase Arrest (e.g., CAOV-3) Liriodenine->S_Arrest induces G1_Arrest G1 Arrest (e.g., HepG2) CyclinD1->G1_Arrest leads to G2M_Arrest G2/M Arrest (e.g., A549) CyclinB1->G2M_Arrest leads to G1_Arrest->S S_Arrest->G2M G2M_Arrest->G1

Mechanism of Liriodenine-induced cell cycle arrest.

Quantitative Data Summary

The cytotoxic efficacy of Liriodenine is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and exposure times.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MCF-7 Breast Cancer9.20Not Specified[6]
A549 Lung Adenocarcinoma8.07Not Specified[6]
CAOV-3 Ovarian Cancer37.324[5]
26.348[9]
23.172[9]
HT-29 Colon Carcinoma10.62Not Specified[6]
P-388 Murine Leukemia9.60Not Specified[6]
KB Human Epidermoid Carcinoma11.02Not Specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Liriodenine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with various concentrations of Liriodenine (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours)[3].

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells (e.g., CAOV-3) in 6-well plates and treat with the IC50 concentration of Liriodenine for various time points (e.g., 24, 48, 72 hours)[9].

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold 1X PBS.

  • Cell Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[10].

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), Annexin V+/PI+ (late apoptosis/necrosis)[11][12].

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Culture and treat cells with Liriodenine as described previously.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins.

  • Cell Lysis: Treat 1 x 10^6 cells with Liriodenine for 48 hours, then lyse the cells using RIPA buffer[3].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit[3].

  • SDS-PAGE: Separate 50 µg of total protein per sample on a 10% SDS-polyacrylamide gel[3].

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature[3].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Cyclin D1, VEGF, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cancer Cell Culture Treatment 2. Liriodenine Treatment (Dose-Response & Time-Course) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Flow Cytometry) Treatment->Apoptosis CellCycle 3c. Cell Cycle (Flow Cytometry) Treatment->CellCycle WesternBlot 3d. Protein Expression (Western Blot) Treatment->WesternBlot Data 4. Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data Mechanism 5. Mechanism Elucidation Data->Mechanism

General workflow for investigating Liriodenine's anticancer effects.

Conclusion and Future Directions

Liriodenine exhibits potent anticancer activity across a spectrum of cancer cell lines primarily by inducing p53-mediated apoptosis and cell cycle arrest. Its ability to modulate key regulatory proteins like p53, Bcl-2 family members, and cyclins underscores its potential as a therapeutic agent. Future research should focus on preclinical in vivo studies to evaluate its efficacy and toxicity in animal models. Furthermore, investigating potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies in cancer treatment. The development of novel drug delivery systems may also enhance the bioavailability and targeted delivery of Liriodenine, improving its therapeutic index.

References

Lirinidine: A Technical Guide to its Antioxidant Activity and Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine, an aporphine alkaloid isolated from plants of the Liriodendron genus, has garnered attention for its potential pharmacological activities. Among these, its antioxidant properties are of significant interest to researchers exploring novel therapeutic agents for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the antioxidant activity of this compound, focusing on the quantitative data from key assays and the detailed experimental protocols used for its evaluation.

Core Antioxidant Activity of this compound

This compound has been shown to possess antioxidant capabilities, primarily demonstrating ferric reducing power and, to a lesser extent, radical scavenging activity in in vitro studies[1][2]. The antioxidant potential of this compound and other compounds isolated from Liriodendron tulipifera has been evaluated using several standard assays.

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activity of (+)-Lirinidine from a key study.

AssayCompoundConcentration (µM)Activity (%)Positive ControlControl Activity (%)
DPPH Radical Scavenging(+)-Lirinidine1006.5Vitamin C88.5
Ferrous Ion Chelating(+)-Lirinidine100-EDTA-
Ferric Reducing Antioxidant Power (FRAP)(+)-Lirinidine100-BHA-

Data sourced from Kuo et al., 2014[3]. Note: Specific quantitative values for Ferrous Ion Chelating and FRAP assays for this compound were not provided in the reference, though it was stated to have medium ferric reducing power[1][2].

Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols for the primary assays used to characterize the antioxidant activity of this compound.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Sample/Control with 100 µL DPPH solution DPPH_sol->Mix Sample_sol Prepare this compound solution (100 µM in DMSO) Sample_sol->Mix Control_sol Prepare Vitamin C (Positive Control) Control_sol->Mix Incubate Incubate at room temperature for 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 100 µM.

  • 100 µL of the this compound solution is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • The mixture is incubated at room temperature for 30 minutes in the dark.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • Vitamin C is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions, which can catalyze the formation of reactive oxygen species.

Principle: The compound competes with ferrozine for the binding of ferrous ions. A decrease in the formation of the red-colored ferrozine-Fe²⁺ complex, measured by a decrease in absorbance at 562 nm, indicates the chelating activity of the compound.

Experimental Workflow:

Ferrous_Ion_Chelating_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_sol Prepare this compound solution (100 µM in Methanol) Mix1 Mix 50 µL Sample/Control with 50 µL FeCl₂ Sample_sol->Mix1 FeCl2_sol Prepare 2 mM FeCl₂ FeCl2_sol->Mix1 Ferrozine_sol Prepare 5 mM Ferrozine Mix2 Add 100 µL Ferrozine Ferrozine_sol->Mix2 Control_sol Prepare EDTA (Positive Control) Control_sol->Mix1 Incubate1 Incubate for 5 min Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate at room temperature for 10 min Mix2->Incubate2 Measure Measure Absorbance at 562 nm Incubate2->Measure Calculate Calculate % Chelating Effect Measure->Calculate

Caption: Workflow for the Ferrous Ion Chelating Assay.

Detailed Protocol:

  • A 50 µL aliquot of this compound solution (100 µM in methanol) is mixed with 50 µL of 2 mM ferrous chloride (FeCl₂).

  • The mixture is incubated for 5 minutes.

  • 100 µL of 5 mM ferrozine is added to initiate the reaction.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance of the resulting solution is measured at 562 nm.

  • Ethylenediaminetetraacetic acid (EDTA) is used as the positive control.

  • The percentage of chelating effect is calculated using the formula: Chelating Effect (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without sample), and A_sample is the absorbance of the reaction mixture with the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 595 nm.

Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent: Acetate buffer, TPTZ, FeCl₃ (10:1:1 ratio) Mix Mix 10 µL Sample/Control with 190 µL FRAP reagent FRAP_reagent->Mix Sample_sol Prepare this compound solution (100 µM) Sample_sol->Mix Control_sol Prepare BHA (Positive Control) Control_sol->Mix Incubate Incubate at 37°C for 4 min Mix->Incubate Measure Measure Absorbance at 595 nm Incubate->Measure Compare Compare with BHA Measure->Compare Antioxidant_Mechanism cluster_this compound This compound cluster_radicals Reactive Species cluster_neutralization Neutralization & Reduction This compound This compound (Phenolic Alkaloid) Neutralized_ROS Stable Molecules This compound->Neutralized_ROS H• or e⁻ donation DPPH_H DPPH-H (Reduced form) This compound->DPPH_H H• donation Fe2 Fe²⁺ (Ferrous Iron) This compound->Fe2 e⁻ donation ROS Reactive Oxygen Species (ROS) e.g., O₂⁻, •OH DPPH_rad DPPH• (Stable Radical) Fe3 Fe³⁺ (Ferric Iron)

References

Botanical Origins and Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ethnobotanical and Pharmacological Role of Liriodenine

Executive Summary: Liriodenine, an oxoaporphine alkaloid, is a significant bioactive compound isolated from numerous plant families, notably the Annonaceae and Magnoliaceae. Historically, plants containing this alkaloid have been utilized in traditional medicine systems, such as in China and India, for the treatment of various ailments, including tumors.[1] Modern pharmacological research has substantiated these traditional claims, revealing potent anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of Liriodenine's role, from its ethnobotanical roots to its well-documented mechanisms of action, supported by quantitative bioactivity data and detailed experimental protocols for researchers in drug development.

Liriodenine was first isolated from the Tulip Tree (Liriodendron tulipifera L.) and is considered a chemotaxonomic marker in families like Annonaceae.[2][3] Its presence is widespread, primarily in the Magnoliaceae, Annonaceae, Rutaceae, and Menispermaceae families.[3][4]

The use of Liriodenine-containing plants in traditional medicine provides the foundational context for its modern investigation. For instance:

  • In traditional Chinese medicine, Zanthoxylum nitidum, a known source of Liriodenine, has been used for its anticancer properties.[5]

  • In India, Michelia champaca has been traditionally applied for treating abdominal tumors.[1]

  • Plants from the Annonaceae family are widely used in folk medicine, and Liriodenine is one of the most abundant and biologically studied alkaloids from this family.[6][7]

These ethnobotanical applications have directly spurred scientific inquiry into Liriodenine's potent cytotoxic and antimicrobial effects.

Validated Pharmacological Activities

Extensive in vitro and in vivo studies have confirmed a broad spectrum of biological activities for Liriodenine, validating its traditional uses.

Anticancer and Cytotoxic Activity

Liriodenine exhibits significant cytotoxic effects across a wide range of human cancer cell lines. Its primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][8] Key findings include its efficacy against ovarian, lung, breast, and colon cancer cells.[2][8][9] The biological activity is often attributed to its ability to intercalate with DNA.[4][5]

Antimicrobial and Antifungal Activity

The alkaloid has demonstrated potent activity against various pathogens. It is effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis.[3] Its antifungal properties are notable against Candida albicans, Aspergillus niger, and phytopathogenic fungi like Rhizopus stolonifer.[3][10][11]

Other Pharmacological Effects

Beyond its cytotoxic and antimicrobial roles, Liriodenine has been reported to possess:

  • Anti-platelet and Vasorelaxing Actions [2][4]

  • Antiarrhythmic Activity [2][3]

  • Anti-inflammatory Properties

Quantitative Bioactivity Data

The potency of Liriodenine has been quantified in numerous studies. The following tables summarize its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and its minimum inhibitory concentration (MIC) against microbial pathogens.

Table 1: Anticancer Activity (IC₅₀) of Liriodenine

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
CAOV-3Ovarian Cancer37.3 ± 1.0624[2][12]
CAOV-3Ovarian Cancer26.3 ± 0.0748[2]
CAOV-3Ovarian Cancer23.1 ± 1.6272[2]
SKOV-3Ovarian Cancer68.0 ± 1.5624[2]
SKOV-3Ovarian Cancer61.1 ± 3.0948[2]
SKOV-3Ovarian Cancer46.5 ± 1.5572[2]
A549Lung Adenocarcinoma2.6Not Specified[3]
MCF-7Breast Cancer9.20Not Specified[13]
HT-29Colon Cancer10.62Not Specified[13]
P-388Leukemia2.1Not Specified[3]
KBOral Epidermoid Carcinoma3.6Not Specified[3]
HCT-8Ileocecal Adenocarcinoma2.5Not Specified[3]

Table 2: Antimicrobial Activity (MIC) of Liriodenine

MicroorganismTypeMIC (µg/mL)Reference
Paracoccidioides spp.Fungus1.95[14]
Histoplasma capsulatumFungus1.95[14]
Cryptococcus neoformansFungus62.5[14]
Cryptococcus gattiiFungus62.5[14]
Candida spp.Fungus125 - 250[14]
Rhizopus stoloniferFungus27.5[10]
Aspergillus glaucusFungus55.1[10]

Key Signaling Pathways and Mechanisms of Action

Liriodenine's anticancer effects are primarily mediated through the induction of the intrinsic mitochondrial apoptosis pathway and modulation of the cell cycle.

Induction of Apoptosis

Liriodenine triggers apoptosis through a cascade of molecular events. It downregulates anti-apoptotic proteins like Bcl-2 and survivin while upregulating the pro-apoptotic protein Bax.[2][9][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2][12] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[2][13][15] Furthermore, Liriodenine has been shown to upregulate the tumor suppressor protein p53, which plays a critical role in apoptosis induction.[9][16]

Liriodenine_Apoptosis_Pathway Liriodenine Liriodenine p53 p53 Activation Liriodenine->p53 Bcl2 Bcl-2 / Survivin (Anti-apoptotic) Liriodenine->Bcl2 Bax Bax (Pro-apoptotic) Liriodenine->Bax DNA_Intercalation DNA Intercalation & Topoisomerase I Poisoning Liriodenine->DNA_Intercalation p53->Bax Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest (S or G2/M Phase) DNA_Intercalation->CellCycle CellCycle->Apoptosis

Figure 1. Liriodenine-induced intrinsic apoptosis signaling pathway.

Experimental Protocols

Reproducibility in research is paramount. This section details common methodologies for assessing the bioactivity of Liriodenine.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from studies on human ovarian cancer cells.[2]

  • Cell Seeding: Culture human cancer cells (e.g., CAOV-3) until confluent. Harvest the cells, centrifuge at 1,800 rpm for 5 minutes, and resuspend to a concentration of 1x10⁶ cells/mL. Seed the cells in a 96-well plate.

  • Treatment: Prepare various concentrations of Liriodenine. Treat the seeded cells and incubate for specified time periods (e.g., 24, 48, 72 hours) at 37°C. Use an appropriate solvent control and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 3 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of Liriodenine that inhibits cell growth by 50% compared to the untreated control.

MTT_Workflow start Start: Cell Culture harvest Harvest & Count Cells (Adjust to 1x10^6 cells/mL) start->harvest seed Seed Cells in 96-Well Plate harvest->seed treat Treat with Liriodenine (Various Concentrations) seed->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent (Incubate 3h) incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 Value read->analyze end End analyze->end

Figure 2. Experimental workflow for determining IC₅₀ via MTT assay.

Protocol for Antifungal Susceptibility (Broth Microdilution)

This protocol is based on CLSI and EUCAST standards for determining Minimum Inhibitory Concentration (MIC).[14]

  • Preparation of Liriodenine: Dissolve Liriodenine in a suitable solvent (e.g., DMSO). Prepare serial dilutions in RPMI 1640 medium to achieve final testing concentrations (e.g., ranging from 0.97 to 500 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested according to CLSI guidelines.

  • Assay Setup: In a 96-well microplate, add 100 µL of each Liriodenine dilution. Then, add the standardized fungal inoculum to each well.

  • Controls: Include a growth control (medium + inoculum), a sterility control (medium only), and a solvent toxicity control. A standard antifungal agent (e.g., Amphotericin B) should be used as a positive control.

  • Incubation: Incubate the plate under appropriate conditions for the specific fungus (e.g., 37°C for 48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of Liriodenine that causes complete visual inhibition of fungal growth.[17]

Conclusion

Liriodenine stands as a compelling example of a natural product whose traditional medicinal use is strongly supported by modern scientific evidence. Its robust anticancer and antimicrobial activities, underpinned by well-defined molecular mechanisms, make it a valuable lead compound for drug discovery and development. The data and protocols presented in this guide offer a technical foundation for researchers aiming to further explore the therapeutic potential of this potent alkaloid. Ongoing research is essential to translate its demonstrated in vitro efficacy into viable clinical applications.

References

Pharmacological Profile of Lirinidine (Liraglutide): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Lirinidine" yielded limited and often contradictory results, suggesting a likely misspelling. The pharmacological profile, mechanism of action, and clinical data strongly indicate that the intended compound is Liraglutide . This guide proceeds with a comprehensive analysis of Liraglutide.

Introduction

Liraglutide is a long-acting, acylated analogue of human glucagon-like peptide-1 (GLP-1), developed for the treatment of type 2 diabetes and obesity.[1][2] It is a GLP-1 receptor agonist with 97% amino acid sequence homology to native human GLP-1.[3][4] The structural modifications, specifically the substitution of arginine for lysine at position 34 and the attachment of a C16 fatty acid (palmitic acid) via a glutamic acid spacer to lysine at position 26, confer a prolonged duration of action.[2][5] This allows for once-daily subcutaneous administration.[6] This document provides a detailed overview of the pharmacological properties of Liraglutide, including its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.

Mechanism of Action

Liraglutide exerts its therapeutic effects by acting as a full agonist at the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor.[2][7] The binding of Liraglutide to the GLP-1R activates the Gs alpha subunit, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][5] This signaling cascade has several downstream effects that contribute to glycemic control and weight reduction.

1.1. Pancreatic Effects:

  • Glucose-Dependent Insulin Secretion: Increased cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion.[3] This effect is glucose-dependent, meaning insulin release is augmented primarily in the presence of elevated blood glucose, which minimizes the risk of hypoglycemia.[4][8]

  • Suppression of Glucagon Secretion: Liraglutide suppresses the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[1] This leads to a reduction in hepatic glucose output.

  • β-Cell Health: Preclinical studies in animal models suggest that Liraglutide may improve β-cell function and increase β-cell mass by promoting proliferation and inhibiting apoptosis.[2][6][9]

1.2. Extra-Pancreatic Effects:

  • Delayed Gastric Emptying: Liraglutide slows the rate at which food leaves the stomach, which contributes to a reduction in postprandial glucose excursions.[1][10]

  • Appetite Regulation and Weight Management: GLP-1 receptors are present in areas of the brain involved in appetite regulation, such as the hypothalamus.[3][11] Liraglutide is thought to reduce appetite and food intake by acting on these central pathways, leading to weight loss.[10][11]

Signaling Pathway of Liraglutide at the GLP-1 Receptor

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Liraglutide Liraglutide GLP1R GLP-1 Receptor (GPCR) Liraglutide->GLP1R Binds Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PancreaticEffects Pancreatic Effects: - Increased Insulin Secretion - Decreased Glucagon Secretion PKA->PancreaticEffects Leads to ExtraPancreaticEffects Extra-Pancreatic Effects: - Delayed Gastric Emptying - Decreased Appetite PKA->ExtraPancreaticEffects Leads to

Caption: Liraglutide activates the GLP-1R, leading to cAMP production and downstream effects.

Pharmacodynamics

The pharmacodynamic effects of Liraglutide are a direct consequence of its mechanism of action. Clinically, these effects manifest as improved glycemic control and weight loss.

2.1. Glycemic Control:

Liraglutide has been shown to significantly reduce HbA1c levels in patients with type 2 diabetes.[12] It improves both fasting and postprandial glucose control.[8] The glucose-dependent nature of its insulinotropic and glucagonostatic effects contributes to a low risk of hypoglycemia, particularly when not used in combination with secretagogues like sulfonylureas.[4][6]

2.2. Weight Management:

Clinical trials have consistently demonstrated that Liraglutide treatment leads to a dose-dependent reduction in body weight in both diabetic and non-diabetic individuals with obesity.[12][13] This effect is primarily attributed to reduced energy intake.[14]

Table 1: In Vitro Potency of Liraglutide

Assay ParameterCell LineConditionValue (pM)
EC50 (cAMP production) CHO cells expressing human GLP-1R0% Serum Albumin0.915
EC50 (cAMP production) CHO cells expressing human GLP-1R0.1% Bovine Serum Albumin (BSA)31
EC50 (cAMP production) CHO cells expressing human GLP-1R0.1% Ovalbumin (OVA)3.45
EC50 (cAMP production) CHO cells expressing human GLP-1R4.4% Human Serum Albumin (HSA)3400

Data sourced from a study establishing relationships between in vitro potency and clinical efficacious concentrations.[15]

Table 2: Efficacy of Liraglutide in Clinical Trials (LEAD and SCALE Programs)

Trial (Population)Liraglutide DoseMean HbA1c ReductionMean Weight Change
LEAD-2 (T2D on Metformin) 1.8 mg-1.0%-2.8 kg
LEAD-2 (T2D on Metformin) 1.2 mg-1.0%-2.6 kg
SCALE Diabetes (T2D, Overweight/Obese) 3.0 mg-1.3%-5.9%
SCALE Obesity & Pre-diabetes (Non-diabetic, Obese) 3.0 mgN/A-8.0%

Data compiled from published results of the LEAD and SCALE clinical trial programs.[16][17][18]

Pharmacokinetics

The pharmacokinetic profile of Liraglutide is characterized by slow absorption, a long half-life, and high protein binding, which makes it suitable for once-daily dosing.[8]

Table 3: Pharmacokinetic Parameters of Liraglutide

ParameterValue
Bioavailability (subcutaneous) ~55%
Time to Maximum Concentration (Tmax) 8 - 12 hours
Terminal Half-life (t1/2) ~13 hours
Volume of Distribution (Vd) ~13 L
Plasma Protein Binding >98% (primarily to albumin)

Data compiled from multiple pharmacokinetic studies.[3][5][8]

3.1. Absorption:

Following subcutaneous injection, Liraglutide is slowly absorbed, with peak plasma concentrations achieved between 8 and 12 hours.[3][19] The absolute bioavailability is approximately 55%.[8]

3.2. Distribution:

Liraglutide has a relatively small volume of distribution, indicating that it is primarily distributed within the vascular space.[3] It is extensively bound to plasma proteins (>98%), predominantly albumin.[5] This high degree of protein binding protects it from rapid degradation and renal clearance, contributing to its long half-life.[1]

3.3. Metabolism and Excretion:

Liraglutide is metabolized in a manner similar to large proteins, without a specific organ as a major route of elimination.[3] It is endogenously metabolized by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidases, though at a much slower rate than native GLP-1.[5] The metabolites are excreted in the urine and feces.[3][19]

Experimental Protocols

4.1. In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

  • Objective: To determine the in vitro potency (EC50) of Liraglutide by measuring its ability to stimulate cAMP production in cells expressing the human GLP-1 receptor.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GLP-1 receptor are cultured to sub-confluence.[10]

    • Assay Preparation: Cells are seeded into 96-well plates. On the day of the assay, the culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]

    • Compound Treatment: Cells are treated with varying concentrations of Liraglutide.

    • Incubation: The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.[12]

    • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[12]

    • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.[10]

4.2. In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in a Mouse Model of Diabetes

  • Objective: To assess the effect of Liraglutide on glucose tolerance in a diabetic animal model.

  • Methodology:

    • Animal Model: A suitable mouse model of diabetes is used, such as db/db mice or alloxan-induced diabetic mice.[6][11]

    • Acclimatization and Treatment: Animals are acclimatized and treated with Liraglutide or vehicle via subcutaneous injection for a specified duration.[6][20]

    • Fasting: Mice are fasted for a defined period (e.g., 4-6 hours) prior to the test.[17][20]

    • Baseline Glucose: A baseline blood sample is taken from the tail vein to measure blood glucose (t=0).[17]

    • Glucose Challenge: A bolus of glucose (e.g., 1-2 g/kg body weight) is administered via intraperitoneal injection.[21][22]

    • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[21][22]

    • Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT)

IPGTT_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase AnimalModel Select Animal Model (e.g., db/db mice) Treatment Administer Liraglutide or Vehicle (Subcutaneous, daily) AnimalModel->Treatment Fasting Fast Animals (4-6 hours) Treatment->Fasting Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline GlucoseInjection Inject Glucose Bolus (IP) Baseline->GlucoseInjection Monitoring Monitor Blood Glucose at Time Points (15, 30, 60, 120 min) GlucoseInjection->Monitoring PlotData Plot Glucose vs. Time Monitoring->PlotData CalculateAUC Calculate Area Under the Curve (AUC) PlotData->CalculateAUC CompareGroups Compare Liraglutide vs. Vehicle CalculateAUC->CompareGroups

Caption: A typical workflow for conducting an IPGTT in a preclinical animal model.

4.3. SCALE Clinical Trial Protocol (Representative Example)

  • Objective: To evaluate the efficacy and safety of Liraglutide 3.0 mg for weight management in individuals with obesity.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[1]

    • Participants: Individuals with a BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities (e.g., hypertension, dyslipidemia), who do not have type 2 diabetes.[1]

    • Randomization: Participants are randomized (e.g., 2:1 ratio) to receive either Liraglutide 3.0 mg or a matching placebo.[1]

    • Intervention:

      • All participants receive counseling on a reduced-calorie diet and increased physical activity.[1]

      • The active treatment group self-administers Liraglutide via subcutaneous injection, starting with a dose of 0.6 mg daily and escalating weekly to a maintenance dose of 3.0 mg.[5]

    • Duration: The trial typically includes a treatment period of 56 weeks.[1]

    • Primary Endpoints: Co-primary endpoints often include the mean percentage change in body weight, the percentage of participants achieving ≥5% weight loss, and the percentage of participants achieving ≥10% weight loss.

    • Data Analysis: Efficacy is assessed using statistical comparisons between the Liraglutide and placebo groups.

Conclusion

Liraglutide is a potent GLP-1 receptor agonist with a well-defined pharmacological profile. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and central appetite regulation, provides a multifaceted approach to the management of type 2 diabetes and obesity. The pharmacokinetic properties of Liraglutide, particularly its extended half-life, allow for convenient once-daily dosing. Extensive preclinical and clinical research has established its efficacy in improving glycemic control and promoting significant weight loss, with a generally favorable safety profile. This technical guide provides a foundational understanding of the core pharmacological attributes of Liraglutide for professionals in the field of drug research and development.

References

Lirinidine Derivatives: A Technical Guide to their Potential Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lirinidine and its Analogs

This compound is a naturally occurring aporphine alkaloid, a class of nitrogen-containing heterocyclic compounds. Aporphine alkaloids are known for their diverse and potent biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. While research on this compound itself is somewhat limited, the broader family of aporphine alkaloids has been extensively studied, revealing a wide range of potential therapeutic applications, including anticancer and anti-inflammatory effects. This technical guide will provide an in-depth overview of the synthesis, bioactivities, and mechanisms of action of this compound and its structural analogs, with a focus on their potential for drug development.

Potential Bioactivities of this compound Derivatives

Aporphine alkaloids, as a class, exhibit a remarkable spectrum of biological activities. The planar aromatic structure of the aporphine core allows for intercalation with DNA, and various substitutions on the ring system can modulate their interaction with specific biological targets.

Anticancer Activity

Numerous aporphine alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms for their anticancer activity are multifaceted and include the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair, and the induction of apoptosis (programmed cell death).

One notable example is the aporphine alkaloid Taspine, which has shown anti-tumor activity.[2] Furthermore, synthetic derivatives of oxoaporphine alkaloids have been shown to be more potent cytotoxic agents than their lead compounds.[3] Studies on the aporphine alkaloid (+)-xylopine have shown cytotoxic activity against HepG2 cells with an IC50 value of 1.87 μg/mL.[4] Another study reported that the aporphine alkaloid crebanine exhibited remarkable cytotoxic activity against K562 chronic myeloid leukemia blood cancer cells.[3]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several aporphine alkaloids have been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key signaling pathways that regulate the production of pro-inflammatory mediators.

For instance, the aporphine alkaloid nuciferine has been shown to alleviate intestinal inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Another aporphine alkaloid, protopine, also exhibits anti-inflammatory effects by blocking MAPK and NF-κB signaling.[6] A derivative of the aporphine alkaloid Taspine, SMU-Y6, was identified as a potent and selective inhibitor of Toll-like receptor 2 (TLR2), a key player in the inflammatory response.[2] This derivative was shown to block the downstream NF-κB and MAPK signaling pathways.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected aporphine alkaloids.

Table 1: Anticancer Activity of Aporphine Alkaloids

Compound/DerivativeCancer Cell LineIC50 ValueReference
(+)-XylopineHepG21.87 µg/mL[4]
XylopineMG-63 (osteosarcoma)5.5 µg/mL[7]
Oxoaporphine DerivativesVarious5-50 µM (Topoisomerase I inhibition)[3]
CrebanineK562 (Chronic Myeloid Leukemia)37.545% inhibition at 500µM[3]

Table 2: Anti-inflammatory Activity of Aporphine Alkaloid Derivatives

Compound/DerivativeAssay/TargetIC50 ValueReference
SMU-Y6 (Taspine derivative)TLR2 Inhibition0.11 ± 0.04 µmol/L[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of aporphine alkaloids.

Synthesis of Aporphine Alkaloids via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of the core dihydroisoquinoline structure of aporphine alkaloids.[1][8]

Modified Bischler-Napieralski Reaction with Oxalyl Chloride: [1]

  • Dissolve the starting β-arylethylamide in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Add oxalyl chloride dropwise to the solution.

  • After stirring for a designated time, add a Lewis acid, for example, ferric chloride (FeCl₃).[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product using a suitable organic solvent.

  • Purify the product using column chromatography.

A common side reaction in the Bischler-Napieralski reaction is the formation of a styrene byproduct due to a competing retro-Ritter reaction. Using milder activating agents can help minimize this side reaction.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized aporphine alkaloid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the in vivo anti-inflammatory activity of compounds.[2][9]

Protocol: [2]

  • Animal Model: Use appropriate animal models, such as mice.

  • Compound Administration: Administer the test compound (e.g., SMU-Y6, a taspine derivative) orally or via another appropriate route at a specific dose. A control group should receive the vehicle.

  • Induction of Edema: After a set period (e.g., 1 hour), inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their biological effects by modulating various intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[5][6][10] Several aporphine alkaloids, including nuciferine and protopine, have been shown to inhibit these pathways.[5][6][10] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][11]

The general mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, which normally keeps NF-κB sequestered in the cytoplasm.[10] By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.[11] Similarly, the phosphorylation of key kinases in the MAPK pathway (e.g., p38, ERK, JNK) is often suppressed by these alkaloids.[6][10]

NFkB_MAPK_Inhibition cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR TLR LPS->TLR MyD88 MyD88 TLR->MyD88 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_Pathway IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Aporphine Aporphine Alkaloids Aporphine->MyD88 inhibit Aporphine->MAPK_Pathway inhibit Aporphine->IKK inhibit Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes activates Experimental_Workflow Start Start: Design of Aporphine Analogs Synthesis Chemical Synthesis (e.g., Bischler-Napieralski) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Bioactivity Screening Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) In_Vitro_Screening->Anti_inflammatory Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Anti_inflammatory->Lead_Identification Lead_Identification->Synthesis Optimization Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models) Mechanism_Studies->In_Vivo_Studies End End: Potential Drug Candidate In_Vivo_Studies->End

References

Lirinidine: A Technical Guide to its Potential in Cosmetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lirinidine, an isoquinoline alkaloid isolated from the leaves of Liriodendron tulipifera, presents a compelling profile for cosmetic research and development. This technical guide provides an in-depth analysis of its known and potential applications, focusing on its antioxidant, anti-inflammatory, and potential skin-lightening properties. While direct research on this compound's effects on key cosmetic endpoints such as melanogenesis and collagen synthesis is nascent, this document consolidates the existing data on this compound, its source extract, and related aporphine alkaloids to build a scientific foundation for future investigation. Detailed experimental protocols and elucidated signaling pathways are provided to guide further research and application development.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in the leaves of the Tulip Tree, Liriodendron tulipifera.[1] Aporphine alkaloids are a class of isoquinoline alkaloids known for a range of biological activities.[2] Initial studies have highlighted this compound's antioxidant and chemopreventive properties, suggesting its potential as a bioactive ingredient in cosmetic formulations.[1][3] This guide will explore the scientific basis for these potential applications.

Potential Cosmetic Applications and Mechanisms of Action

Antioxidant Activity

Oxidative stress from environmental aggressors is a primary driver of skin aging. Antioxidants can neutralize reactive oxygen species (ROS), protecting cellular structures from damage. This compound has demonstrated antioxidant capabilities in vitro.

Quantitative Data: Antioxidant Activity of (+)-Lirinidine [1]

Assay(+)-Lirinidine (100 µM)Positive Control (100 µM)
DPPH Radical Scavenging6.5% inhibitionVitamin C (88.5% inhibition)
Ferric Reducing Antioxidant Power (FRAP)OD at 700 nm = 0.15BHA (OD at 700 nm = 0.98)

Note: Data extracted from Kang et al., 2014.[1] The results indicate that while (+)-Lirinidine has minor radical scavenging activity, it possesses moderate ferric reducing power.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in skin aging and various skin disorders. An ethanol extract of Liriodendron tulipifera leaves, which contain this compound, has been shown to exhibit significant anti-inflammatory effects by inhibiting the Syk/Src/NF-κB signaling pathway.[4][5][6] This suggests that this compound may contribute to these anti-inflammatory properties.

Signaling Pathway: NF-κB in Skin Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in the skin.[7][8][9] Upon stimulation by inflammatory triggers like cytokines or pathogens, a cascade of signaling events leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The extract of Liriodendron tulipifera has been shown to suppress this pathway.[4][5][6]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Lt_Extract L. tulipifera Extract Lt_Extract->IKK_complex inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_genes induces

Figure 1: Inhibition of the NF-κB inflammatory pathway by L. tulipifera extract.
Potential for Skin Lightening (Melanogenesis Inhibition)

While there is no direct evidence of this compound's effect on melanogenesis, other compounds isolated from Liriodendron tulipifera have demonstrated the ability to inhibit tyrosinase activity and reduce melanin content in B16F10 melanoma cells.[4][10] Furthermore, some aporphine alkaloids have been shown to possess potent melanogenesis-inhibitory activity.[2] This suggests that this compound, as an aporphine alkaloid, warrants investigation for its potential to modulate skin pigmentation.

Signaling Pathway: Melanogenesis

Melanogenesis is primarily regulated by the transcription factor MITF (Microphthalmia-associated transcription factor).[1][11][12][13][14] Signaling cascades initiated by factors such as α-melanocyte-stimulating hormone (α-MSH) lead to the activation of CREB (cAMP response element-binding protein), which in turn upregulates MITF expression. MITF then activates the transcription of key melanogenic enzymes like tyrosinase (TYR), leading to melanin synthesis.

Melanogenesis_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates CREB_p p-CREB CREB->CREB_p MITF_gene MITF Gene CREB_p->MITF_gene activates transcription MITF MITF MITF_gene->MITF TYR_gene Tyrosinase Gene MITF->TYR_gene activates transcription Tyrosinase Tyrosinase TYR_gene->Tyrosinase Tyrosine Tyrosine Melanin Melanin Tyrosine->Melanin catalyzed by Tyrosinase

Figure 2: Key signaling pathway in melanogenesis.
Potential for Anti-Aging (Collagen Synthesis)

There is currently no direct data on the effect of this compound on collagen synthesis. However, the modulation of signaling pathways that regulate collagen production is a key strategy in anti-aging cosmetic research.

Signaling Pathway: TGF-β and Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis in dermal fibroblasts.[3][15][16][17][18] Binding of TGF-β to its receptor initiates a signaling cascade involving the phosphorylation of Smad proteins. Phosphorylated Smads form a complex that translocates to the nucleus and activates the transcription of collagen genes, such as COL1A1 and COL1A2.

TGF_beta_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates Smad2_3_p p-Smad2/3 Smad2_3->Smad2_3_p Smad_complex Smad Complex Smad2_3_p->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc translocation Collagen_genes Collagen Gene Expression Smad_complex_nuc->Collagen_genes induces

Figure 3: TGF-β signaling pathway in collagen synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cosmetic potential of compounds like this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay[1]

Objective: To measure the ferric ion reducing capacity of a sample.

Methodology:

  • Prepare a FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Add 10 µL of the test sample (dissolved in a suitable solvent) to a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferrous ion equivalents.

Mushroom Tyrosinase Inhibition Assay[4][10]

Objective: To assess the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Methodology:

  • Prepare a 96-well plate with 40 µL of 67 mM sodium phosphate buffer (pH 6.8).

  • Add 20 µL of the test compound at various concentrations (dissolved in DMSO, final concentration ≤ 1%).

  • Add 20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM L-tyrosine or L-DOPA as the substrate.

  • Incubate at 25°C for 20 minutes.

  • Measure the absorbance at 490 nm to determine the amount of dopachrome formed.

  • Kojic acid is typically used as a positive control.

  • Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

Melanin Content Assay in B16F10 Cells[4][10]

Objective: To quantify the effect of a compound on melanin production in a cell-based model.

Methodology:

  • Seed B16F10 melanoma cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). α-MSH can be used to stimulate melanogenesis.

  • After treatment, wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm.

  • Normalize the melanin content to the total protein content of each sample, determined by a standard protein assay (e.g., Bradford assay).

Collagen Synthesis Assay in Human Dermal Fibroblasts[19][20][21][22]

Objective: To measure the effect of a compound on collagen production by fibroblasts.

Methodology:

  • Culture human dermal fibroblasts in appropriate media.

  • Treat the cells with the test compound at various concentrations for a set duration (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to collagen.

  • Alternatively, collagen synthesis can be assessed by measuring the incorporation of radiolabeled proline into collagen.

  • The results can be normalized to the total cell number or protein content.

Future Directions and Conclusion

This compound exhibits a promising, albeit currently underexplored, potential for cosmetic applications. Its established antioxidant activity and the anti-inflammatory properties of its source plant extract provide a strong rationale for its inclusion in anti-aging and soothing skincare formulations.

The primary areas for future research should focus on:

  • Melanogenesis: Direct evaluation of this compound's effect on tyrosinase activity and melanin content in B16F10 cells and, subsequently, in human melanocytes.

  • Collagen Synthesis: Investigation of this compound's impact on collagen production in human dermal fibroblasts and its potential modulation of the TGF-β signaling pathway.

  • Anti-inflammatory Mechanisms: Elucidation of the specific contribution of this compound to the anti-inflammatory effects of the Liriodendron tulipifera extract and its direct impact on the NF-κB pathway in skin cells.

  • Formulation and Stability: Development of stable and effective topical formulations for the delivery of this compound into the skin.

References

Spectroscopic and Mechanistic Insights into Lirinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirinidine, an alkaloid with recognized antioxidant and anticancer properties, presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside general experimental protocols for acquiring such data. While specific, experimentally determined quantitative data for this compound remains largely accessible through specialized literature, this document serves as a foundational resource, outlining the expected data formats and methodologies for its characterization. Furthermore, a generalized workflow for the isolation and characterization of natural products like this compound is presented.

Spectroscopic Data of this compound

A comprehensive understanding of a molecule's structure is paramount for its development as a therapeutic agent. Spectroscopic techniques such as NMR and Mass Spectrometry provide detailed insights into the chemical structure and connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound. The exact mass of this compound has been reported, providing a key piece of information for its identification.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₁₉NO₂[1]
Molecular Weight281.35 g/mol [1]
Exact Mass281.141579 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shifts are indicative of the functional groups and the electronic environment of each carbon atom. The ¹³C NMR spectrum of this compound has been recorded in Dimethyl Sulfoxide (DMSO).[1]

Table 2: ¹³C NMR Chemical Shifts for this compound

Atom No.Chemical Shift (ppm)
Data not available in search results.Refer to Heterocycles 20, 863 (1983) for experimental data.

This table is a placeholder to illustrate the required data presentation format.

¹H NMR spectroscopy provides detailed information about the proton environments in a molecule, including their chemical shifts, integration (number of protons), and multiplicity (splitting pattern), which reveals neighboring proton interactions through coupling constants (J).

Table 3: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Data not available in search results.Specific experimental data for this compound is not publicly available.

This table is a placeholder to illustrate the required data presentation format.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.

  • Ionization: Electrospray ionization (ESI) is a common method for generating ions of polar molecules like alkaloids.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and determine the exact mass.

    • Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then detected, providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹H NMR Acquisition: A standard ¹H NMR experiment is performed. Important parameters include the spectral width, number of scans, and relaxation delay. For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals.

Workflow for Natural Product Characterization

The process of identifying and characterizing a novel compound from a natural source like this compound follows a systematic workflow. This involves extraction, isolation, and structural elucidation using various analytical techniques.

Natural Product Characterization Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation & Activity Screening raw_material Plant Material (e.g., Liriodendron tulipifera leaves) extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure this compound fractionation->pure_compound ms_analysis Mass Spectrometry (MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr_analysis structure_determination Structure Determination ms_analysis->structure_determination nmr_analysis->structure_determination bioactivity_screening Biological Activity Screening (e.g., Antioxidant, Anticancer) structure_determination->bioactivity_screening

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess both antioxidant and anticancer activities.[2]

  • Antioxidant Activity: In vitro studies have shown that this compound exhibits moderate ferric reducing power and minor radical scavenging activity.[2] The precise signaling pathways through which this compound exerts its antioxidant effects are not yet fully elucidated. However, many natural antioxidants are known to modulate pathways such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.

  • Anticancer Activity: The anticancer properties of this compound have been noted, but the specific mechanisms of action and the signaling pathways involved require further investigation.[2] Common anticancer mechanisms for natural products include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Due to the lack of specific information on this compound's signaling pathways, a diagrammatic representation is not provided at this time. Further research is needed to delineate the molecular targets and signaling cascades modulated by this compound.

References

Lirinidine: A Technical Guide to Target Identification and Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirinidine, an aporphine alkaloid with demonstrated antioxidant and anticancer properties, represents a promising natural product scaffold for drug discovery. However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of putative target identification and molecular docking strategies for this compound. Leveraging data from its structurally analogous compound, Liriodenine, this document outlines potential biological targets, detailed experimental protocols for their validation, and computational approaches to elucidate binding interactions. The methodologies and data presented herein are intended to serve as a foundational resource for researchers seeking to unravel the therapeutic potential of this compound and other related aporphine alkaloids.

Putative Molecular Targets of this compound

Direct experimental evidence for the molecular targets of this compound is currently limited in publicly available literature. However, based on studies of the structurally similar aporphine alkaloid, Liriodenine, several putative targets can be inferred. These targets span various protein classes, including enzymes critical for DNA topology, protein kinases involved in cell signaling, and receptors in the central nervous system.

Topoisomerase II

DNA topoisomerase II is a crucial enzyme that modulates the topological state of DNA, playing a vital role in replication, transcription, and chromosome segregation. Inhibition of this enzyme is a well-established mechanism for anticancer drugs. Studies have shown that Liriodenine is a potent inhibitor of topoisomerase II, suggesting that this compound may share this activity.[1]

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cell survival and proliferation. It is considered an attractive target for cancer therapy. Molecular docking studies have predicted that Liriodenine can bind to the ATP-binding pocket of Pim-1, indicating its potential as a Pim-1 inhibitor.

GABA Receptor

The GABA receptor is the main inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. Liriodenine has been shown to act as an antagonist at insect GABA receptors, suggesting a potential neurological activity for this compound.[2]

Smoothened Receptor

The Smoothened (SMO) receptor is a key component of the Hedgehog signaling pathway, which is implicated in embryonic development and carcinogenesis. In silico studies have demonstrated that Liriodenine can dock into the binding site of the Smoothened receptor, suggesting a potential role in modulating this pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for Liriodenine, which can be used as a proxy for estimating the potential activity of this compound.

Table 1: In Vitro Inhibitory Activity of Liriodenine

TargetAssay TypeSpeciesIC50 / KiReference
Topoisomerase IIDecatenation AssayHumanStrong Inhibition (qualitative)[1]
Insect GABA ReceptorPatch Clamp ElectrophysiologyPeriplaneta americana~1 µM (IC50)[2]
Sodium Channel (INa)Whole-cell Voltage ClampRat0.7 µM (IC50)[3]
L-type Calcium Channel (ICa)Whole-cell Voltage ClampRat2.5 µM (IC50)[3]
Transient Outward Potassium Current (Ito)Whole-cell Voltage ClampRat2.8 µM (IC50)[3]
Steady-state Outward Potassium Current (Iss)Whole-cell Voltage ClampRat1.9 µM (IC50)[3]

Table 2: Molecular Docking Scores for Liriodenine

TargetDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Topoisomerase IIAutoDock-LYS603[4]
Pim-1 KinaseNot Specified-Not Specified
Smoothened ReceptorNot Specified-Not Specified

Experimental Protocols

This section provides detailed methodologies for target identification and validation, as well as for performing molecular docking studies.

Target Identification Protocols

This method is used to isolate and identify binding partners of a ligand from a complex biological sample.

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the this compound derivative to the beads according to the manufacturer's protocol.

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Affinity Purification:

    • Prepare a cell lysate or tissue extract in a suitable lysis buffer.

    • Incubate the lysate with the this compound-coupled beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • Wash the beads with lysis buffer containing a low concentration of detergent to remove non-specific binding proteins.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.[5][6]

This approach uses a modified version of the small molecule to covalently label its targets in a cellular context.[7][8]

  • Probe Synthesis:

    • Synthesize a this compound analog containing a bioorthogonal handle, such as an alkyne or azide group, and a photoreactive group (e.g., diazirine).[7][8]

  • In-cell Labeling:

    • Treat living cells with the this compound probe for a specified time.

    • Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

    • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe.[9]

  • Enrichment and Identification:

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Digest the enriched proteins and identify them by LC-MS/MS as described above.[10]

Target Validation and Characterization Protocols

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[11][12][13][14]

  • Reaction Setup:

    • Prepare a reaction mixture containing kDNA, ATP, and reaction buffer.

    • Add varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding purified human Topoisomerase IIα.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Separate the DNA products by agarose gel electrophoresis.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of decatenated mini-circles and an increase in the catenated kDNA network.[15]

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[16][17][18]

  • Kinase Reaction:

    • In a 96-well plate, add Pim-1 kinase, a suitable substrate (e.g., a peptide substrate), and ATP in kinase buffer.

    • Add serial dilutions of this compound or a control inhibitor.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.[19]

This technique measures the effect of a compound on the ion currents flowing through GABA receptors in isolated neurons.[2]

  • Cell Preparation:

    • Acutely dissociate neurons from a suitable source (e.g., insect ganglia).

    • Establish a whole-cell patch clamp recording configuration on a single neuron.

  • Data Acquisition:

    • Apply GABA to the neuron to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of this compound to assess its effect on the GABA-induced current.

    • Record the currents using a patch-clamp amplifier and digitize the data for analysis.

This assay measures the ability of a compound to displace a radiolabeled or fluorescently labeled ligand from the Smoothened receptor.[20][21][22][23][24]

  • Assay Setup:

    • Prepare cell membranes from cells overexpressing the Smoothened receptor.

    • In a 96-well plate, incubate the membranes with a fixed concentration of a labeled SMO ligand (e.g., [³H]-cyclopamine or BODIPY-cyclopamine) and varying concentrations of this compound.

  • Measurement:

    • For radioligand binding, separate bound from free ligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

    • For fluorescent ligand binding, measure the fluorescence polarization or fluorescence intensity using a plate reader.

  • Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50).

Molecular Docking Protocol (using AutoDock)

This protocol outlines the general steps for performing molecular docking of this compound with a target protein.[25][26][27][28][29]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using AutoDockTools.

    • Generate the 3D structure of this compound and optimize its geometry.

    • Define the rotatable bonds in the this compound structure.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the target protein.

    • Calculate grid maps for each atom type in the ligand using AutoGrid.

  • Docking Simulation:

    • Perform the docking calculation using AutoDock, which will explore different conformations and orientations of this compound within the active site.

    • The Lamarckian Genetic Algorithm is commonly used for this purpose.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy and clustering.

    • Visualize the protein-ligand interactions to identify key residues involved in binding.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its target identification.

Experimental Workflow for this compound Target Identification

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Mechanism of Action This compound This compound Affinity Chromatography Affinity Chromatography This compound->Affinity Chromatography Chemical Proteomics Chemical Proteomics This compound->Chemical Proteomics Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Chemical Proteomics->Mass Spectrometry Putative Targets Putative Targets Mass Spectrometry->Putative Targets Biochemical Assays Biochemical Assays Putative Targets->Biochemical Assays Cell-based Assays Cell-based Assays Putative Targets->Cell-based Assays Validated Target Validated Target Biochemical Assays->Validated Target Cell-based Assays->Validated Target Molecular Docking Molecular Docking Validated Target->Molecular Docking Binding Mode Binding Mode Molecular Docking->Binding Mode

Caption: A generalized workflow for the identification and validation of this compound's molecular targets.

Putative NF-κB Signaling Pathway Inhibition

G Stimulus Stimulus IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription activates This compound This compound This compound->IKK

Caption: Putative inhibition of the canonical NF-κB signaling pathway by this compound.[11][30][31][32][33][34]

Potential AMPK Signaling Pathway Activation

G This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

Caption: Potential activation of the AMPK signaling pathway by this compound, leading to metabolic regulation.[35][36][37][38][39]

Conclusion

While direct experimental data on this compound's molecular targets is still forthcoming, the information available for the structurally related alkaloid Liriodenine provides a strong foundation for initiating target identification and validation studies. The experimental protocols and computational methods detailed in this guide offer a clear roadmap for researchers to systematically investigate the mechanism of action of this compound. Elucidating the specific molecular interactions of this promising natural product will be crucial for its future development as a potential therapeutic agent.

References

Early-Stage Research on Lirinidine's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirinidine, a naturally occurring aporphine alkaloid isolated from Liriodendron tulipifera and Nelumbo nucifera, has emerged as a compound of interest in early-stage therapeutic research. Preliminary studies have highlighted its potential antioxidant and anticancer activities. This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its core pharmacological activities, available quantitative data, and the experimental methodologies employed in its initial characterization. While research is in its nascent stages, this document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

Introduction

This compound is an alkaloid with the IUPAC name (6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol. Its chemical structure and properties are detailed in Table 1. Natural product screening has identified this compound as a bioactive molecule with potential applications in oncology and diseases associated with oxidative stress. This guide will synthesize the available preclinical data to provide a clear understanding of its therapeutic potential.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
CAS Number 54383-28-7
Synonyms (+)-Lirinidine, (-)-Liridinine

Therapeutic Potential and Mechanism of Action

Early research on this compound has primarily focused on two key areas: its antioxidant and anticancer properties.

Antioxidant Activity

This compound has demonstrated notable antioxidant activity in preclinical assays. The primary mechanism of its antioxidant effect is believed to be its ability to scavenge free radicals, thereby mitigating cellular damage caused by oxidative stress.

Anticancer Activity

Preliminary in vitro studies have indicated that this compound possesses cytotoxic activity against certain cancer cell lines. The proposed mechanism of action involves the inhibition of cancer cell proliferation. Further research is required to elucidate the precise molecular targets and signaling pathways involved in its anticancer effects.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound from early-stage research.

Table 2: In Vitro Biological Activity of this compound

AssayCell LineEndpointResult
Antioxidant Activity -DPPH Radical ScavengingModerate Activity
Anticancer Activity A375 (Human Melanoma)Cell ProliferationInhibition observed at concentrations of 10, 50, and 100 μM

Note: The data presented is based on initial screenings and requires further validation through more extensive studies.

Experimental Protocols

This section details the methodologies for the key experiments cited in the early-stage research of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Methodology:

  • A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

  • This compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Methodology:

  • A375 human melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound (e.g., 10, 50, and 100 μM) and a vehicle control.

  • After a specific incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

  • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Due to the early stage of research, the specific signaling pathways modulated by this compound have not yet been fully elucidated. The following diagrams illustrate a hypothetical signaling pathway potentially involved in its anticancer activity, based on the known mechanisms of other aporphine alkaloids, and a general workflow for its initial investigation.

anticancer_pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Binds to or interacts with DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) CellSurfaceReceptor->DownstreamSignaling Modulates NFkB NF-κB DownstreamSignaling->NFkB Inhibits activation of Apoptosis Apoptosis (Induction) DownstreamSignaling->Apoptosis Promotes Proliferation Cell Proliferation (Inhibition) NFkB->Proliferation Promotes

Hypothetical signaling pathway for this compound's anticancer activity.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Antioxidant Antioxidant Assays (DPPH, ABTS) ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) Cytotoxicity Cytotoxicity Assays (MTT, SRB) Cytotoxicity->ApoptosisAssay AnimalModel Animal Tumor Models ApoptosisAssay->AnimalModel CellCycle Cell Cycle Analysis CellCycle->AnimalModel WesternBlot Western Blot (Signaling Proteins) WesternBlot->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

General experimental workflow for investigating this compound's therapeutic potential.

Future Directions

The preliminary findings on this compound are promising but underscore the need for further in-depth research. Future studies should focus on:

  • Comprehensive Pharmacological Profiling: Elucidating the full spectrum of this compound's biological activities.

  • Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound to understand its anticancer and antioxidant effects at a molecular level.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and oxidative stress-related diseases.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a natural product with demonstrated antioxidant and anticancer potential in early-stage research. This technical guide has summarized the currently available data, providing a foundation for future investigations. While significant research is still required to fully understand its therapeutic value, this compound represents a promising lead compound for the development of novel therapies. The detailed experimental protocols and proposed workflows provided herein are intended to facilitate further exploration of this intriguing molecule by the scientific community.

Phytochemical Analysis of Liriodendron tulipifera for Liriodenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Liriodendron tulipifera, commonly known as the tulip tree, with a specific focus on the isolation, identification, and quantification of the aporphine alkaloid, Liriodenine. This document details experimental protocols, summarizes available quantitative data, and visualizes key experimental workflows and biological signaling pathways.

Introduction

Liriodendron tulipifera has a history of use in traditional medicine, and modern phytochemical investigations have revealed a diverse array of secondary metabolites, including alkaloids, sesquiterpene lactones, and lignans. Among these, the oxoaporphine alkaloid Liriodenine has garnered significant interest due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties. First isolated from the heartwood of L. tulipifera, Liriodenine's cytotoxic effects against various cancer cell lines have prompted further research into its mechanism of action and potential as a therapeutic agent. This guide serves as a technical resource for researchers engaged in the study of Liriodenine from this important botanical source.

Quantitative Analysis of Liriodenine in Liriodendron tulipifera

The concentration of Liriodenine can vary significantly between different parts of the Liriodendron tulipifera tree. While comprehensive, directly comparable quantitative data across all tissues is limited in the existing literature, this section summarizes the available findings. It is important to note that the extraction method, solvent system, and quantification technique can influence the reported yields.

Plant PartCompoundReported Yield/ContentMethod of QuantificationSource
StemsLiriodenine36 mg isolated from a 7.43 g fraction of the methanol extractIsolation and Gravimetry[1][2]
BarkLiriodeninePresent, isolated as one of six aporphine alkaloidsIsolation[3]
LeavesLiriodeninePresent among other alkaloids and sesquiterpene lactonesIsolation[3]
HeartwoodLiriodenineIdentified as a key antimicrobial alkaloidIsolation

Note: The data presented highlights the presence of Liriodenine in various parts of Liriodendron tulipifera. However, for drug development and resource management, a standardized quantitative analysis using a validated HPLC or UPLC method across different plant tissues, seasons, and geographical locations is highly recommended.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and identification of Liriodenine from Liriodendron tulipifera.

General Experimental Workflow

The overall process for the phytochemical analysis of Liriodenine from L. tulipifera can be visualized as a sequential workflow.

experimental_workflow plant_material Plant Material (e.g., Bark, Stems, Leaves) drying Drying and Grinding plant_material->drying extraction Solvent Extraction drying->extraction filtration Filtration and Concentration extraction->filtration fractionation Fractionation (e.g., Column Chromatography) filtration->fractionation isolation Isolation (e.g., Preparative HPLC) fractionation->isolation identification Structural Elucidation (NMR, MS) isolation->identification quantification Quantitative Analysis (HPLC) isolation->quantification

Caption: Experimental workflow for Liriodenine analysis.

Extraction of Liriodenine

Objective: To extract crude alkaloids, including Liriodenine, from the plant material.

Materials:

  • Dried and powdered Liriodendron tulipifera plant material (e.g., bark, stems, or leaves)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hexane

  • Hydrochloric acid (HCl), 3% solution

  • Ammonium hydroxide (NH₄OH), 5 N solution

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Defatting: The dried and powdered plant material (e.g., 300 g of bark) is first defatted by maceration with hexane (e.g., 3 L) at room temperature for 24 hours to remove nonpolar constituents.[3] The solvent is then filtered off, and the plant material is air-dried.

  • Alcoholic Extraction: The defatted plant material is then extracted with 95% ethanol or methanol (e.g., 2 x 3 L) at room temperature for 48 hours.[3]

  • Concentration: The ethanolic or methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction (for alkaloid enrichment): a. The crude extract is acidified with a 3% HCl solution. b. This acidic solution is then partitioned with chloroform to remove non-alkaloidal compounds. c. The remaining aqueous layer is basified with 5 N NH₄OH solution to a pH of approximately 9-10. d. The basic solution is then extracted again with chloroform. The chloroform layer, now containing the basic alkaloids, is collected.[3] e. The chloroform extract is concentrated under vacuum to yield the crude alkaloid fraction.

Isolation of Liriodenine

Objective: To isolate pure Liriodenine from the crude alkaloid fraction.

Materials:

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., n-hexane/acetone gradients)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Mobile phase for HPLC (e.g., methanol/water gradient with 0.01% trifluoroacetic acid - TFA)

  • UV detector

Protocol:

  • Silica Gel Column Chromatography: a. The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. b. The column is eluted with a gradient of solvents, such as n-hexane and acetone, with increasing polarity.[2] c. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Liriodenine.

  • Preparative HPLC: a. Fractions enriched with Liriodenine are further purified using a preparative HPLC system. b. A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water containing a small amount of TFA (e.g., 0.01%) to improve peak shape.[3] c. The elution is monitored by a UV detector at a wavelength where Liriodenine has strong absorbance (e.g., 254 nm). d. The peak corresponding to Liriodenine is collected, and the solvent is evaporated to yield the pure compound.

Identification and Structural Elucidation of Liriodenine

Objective: To confirm the identity and structure of the isolated Liriodenine.

Materials:

  • Purified Liriodenine sample

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Deuterated solvents for NMR (e.g., CDCl₃)

Protocol:

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the isolated compound are determined using mass spectrometry. The molecular ion peak corresponding to the molecular formula of Liriodenine (C₁₇H₉NO₃) should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure of the compound. b. The chemical shifts and coupling constants of the protons and carbons in the spectra should match the reported data for Liriodenine. c. Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms within the molecule.

Quantification of Liriodenine by HPLC

Objective: To determine the concentration of Liriodenine in a plant extract.

Materials:

  • Plant extract

  • Liriodenine standard of known purity

  • Analytical HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol/water gradient)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions: A series of standard solutions of Liriodenine of known concentrations are prepared in a suitable solvent (e.g., methanol).

  • Preparation of Sample Solution: A known amount of the plant extract is dissolved in a known volume of solvent, filtered, and prepared for HPLC analysis.

  • HPLC Analysis: a. The standard solutions and the sample solution are injected into the HPLC system. b. The separation is performed on a C18 column using an appropriate mobile phase gradient. c. The eluent is monitored at the maximum absorbance wavelength of Liriodenine.

  • Calibration Curve and Quantification: a. A calibration curve is constructed by plotting the peak area of the Liriodenine standard against its concentration. b. The concentration of Liriodenine in the sample extract is determined by interpolating its peak area on the calibration curve. c. The final content of Liriodenine in the original plant material is calculated and typically expressed as mg/g of dry weight.

Signaling Pathways of Liriodenine

Liriodenine has been shown to exert its anticancer effects through the induction of apoptosis, a form of programmed cell death. Two key signaling pathways have been implicated: the intrinsic (mitochondrial) pathway and the p53-mediated pathway.

Liriodenine-Induced Mitochondrial Apoptosis Pathway

Liriodenine can trigger the intrinsic apoptosis pathway by acting on the mitochondria.

mitochondrial_pathway Liriodenine Liriodenine Bax Bax (Pro-apoptotic) Liriodenine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway induced by Liriodenine.

This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptotic cell death.

Liriodenine and the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in mediating the cellular response to stress, including DNA damage. Liriodenine has been shown to upregulate the expression of p53, which can then trigger apoptosis.

p53_pathway Liriodenine Liriodenine p53 p53 (Tumor Suppressor) Liriodenine->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Activates transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis Bax->Apoptosis Promotes

Caption: Liriodenine's interaction with the p53 signaling pathway.

Upon activation by Liriodenine, p53 can induce cell cycle arrest, providing time for DNA repair. However, in the presence of extensive damage or persistent stress, p53 can transcriptionally activate pro-apoptotic genes like Bax, thereby linking the p53 pathway to the mitochondrial apoptosis pathway and committing the cell to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the phytochemical analysis of Liriodendron tulipifera for the bioactive alkaloid, Liriodenine. The experimental protocols outlined offer a practical framework for the extraction, isolation, and quantification of this promising natural product. The visualization of the experimental workflow and the key signaling pathways involved in Liriodenine's anticancer activity provides a clear conceptual understanding for researchers. While the presence of Liriodenine in various parts of the tulip tree is well-established, further research focusing on standardized quantitative analysis is crucial for optimizing its extraction and for advancing its potential development as a therapeutic agent. The potent pro-apoptotic activity of Liriodenine, mediated through the mitochondrial and p53 pathways, underscores its significance as a lead compound for future drug discovery and development efforts in oncology.

References

Lirinidine as a potential lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Lirinidine, a naturally occurring alkaloid, has emerged as a compound of interest in the field of drug discovery. Primarily isolated from botanicals such as the Tulip Tree (Liriodendron tulipifera) and Sacred Lotus (Nelumbo nucifera), this molecule has demonstrated potential therapeutic activities, notably as an antioxidant and an anticancer agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its potential as a lead compound for the development of novel therapeutics. Due to the nascent stage of research on this compound, this document also highlights the existing knowledge gaps and future directions for investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development. While extensive data for this compound is not publicly available, some basic information has been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₂[1][2]
Molecular Weight 281.35 g/mol [1]
CAS Number 54383-28-7[1]
Class Alkaloid[1]

Biological Activities and Potential Therapeutic Applications

Preliminary studies have indicated that this compound exhibits biological activities that warrant further investigation for its therapeutic potential. The primary areas of interest are its antioxidant and anticancer effects.

Antioxidant Activity

Table 2: Summary of Reported Antioxidant Activity for this compound

Assay TypeReported ActivityQuantitative Data (e.g., IC50, Trolox Equivalents)
General AntioxidantReported to have antioxidant activity.Not available in public search results.
Anticancer Activity

The potential of this compound as an anticancer agent is a key area of interest. It has been cited as having anticancer properties, but detailed studies quantifying its potency against specific cancer cell lines are lacking in the public domain.

Table 3: Summary of Reported Anticancer Activity for this compound

Cancer Cell LineReported ActivityQuantitative Data (e.g., IC50, GI50)
Not SpecifiedReported to have anticancer activity.Not available in public search results.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antioxidant and anticancer effects have not yet been elucidated. Understanding the signaling pathways modulated by a lead compound is crucial for its development into a targeted therapeutic. At present, there is no specific information available in the searched literature detailing the signaling pathways affected by this compound.

To illustrate a general workflow for investigating the mechanism of action of a potential anticancer compound, the following diagram outlines a hypothetical experimental approach.

cluster_workflow Hypothetical Experimental Workflow for Mechanism of Action Studies compound This compound Treatment on Cancer Cells cytotoxicity Cytotoxicity Assays (MTT, etc.) compound->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase Activity) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If cytotoxic pathway_analysis Signaling Pathway Analysis (Western Blot, RT-qPCR) apoptosis->pathway_analysis cell_cycle->pathway_analysis target_id Target Identification (Pull-down Assays, etc.) pathway_analysis->target_id

Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not currently available in the public domain. However, for the benefit of researchers initiating studies on this compound or similar natural products, this section provides generalized protocols for common assays.

General Protocol for DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • Add varying concentrations of the this compound stock solution to the wells of a 96-well microplate.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The current body of research on this compound suggests its potential as a lead compound, particularly in the areas of antioxidant and anticancer therapies. However, the available data is preliminary and lacks the depth required for significant advancement in drug development.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a wide range of cancer cell lines and in various antioxidant models to identify its most promising therapeutic applications.

  • Quantitative Bioactivity Studies: Determining the IC50, EC50, and Ki values of this compound to quantify its potency and efficacy.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety profile of this compound in animal models.

  • Medicinal Chemistry Efforts: Synthesizing analogs of this compound to improve its potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Lirinidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of Lirinidine in pharmaceutical formulations. The protocols detailed herein are designed for use in quality control, stability testing, and research environments.

Introduction

This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. The development of a robust and reliable analytical method for its quantification is crucial for ensuring product quality and consistency throughout the drug development process. This application note describes a simple, specific, and accurate reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[2]

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Ortho-phosphoric acid (for pH adjustment)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established to provide optimal separation and peak symmetry for this compound.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25mM Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[2]
Column Temperature 35°C
Detection Wavelength 254 nm[2]
Run Time 10 minutes
Preparation of Solutions

2.3.1 Phosphate Buffer (25mM, pH 3.0)

  • Weigh and dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using ortho-phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.[4]

2.3.2 Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.[4]

  • Dissolve the standard in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase and mix thoroughly.[4][5]

2.3.3 Calibration Standards (Working Solutions) Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 40, 60 µg/mL).[6]

2.3.4 Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the drug.[7]

  • Allow the solution to cool to room temperature and make up the volume with the mobile phase.

  • Centrifuge a portion of the solution at 4000 rpm for 15 minutes.[7]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8][9]

Method Validation Summary

The developed analytical method was validated according to ICH guidelines for key parameters to ensure its suitability for the intended purpose.[10]

Linearity and Range

The linearity was evaluated by analyzing six concentrations of this compound ranging from 1 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
1.054,830
5.0275,150
10.0551,200
20.01,103,500
40.02,205,100
60.03,308,400
Correlation Coefficient (r²) 0.9998
Accuracy and Precision

Accuracy was determined by the percent recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was assessed by analyzing six replicate injections at the 100% concentration level (repeatability) and on different days (intermediate precision).

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (Repeatability)% RSD (Intermediate)
80%16.015.8999.31%0.85%1.21%
100%20.020.08100.40%0.62%1.05%
120%24.024.21100.88%0.77%1.15%
Overall Validation Parameters

The table below summarizes the performance characteristics of the validated method. The acceptance criteria are based on typical requirements for pharmaceutical assays.[11]

Validation ParameterResultAcceptance Criteria
Specificity No interference from placeboNo interference at the retention time of the analyte
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 60 µg/mL80% to 120% of target concentration
Accuracy (% Recovery) 99.31% - 100.88%98.0% - 102.0%[10][11]
Precision (% RSD) ≤ 0.85% (Repeatability)RSD ≤ 2.0%[11]
≤ 1.21% (Intermediate)RSD ≤ 3.0%
LOD (µg/mL) 0.25 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ (µg/mL) 0.75 µg/mLSignal-to-Noise Ratio ≥ 10:1[11]
Robustness RobustNo significant effect on results with minor variations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound, from the initial preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_standard Prepare this compound Standard Stock Solution prep_cal Prepare Calibration Curve Standards prep_standard->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Sample (e.g., from Tablets) inject_sample Inject Prepared Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase & Buffer prep_mobile->prep_standard prep_mobile->prep_cal prep_mobile->prep_sample sys_suit System Suitability Test (Inject Standard) prep_mobile->sys_suit sys_suit->sys_suit sys_suit->inject_cal If Pass gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_cal->gen_curve quantify Quantify this compound in Samples inject_sample->quantify gen_curve->quantify report Generate Final Report quantify->report

Caption: Workflow for this compound quantification via HPLC.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the quantification of this compound in pharmaceutical dosage forms. The method validation results confirm its suitability for routine quality control analysis and stability studies, providing a reliable tool for the pharmaceutical development of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Lirinidine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine is an alkaloid that has been identified for its antioxidant and anticancer properties.[1] Preliminary investigations suggest that this compound may also act as a selective agonist for the imidazoline I1 receptor, a key target in the central regulation of blood pressure.[2][3] Activation of I1 receptors in the brainstem leads to a reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[3][4][5] This mechanism is distinct from that of older centrally-acting antihypertensives that primarily target α2-adrenergic receptors, and is associated with a more favorable side-effect profile.[3][4]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound as a potential antihypertensive agent. The protocols detailed below are designed to assess the efficacy, mechanism of action, and safety of this compound in rodent models of hypertension.

Imidazoline I1 Receptor Signaling Pathway

The antihypertensive effects of I1 receptor agonists are mediated through a distinct signaling cascade within the central nervous system. Upon binding of an agonist like this compound, the I1 receptor initiates a signaling pathway that is not coupled to conventional G-protein pathways like adenylyl or guanylyl cyclases.[6] Instead, it is linked to the hydrolysis of choline phospholipids, leading to the generation of second messengers such as diacylglyceride and arachidonic acid.[6][7] This cascade ultimately results in a decrease in sympathetic nerve activity and a reduction in blood pressure.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor Imidazoline I1 Receptor PC_PLC Phosphatidylcholine-Specific Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates This compound This compound (Agonist) This compound->I1_Receptor Binds to DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Arachidonic_Acid Arachidonic Acid DAG->Arachidonic_Acid Leads to generation of Sympathetic_Outflow Decreased Sympathetic Nervous System Outflow Arachidonic_Acid->Sympathetic_Outflow Blood_Pressure Reduced Blood Pressure Sympathetic_Outflow->Blood_Pressure Results in

Caption: Imidazoline I1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo this compound Studies

The following diagram outlines the general workflow for evaluating the antihypertensive effects of this compound in vivo.

Experimental_Workflow Start Start: Hypothesis This compound is an I1 Agonist Dose_Finding Phase 1: Dose-Finding Study (Acute Administration) Start->Dose_Finding Efficacy_Study Phase 2: Efficacy Study (Chronic Administration) Dose_Finding->Efficacy_Study Mechanism_Study Phase 3: Mechanistic Studies Efficacy_Study->Mechanism_Study Safety_Study Phase 4: Safety & Toxicology Mechanism_Study->Safety_Study Data_Analysis Data Analysis & Interpretation Safety_Study->Data_Analysis End Conclusion Data_Analysis->End

Caption: General Experimental Workflow.

Phase 1: Acute Dose-Finding and Efficacy Study

Objective: To determine the optimal dose range of this compound for blood pressure reduction and to assess its acute antihypertensive effects.

Animal Model: Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age. Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Protocol 1.1: Blood Pressure Measurement using Radiotelemetry

Radiotelemetry is the gold standard for measuring blood pressure in conscious, freely moving animals, as it avoids the stress artifacts associated with restraint.[8][9]

Materials:

  • Telemetry transmitter (e.g., DSI PA-C10)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Receivers and data acquisition system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane (4-5% for induction, 2% for maintenance).[8]

    • Place the animal on a warming plate to maintain body temperature.

    • Make a midline incision in the neck to expose the carotid artery.

    • Create a subcutaneous pocket on the flank to house the transmitter body.[8]

    • Tunnel the telemetry catheter subcutaneously from the flank to the neck incision.

    • Isolate the carotid artery and insert the catheter tip, securing it with sutures.

    • Close all incisions and administer post-operative analgesics.

  • Recovery: Allow the animals to recover for at least 5-7 days post-surgery before starting the experiment.[8]

  • Data Acquisition:

    • House the rats individually in cages placed on top of telemetry receivers.

    • Record baseline blood pressure, heart rate, and activity for at least 24 hours.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record cardiovascular parameters for at least 24 hours post-dosing.

Protocol 1.2: Dose-Response Assessment

Procedure:

  • Acclimatize the telemetered SHR rats to the experimental conditions.

  • Administer a single dose of this compound at increasing concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle to different groups of rats (n=6-8 per group).

  • Monitor blood pressure and heart rate continuously.

  • Analyze the data to determine the dose that produces a significant reduction in blood pressure and the duration of this effect.

Data Presentation:

Table 1: Acute Effects of this compound on Mean Arterial Pressure (MAP) in SHR Rats

Treatment GroupDose (mg/kg)Baseline MAP (mmHg)Peak Change in MAP (mmHg)Time to Peak Effect (hours)
Vehicle-175 ± 5-2 ± 1.5-
This compound1178 ± 6-10 ± 2.12
This compound3176 ± 4-25 ± 3.52.5
This compound10180 ± 5-40 ± 4.23
This compound30177 ± 7-42 ± 4.03

*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Phase 2: Chronic Efficacy Study

Objective: To evaluate the long-term antihypertensive efficacy and potential for tolerance development with chronic this compound administration.

Animal Model: Spontaneously Hypertensive Rats (SHR).

Protocol 2.1: Chronic Dosing and Blood Pressure Monitoring

Procedure:

  • Using the optimal dose determined in the acute study, treat SHR rats with this compound or vehicle daily for 4 weeks.

  • Measure blood pressure and heart rate daily using radiotelemetry.

  • Record body weight weekly to monitor for any adverse effects.

  • At the end of the study, a 24-hour withdrawal period can be monitored to assess for rebound hypertension.

Data Presentation:

Table 2: Chronic Effects of this compound (10 mg/kg/day) on Systolic Blood Pressure (SBP) in SHR Rats

WeekVehicle SBP (mmHg)This compound SBP (mmHg)
Baseline195 ± 8198 ± 7
Week 1197 ± 6165 ± 5
Week 2200 ± 7162 ± 6
Week 3201 ± 5160 ± 4
Week 4205 ± 8158 ± 5

*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Phase 3: Mechanistic Studies

Objective: To confirm that the antihypertensive effect of this compound is mediated through the inhibition of the sympathetic nervous system.

Protocol 3.1: Measurement of Plasma Catecholamines

A reduction in plasma catecholamines (norepinephrine and epinephrine) is a key indicator of decreased sympathetic tone.[10][11]

Materials:

  • Anesthesia

  • Centrifuge

  • ELISA kit for rat norepinephrine and epinephrine

Procedure:

  • At the end of the chronic study, anesthetize the rats.

  • Collect blood samples via cardiac puncture into EDTA-containing tubes.

  • Centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure norepinephrine and epinephrine concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

Data Presentation:

Table 3: Effect of Chronic this compound Treatment on Plasma Catecholamines

Treatment GroupPlasma Norepinephrine (pg/mL)Plasma Epinephrine (pg/mL)
WKY + Vehicle250 ± 30100 ± 15
SHR + Vehicle550 ± 45220 ± 25
SHR + this compound350 ± 35150 ± 20

*Data are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle.

Phase 4: Safety and Toxicology

Objective: To assess the preliminary safety profile of this compound.

Protocol 4.1: General Health and Organ Histology

Procedure:

  • Throughout the chronic study, perform daily cage-side observations for any signs of toxicity (e.g., changes in posture, activity, breathing).

  • At the end of the study, collect major organs (heart, liver, kidneys) during necropsy.

  • Fix the organs in 10% neutral buffered formalin.

  • Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • A qualified pathologist should examine the slides for any signs of tissue damage or abnormalities.

Protocol 4.2: Blood Chemistry Analysis

Procedure:

  • Collect serum from blood samples obtained at the end of the chronic study.

  • Analyze the serum for key markers of liver function (ALT, AST) and kidney function (BUN, creatinine) using a veterinary blood chemistry analyzer.

Data Presentation:

Table 4: Blood Chemistry Parameters after 4-Week this compound Treatment

Treatment GroupALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
SHR + Vehicle45 ± 5120 ± 1020 ± 20.5 ± 0.1
SHR + this compound48 ± 6125 ± 1222 ± 30.6 ± 0.1

*Data are presented as Mean ± SEM. No significant differences were observed.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound as a novel antihypertensive agent targeting the imidazoline I1 receptor. By following these detailed methodologies, researchers can effectively assess the dose-response relationship, chronic efficacy, mechanism of action, and preliminary safety of this compound, thereby generating the critical data needed to support its further development.

References

Lirinidine Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lirinidine

This compound is a naturally occurring aporphine alkaloid that has been isolated from plants such as Liriodendron tulipifera and Nelumbo nucifera.[1] Preclinical research has identified it as a compound with notable antioxidant and anticancer properties.[1] Specifically, studies have demonstrated its ability to significantly inhibit the proliferation of melanoma cells, suggesting its potential as a therapeutic agent in oncology. This document provides detailed application notes and protocols for the preparation and preclinical evaluation of this compound formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing an effective formulation. The following table summarizes key properties of this compound.

PropertyValueImplication for Formulation
Molecular Formula C₁₈H₁₉NO₂-
Molecular Weight 281.35 g/mol -
LogP ~3.1Indicates poor aqueous solubility. This compound is likely a BCS Class II or IV compound, suggesting that oral bioavailability may be limited by its dissolution rate.
Topological Polar Surface Area (TPSA) 32.7 ŲSuggests good potential for cell membrane permeability.
Solubility Soluble in DMSOProvides a starting point for developing solvent-based formulations for in vitro studies.
Storage Store at -20°C, sealed and protected from moisture and light.Important for maintaining the stability of the compound.

Data compiled from various sources.

Putative Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its anticancer activity is likely mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known mechanisms of other anticancer alkaloids and natural products, the following pathways are putative targets for this compound.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells.[2][3][4] Natural compounds often exert their anticancer effects by triggering apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[2][3] this compound may induce apoptosis by altering the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) This compound This compound This compound->Death Receptors ? This compound->Mitochondria ? Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Figure 1: Putative Apoptosis Signaling Pathway for this compound.
PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and are often hyperactivated in cancer.[5][6][7][8][9][10][11][12][13] Many natural anticancer compounds inhibit these pathways, leading to cell cycle arrest and apoptosis.[14][15] this compound may exert its antiproliferative effects by inhibiting key kinases in these pathways.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival This compound This compound This compound->PI3K Inhibition? This compound->Akt Inhibition? This compound->Raf Inhibition? This compound->MEK Inhibition?

Figure 2: Putative PI3K/Akt and MAPK Signaling Pathways for this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and cell survival and is constitutively active in many cancers, contributing to tumor progression and resistance to therapy.[16][17][18][19][20] Inhibition of the NF-κB pathway is a common mechanism of action for many anticancer agents. This compound may suppress cancer cell growth by inhibiting the activation of NF-κB.

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Gene Transcription Gene Transcription NF-κB->Gene Transcription Nuclear Translocation This compound This compound This compound->IKK Complex Inhibition? Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis

Figure 3: Putative NF-κB Signaling Pathway for this compound.

Preclinical Formulation Development

Due to its poor aqueous solubility, developing a suitable formulation for this compound is essential for obtaining reliable and reproducible data in preclinical studies. The choice of formulation will depend on the route of administration and the specific requirements of the study.

Formulation Strategies for Poorly Soluble Compounds
Formulation StrategyDescriptionAdvantagesDisadvantages
Solution Dissolving the compound in a solvent or co-solvent system.Simple to prepare, provides 100% bioavailability for IV administration.Limited by the solubility of the compound; potential for precipitation upon dilution; solvents may have toxicity.
Suspension Dispersing solid drug particles in a liquid vehicle.Can accommodate higher doses than solutions; suitable for oral and parenteral administration.Potential for particle aggregation and non-uniform dosing; physical instability.
Lipid-Based Formulations Incorporating the drug into lipids, oils, or surfactants.Can improve oral bioavailability by enhancing solubilization and lymphatic transport.Complex to develop and characterize; potential for in vivo variability.
Nanosuspensions Reducing the drug particle size to the nanometer range.Increases surface area for dissolution, leading to improved bioavailability.Requires specialized equipment for production; potential for physical instability.
Recommended Excipients for Preclinical Formulations
Excipient TypeExamplesUse
Solvents/Co-solvents DMSO, Ethanol, PEG 300, PEG 400, Propylene GlycolTo dissolve this compound for in vitro and in vivo studies.
Surfactants/Wetting Agents Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELTo improve the wettability of this compound particles in suspensions and enhance solubility.
Suspending Agents Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC), MethylcelluloseTo increase the viscosity of the vehicle and prevent sedimentation of particles in suspensions.
Lipid Vehicles Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For the preparation of oil-based solutions or suspensions for oral or parenteral administration.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for In Vitro Studies

Objective: To prepare a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a this compound Nanosuspension for Oral Administration

Objective: To prepare a nanosuspension of this compound to enhance oral bioavailability for in vivo studies.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer

  • Purified water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Procedure:

  • Prepare a preliminary suspension by dispersing this compound powder in an aqueous solution of the stabilizer (e.g., 0.5% w/v HPMC).

  • Homogenize the suspension using a high-pressure homogenizer or a bead mill.

    • High-Pressure Homogenizer: Process the suspension for a sufficient number of cycles at an appropriate pressure until the desired particle size is achieved.

    • Bead Mill: Mill the suspension with grinding media (e.g., zirconium oxide beads) for a specified time.

  • Monitor the particle size distribution during the homogenization process using a particle size analyzer. The target particle size is typically below 500 nm.

  • Once the desired particle size is reached, collect the nanosuspension.

  • Store the nanosuspension at 2-8°C. Ensure to re-disperse the suspension by gentle shaking before each use.

This compound Powder This compound Powder Aqueous Stabilizer Solution Aqueous Stabilizer Solution This compound Powder->Aqueous Stabilizer Solution Disperse Pre-suspension Pre-suspension Aqueous Stabilizer Solution->Pre-suspension High-Pressure Homogenization\nor Bead Milling High-Pressure Homogenization or Bead Milling Pre-suspension->High-Pressure Homogenization\nor Bead Milling Process Particle Size Analysis Particle Size Analysis High-Pressure Homogenization\nor Bead Milling->Particle Size Analysis Monitor Nanosuspension Nanosuspension Particle Size Analysis->Nanosuspension Achieve Target Size

Figure 4: Experimental Workflow for Nanosuspension Preparation.
Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., melanoma cell line A375)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 5.1)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a this compound formulation in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor implantation (e.g., A375 melanoma cells)

  • This compound formulation (e.g., nanosuspension from Protocol 5.2)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound formulation to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot the tumor growth curves and compare the tumor growth inhibition between the treatment and control groups.

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Regular Tumor & Body Weight Measurement Regular Tumor & Body Weight Measurement Treatment Group (this compound)->Regular Tumor & Body Weight Measurement Control Group (Vehicle)->Regular Tumor & Body Weight Measurement End of Study End of Study Regular Tumor & Body Weight Measurement->End of Study Tumor Excision & Analysis Tumor Excision & Analysis End of Study->Tumor Excision & Analysis Efficacy Evaluation Efficacy Evaluation Tumor Excision & Analysis->Efficacy Evaluation

Figure 5: In Vivo Antitumor Efficacy Study Workflow.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in a clear and concise manner. For example, IC₅₀ values from in vitro cytotoxicity assays and tumor growth inhibition data from in vivo studies should be presented in tables for easy comparison across different cell lines or treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. However, its poor aqueous solubility presents a significant challenge for preclinical development. The formulation strategies and experimental protocols detailed in these application notes provide a framework for researchers to effectively prepare and evaluate this compound in preclinical models, paving the way for further investigation into its therapeutic potential. Careful consideration of its physicochemical properties and the selection of an appropriate formulation are paramount to obtaining meaningful and reproducible results.

References

Application Notes and Protocols for the Analytical Characterization of Lirinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine is a naturally occurring aporphine alkaloid that has garnered interest for its potential antioxidant and anticancer properties.[1] As with any compound under investigation for pharmaceutical development, robust and reliable analytical methods are essential for its characterization, quantification, and quality control. These application notes provide detailed protocols and data for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, information on forced degradation studies and potential signaling pathways is presented.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1. This information is valuable for method development, particularly for chromatography and sample preparation.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
Molecular FormulaC₁₈H₁₉NO₂
Molecular Weight281.35 g/mol
logP3.118
TPSA (Topological Polar Surface Area)32.7 Ų
nHD (Hydrogen Bond Donors)1
nHA (Hydrogen Bond Acceptors)3
pKa (most basic)8.5 (predicted)

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Application Note:

Reverse-phase HPLC with UV detection is a widely used technique for the separation and quantification of aporphine alkaloids like this compound. A C18 column is typically effective, and the mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The selection of the optimal mobile phase composition and pH is critical for achieving good peak shape and resolution, especially when separating this compound from its isomers or degradation products. The UV detection wavelength should be selected based on the UV spectrum of this compound, which is expected to have absorption maxima in the range of 220-320 nm, typical for the aporphine chromophore.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), purified water (18.2 MΩ·cm), formic acid or ammonium acetate for mobile phase modification.

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound standard or sample.

    • Dissolve the material in a suitable solvent (e.g., methanol or a mixture of mobile phase).

    • Dilute to a final concentration within the linear range of the method (e.g., 1-100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with a lower percentage of B, and gradually increase to elute this compound and any impurities. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B; 30-35 min, 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at a suitable wavelength, for example, 280 nm.

  • Data Analysis: The retention time of the this compound peak should be consistent. Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from this compound standards of known concentrations.

Quantitative Data:

Based on a study identifying this compound in a plant extract using UHPLC, a representative retention time is provided in Table 2.[4] Note that retention times can vary significantly depending on the specific HPLC/UHPLC system, column, and mobile phase conditions.

Table 2: Representative UHPLC Retention Time for this compound [4]

CompoundRetention Time (min)
This compound7.38

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Application Note:

LC-MS is a powerful technique for the identification and structural elucidation of this compound and its related substances. Electrospray ionization (ESI) in positive ion mode is generally suitable for aporphine alkaloids due to the presence of a basic nitrogen atom, which is readily protonated. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, is crucial for accurate mass determination and elemental composition confirmation. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can be used for structural confirmation and to differentiate between isomers. Common fragmentation pathways for aporphine alkaloids involve the loss of substituents from the aromatic rings and cleavage of the bonds adjacent to the nitrogen atom.[5][6]

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • LC Conditions: Similar to the HPLC-UV method described above. A UHPLC system can be used for faster analysis and better resolution.

  • Sample Preparation:

    • Prepare samples as for HPLC-UV analysis, but at a lower concentration range (e.g., 0.1-10 µg/mL).

    • Ensure the final solvent is compatible with the MS ionization source (e.g., contains a volatile mobile phase additive like formic acid).

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

    • Scan Range (Full Scan): m/z 100-500.

    • MS/MS: For structural confirmation, perform product ion scans on the protonated molecule [M+H]⁺. The collision energy should be optimized to obtain a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of the protonated this compound molecule.

    • Analyze the full scan mass spectrum to confirm the molecular weight.

    • Interpret the MS/MS fragmentation pattern to confirm the structure.

Quantitative Data:

The accurate mass and characteristic MS/MS fragments of this compound are presented in Table 3, based on literature data.[4]

Table 3: LC-MS/MS Data for this compound [4]

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound282.1489237.0911, 219.0806, 191.0855, 58.0660

Experimental Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI (+) Separate->Ionize Analyze MS and MS/MS Analysis Ionize->Analyze ConfirmMass Confirm Accurate Mass Analyze->ConfirmMass AnalyzeFrags Analyze Fragmentation Pattern ConfirmMass->AnalyzeFrags Identify Identify Compound AnalyzeFrags->Identify

Workflow for LC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals and confirming the complete structure. The chemical shifts of the protons and carbons in the aporphine core are characteristic and can be compared with data from related alkaloids.[7][8]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY: To establish ¹H-¹H spin-spin coupling networks.

      • HSQC: To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC: To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different parts of the molecule.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants in the ¹H NMR spectrum to deduce the connectivity and stereochemistry.

    • Use the 2D NMR data to assign all proton and carbon signals.

Quantitative Data:

While specific ¹H NMR data for this compound was not found in the initial searches, Table 4 provides the ¹³C NMR chemical shifts reported for this compound (also known as Apoglaziovine).[9]

Table 4: ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) [9]

Carbon AtomChemical Shift (ppm)
C-1145.2
C-2144.9
C-3110.8
C-3a122.1
C-428.5
C-552.7
C-6a61.9
C-735.9
C-7a127.8
C-8126.1
C-9125.8
C-10125.5
C-11127.1
C-11a129.5
C-11b131.9
N-CH₃43.1
O-CH₃55.6

Forced Degradation Studies

Application Note:

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11][12] The goal is to achieve a target degradation of 5-20%.[12] The resulting degradation products should be adequately separated from the parent drug and from each other by the analytical method.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the this compound solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80-105 °C).

    • Photodegradation: Expose the this compound solution and solid to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating method, typically HPLC-UV or LC-MS, to determine the extent of degradation and to profile the degradation products.

Potential Signaling Pathways

This compound has been reported to have antioxidant and anticancer activities.[1] While the specific molecular targets of this compound are not yet fully elucidated, the following diagrams illustrate general signaling pathways that are often modulated by natural alkaloids with similar activities.

Antioxidant Signaling Pathway (Nrf2-ARE Pathway):

Natural antioxidants often exert their effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of various antioxidant and detoxification enzymes.[13][14]

Nrf2_Pathway cluster_cell Cell This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cell Protection AntioxidantEnzymes->CellProtection

Potential antioxidant signaling pathway for this compound.

Anticancer Signaling Pathways:

Natural alkaloids can exert anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[3][15][16]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound Akt Akt This compound->Akt Inhibits ERK ERK This compound->ERK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Promotes

Potential anticancer signaling pathways modulated by this compound.

References

Application Notes and Protocols: Liraglutide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity.[1] Its peptide nature, however, presents challenges for conventional oral administration due to enzymatic degradation in the gastrointestinal tract and low permeability, necessitating subcutaneous injections.[2][3] To enhance patient compliance and therapeutic efficacy, various advanced drug delivery systems are being explored to enable controlled release and alternative administration routes for Liraglutide. These systems aim to protect the drug from degradation, prolong its release, and improve its bioavailability.[4][5] This document provides an overview of different Liraglutide-loaded drug delivery systems, their characterization data, and detailed protocols for their preparation and evaluation.

I. Liraglutide-Loaded Nanoparticle Formulations

Nanoparticles offer a promising approach for the oral delivery of Liraglutide by protecting it from the harsh gastrointestinal environment and facilitating its absorption.

Data Presentation: Physicochemical Properties of Liraglutide Nanoparticles
Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA159.25 ± 24.46--75 ± 7.87 ± 1[6]
Zein/Eudragit/Chitosan NanoparticlesZein, Eudragit RS100, Chitosan238.60.099+40.941-[2][7][8][9]
pHPMA/Chitosan NanoparticlespHPMA, Chitosan< 200--~80-[10]
Chitosan NanoparticlesChitosan3230.453+23.424-[11]
Eudragit-coated Chitosan NanoparticlesChitosan, Eudragit S100253.1 ± 1.21--~72.11~9.74[5]
Cationic Liposomes (Pc-AT-CLs)DSPC202.9 ± 12.4-+1.76 ± 4.8784.63 ± 5.058.08 ± 0.48 (in CLs)[4][12]
Experimental Protocols

This method is widely used for encapsulating hydrophilic drugs like Liraglutide into biodegradable polymers.[6][13]

Materials:

  • Liraglutide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve a specific amount of Liraglutide in deionized water.

  • Prepare the oil phase (o): Dissolve a defined amount of PLGA in DCM.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer like PVA. Homogenize or sonicate again to create a water-in-oil-in-water double emulsion.

  • Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.

II. Liraglutide-Loaded Microsphere Formulations

Microspheres are used to achieve sustained release of Liraglutide, potentially reducing the frequency of administration.

Data Presentation: In Vitro Release of Liraglutide from Microspheres
Formulation TypePolymerCumulative Release (%)Time (days)Release ProfileReference
PLGA MicrospheresPLGA~9030Sustained[3][14]
Experimental Protocols

This protocol is suitable for creating injectable, sustained-release microsphere formulations of Liraglutide.[3][14][15]

Materials:

  • Liraglutide

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • PVA

  • DCM

  • Deionized water

Procedure:

  • Inner aqueous phase (W1): Dissolve Liraglutide in deionized water. A protective agent like sucrose or mannitol can be added.[16]

  • Oil phase (O): Dissolve PLGA in DCM.

  • Primary emulsion (W1/O): Emulsify the inner aqueous phase in the oil phase using ultrasonication.

  • Double emulsion (W1/O/W2): Disperse the primary emulsion into a larger volume of aqueous PVA solution under mechanical stirring to form the double emulsion.

  • Solvent evaporation: Continue stirring for several hours to evaporate the DCM and solidify the microspheres.

  • Microsphere collection and drying: Collect the microspheres by filtration or centrifugation, wash with deionized water, and then lyophilize.

III. Liraglutide in Hydrogel Formulations

Injectable, in-situ forming hydrogels can act as a depot for the sustained release of Liraglutide.

Data Presentation: Liraglutide Release from Hydrogel Formulations
Formulation TypePolymerRelease DurationIn Vivo ModelKey FindingReference
Thermosensitive HydrogelPCGA-PEG-PCGA~7 daysDiabetic db/db miceSingle injection provided glycemic control for one week[17][18]
PNP HydrogelHPMC-C12, PEG-PLA~6 weeksDiabetic ratsProlonged delivery of Liraglutide for 6 weeks from a single dose[19]
Experimental Protocols

This protocol describes the formulation of a hydrogel that is liquid at room temperature and gels at body temperature, providing a sustained-release depot.[17][18][20]

Materials:

  • Liraglutide

  • Thermosensitive polymer (e.g., PCGA-PEG-PCGA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer dissolution: Dissolve the PCGA-PEG-PCGA copolymer in cold PBS (4°C) to the desired concentration (e.g., 25 wt%).

  • Drug incorporation: Add Liraglutide to the cold polymer solution and stir gently until completely dissolved.

  • Sterilization: Sterilize the Liraglutide-polymer solution by filtration through a 0.22 µm filter.

  • Storage: Store the formulation at 4°C.

  • Administration: The formulation is an injectable liquid at storage temperature and will form a gel depot upon injection and warming to body temperature.

IV. Visualization of Pathways and Workflows

Signaling Pathway

The therapeutic effects of Liraglutide are mediated through the activation of the GLP-1 receptor, a G protein-coupled receptor.[21][22] This activation triggers a cascade of intracellular signaling events.

GLP1R_Signaling Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates PI3K PI3K GLP1R->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PI3K Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Gene_Transcription Gene Transcription (β-cell proliferation & survival) PKA->Gene_Transcription Glucagon Glucagon Secretion (Suppression) PKA->Glucagon Akt Akt PI3K->Akt Activates Akt->Gene_Transcription

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a Liraglutide drug delivery system.

DDS_Workflow Formulation Formulation (e.g., Nanoparticles, Microspheres) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Studies (Release Kinetics, Stability) Characterization->InVitro InVivo In Vivo Evaluation (Animal Model) InVitro->InVivo PK Pharmacokinetics InVivo->PK PD Pharmacodynamics (Blood Glucose) InVivo->PD Data Data Analysis & Conclusion PK->Data PD->Data

Caption: Drug Delivery System Development Workflow.

References

Measuring the Antioxidant Capacity of Lirinidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine is an alkaloid that has demonstrated antioxidant properties, making it a compound of interest for research and development in cosmetics and potentially other therapeutic areas.[1] Its antioxidant activity is characterized by its ability to scavenge free radicals and reduce ferric iron.[1][2][3] This document provides detailed protocols for measuring the antioxidant capacity of this compound using common in vitro assays: DPPH radical scavenging, ferric reducing antioxidant power (FRAP), ABTS radical scavenging, and oxygen radical absorbance capacity (ORAC).

Data Presentation

The antioxidant capacity of this compound has been evaluated using DPPH and FRAP assays. The following table summarizes the available quantitative and qualitative data. Further studies are required to determine the IC50 values and Trolox equivalents for a comprehensive antioxidant profile.

AssayResult for this compoundPositive ControlReference
DPPH Radical Scavenging Activity 6.5% scavenging at 100 µMVitamin C: 88.5% scavenging at 100 µMChen et al., 2014[4]
Ferric Reducing Antioxidant Power (FRAP) Medium ferric reducing power activity at 100 µM3-tert-butyl-4-hydroxyanisole (BHA) at 100 µMChen et al., 2014[4]
ABTS Radical Scavenging Activity Data not available in the reviewed literature.--
Oxygen Radical Absorbance Capacity (ORAC) Data not available in the reviewed literature.--

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for use with this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a series of dilutions of the this compound stock solution to be tested (e.g., 10, 50, 100, 200 µM).

    • Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution to different wells.

    • Add the same volume of the positive control dilutions to separate wells.

    • For the blank (control), add the same volume of the solvent used to dissolve the samples.

    • Add an equal volume of the 0.1 mM DPPH solution to all wells.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., Trolox, Ascorbic acid, or FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a standard curve using a series of dilutions of the positive control (e.g., Trolox or FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the blank (solvent), this compound dilutions, and positive control standards to different wells of a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent to all wells.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes). The incubation time should be consistent across all samples.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the FRAP value of this compound by comparing its absorbance to the standard curve. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.

    • Before use, dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a series of dilutions of the positive control.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions and positive control dilutions to different wells of a 96-well plate.

    • Add a larger volume of the diluted ABTS•⁺ solution to all wells.

    • Mix the contents of the wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•⁺ solution without the sample.

    • A_sample is the absorbance of the ABTS•⁺ solution with the sample. The results can also be expressed as Trolox equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (typically fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • In a black 96-well plate, add the blank (phosphate buffer), Trolox standards, and this compound dilutions to different wells.

    • Add the fluorescein solution to all wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.

  • Calculation of ORAC Value:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

Visualizations

Experimental Workflow for Antioxidant Capacity Assays

The following diagram illustrates the general workflow for the in vitro antioxidant capacity assays described in this document.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_sample Prepare this compound & Control Solutions mix Mix Sample/Control with Reagent prep_sample->mix prep_reagent Prepare Assay Reagents (DPPH, FRAP, ABTS, ORAC) prep_reagent->mix incubate Incubate (Time & Temperature Specific to Assay) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or Trolox Equivalents measure->calculate data Data Presentation (Table) calculate->data

Caption: General workflow for in vitro antioxidant capacity assays.

Antioxidant Mechanism of this compound

Based on the available data, this compound exerts its antioxidant effects through direct mechanisms of radical scavenging and reduction of oxidizing species.

G cluster_mechanism Antioxidant Mechanisms cluster_scavenging Radical Scavenging cluster_reducing Reducing Power This compound This compound free_radical Free Radicals (e.g., DPPH•, ABTS•⁺) This compound->free_radical Donates H• or e⁻ oxidized_species Oxidized Species (e.g., Fe³⁺) This compound->oxidized_species Donates e⁻ neutral_molecule Neutralized Molecule free_radical->neutral_molecule reduced_species Reduced Species (e.g., Fe²⁺) oxidized_species->reduced_species

Caption: Direct antioxidant mechanisms of this compound.

References

Application Notes and Protocols for Liriodenine in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Liriodenine, an isoquinoline alkaloid, in cancer research. The information is curated for professionals in oncology research and drug development to facilitate further investigation into its therapeutic potential. The initial user query for "Lirinidine" has been corrected to "Liriodenine" based on scientific literature.

1. Introduction to Liriodenine

Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant species, including those from the Magnoliaceae and Annonaceae families. It has demonstrated cytotoxic effects against a range of human cancer cell lines, including lung, ovarian, and melanoma cells.[1][2][3][4] Its proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II.[1][2]

2. In Vivo Efficacy of Liriodenine in a Laryngocarcinoma Xenograft Model

A key preclinical study has demonstrated the in vivo antitumor activity of Liriodenine in a xenograft model of human laryngocarcinoma. This study provides the primary basis for the protocols and data presented below.

2.1. Summary of In Vivo Antitumor Activity

The following table summarizes the quantitative data from the study on the effect of Liriodenine on tumor growth and animal health in a HEp-2 human laryngocarcinoma xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Inhibition Rate (%)Mean Body Weight (g) at Day 21
Control (Vehicle) ~1800-~22
Liriodenine (5 mg/kg) ~800~55.6%~21.5
Liriodenine (10 mg/kg) ~400~77.8%~21

Note: The tumor volumes and body weights are approximated from graphical data presented in the source study. The tumor inhibition rate is calculated relative to the control group.

3. Detailed Experimental Protocols

This section provides a detailed methodology for replicating the in-vivo evaluation of Liriodenine in a human laryngocarcinoma xenograft model.

3.1. Materials and Reagents

  • Liriodenine (purity ≥ 98%)

  • Human laryngocarcinoma cell line (HEp-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • Male BALB/c nude mice (4-6 weeks old)

  • Vehicle for Liriodenine (e.g., 0.5% carboxymethylcellulose sodium)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

3.2. Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture and Preparation cluster_animal_model Animal Model Development cluster_treatment Liriodenine Treatment cluster_endpoint Endpoint Analysis cell_culture Culture HEp-2 cells cell_harvest Harvest and count cells cell_culture->cell_harvest cell_suspension Prepare cell suspension in PBS/Matrigel cell_harvest->cell_suspension tumor_inoculation Subcutaneously inoculate HEp-2 cells cell_suspension->tumor_inoculation acclimatization Acclimatize BALB/c nude mice acclimatization->tumor_inoculation tumor_growth Monitor for tumor formation tumor_inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment_admin Administer Liriodenine or vehicle randomization->treatment_admin monitoring Monitor tumor growth and body weight treatment_admin->monitoring euthanasia Euthanize mice at study endpoint monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision data_analysis Analyze and compare data tumor_excision->data_analysis

Figure 1: Experimental workflow for in vivo evaluation of Liriodenine.

3.3. Step-by-Step Protocol

  • Cell Culture: Culture HEp-2 human laryngocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model:

    • Acclimatize male BALB/c nude mice (4-6 weeks old) for one week.

    • Harvest HEp-2 cells and resuspend them in a 1:1 mixture of PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.

    • Monitor the mice for tumor formation.

  • Treatment:

    • When the tumors reach a palpable size (e.g., ~100 mm³), randomly divide the mice into treatment and control groups (n=6-8 per group).

    • Prepare Liriodenine in the vehicle at the desired concentrations (e.g., 5 mg/kg and 10 mg/kg).

    • Administer Liriodenine or vehicle to the respective groups via intraperitoneal injection daily for 21 days.

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of each mouse every 3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

    • At the end of the treatment period (day 21), euthanize the mice.

    • Excise the tumors and record their final weight.

    • (Optional) Process the tumor tissue for further analysis (e.g., immunohistochemistry for p53).

4. Mechanism of Action: Signaling Pathway

In vitro and in vivo studies suggest that Liriodenine exerts its anticancer effects, at least in part, through the upregulation of the p53 tumor suppressor protein, leading to apoptosis.

signaling_pathway Liriodenine Liriodenine p53 p53 upregulation Liriodenine->p53 induces Bcl2 Bcl-2 downregulation p53->Bcl2 inhibits Apoptosis Apoptosis p53->Apoptosis promotes Bcl2->Apoptosis inhibits

Figure 2: Proposed signaling pathway of Liriodenine-induced apoptosis.

5. Discussion and Future Directions

The available preclinical data indicate that Liriodenine is a promising candidate for further investigation as an anticancer agent. The in vivo study in a laryngocarcinoma model demonstrates its potential to inhibit tumor growth at well-tolerated doses. The proposed mechanism involving p53 upregulation provides a strong rationale for its development, particularly for cancers with wild-type p53.

Future research should focus on:

  • Evaluating the efficacy of Liriodenine in other cancer models, including orthotopic and patient-derived xenograft (PDX) models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of Liriodenine to optimize dosing schedules.

  • Exploring combination therapies with standard-of-care chemotherapeutics or targeted agents.

  • Further elucidating the detailed molecular mechanisms underlying its anticancer activity.

References

Application Notes & Protocols: Analyzing Gene Expression Changes Following Lirinidine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine is a naturally occurring alkaloid compound that has demonstrated potential antioxidant and anticancer properties in preliminary studies.[1] To fully characterize its mechanism of action and evaluate its therapeutic potential, it is crucial to understand how this compound modulates cellular signaling and gene expression. Drug-induced gene expression analysis is a fundamental method for elucidating the molecular basis of a compound's effects and identifying potential biomarkers for its activity.[2]

These application notes provide a comprehensive framework for investigating the transcriptomic effects of this compound treatment on cancer cells. This document includes detailed protocols for RNA sequencing (RNA-Seq) and subsequent validation by quantitative real-time PCR (qRT-PCR), along with illustrative data and pathway diagrams.

Hypothetical Mechanism of Action: Inhibition of PI3K/AKT/mTOR Pathway

While the precise mechanism of this compound is under investigation, a common target for anticancer agents is the dysregulation of growth signaling pathways. We hypothesize that this compound may exert its effects by inhibiting key components of the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell proliferation, survival, and metabolism, and is frequently overactive in cancer.[3][4]

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Data Presentation: Illustrative Gene Expression Changes

The following tables present hypothetical quantitative data from RNA-Seq and qRT-PCR experiments to illustrate typical results following this compound treatment. The data represents fold changes in gene expression in a cancer cell line treated with this compound (5 µM for 24 hours) relative to a vehicle control.

Table 1: RNA-Sequencing Results of Differentially Expressed Genes

Gene Symbol Description Fold Change p-value Regulation
MYC MYC Proto-Oncogene -4.52 1.2e-8 Down
CCND1 Cyclin D1 -3.89 4.5e-7 Down
BCL2 B-cell lymphoma 2 -3.15 8.9e-6 Down
VEGFA Vascular Endothelial Growth Factor A -2.78 2.1e-5 Down
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21) 3.20 6.3e-6 Up
BAX BCL2 Associated X, Apoptosis Regulator 2.85 9.1e-5 Up

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha| 2.55 | 1.4e-4 | Up |

Table 2: qRT-PCR Validation of Key Target Genes

Gene Symbol Average Fold Change (qRT-PCR) Standard Deviation
MYC -4.35 0.21
CCND1 -3.75 0.18
CDKN1A 3.11 0.15
BAX 2.79 0.12

| GAPDH | 1.01 (Housekeeping) | 0.05 |

Experimental Workflow

The overall workflow for analyzing gene expression changes after this compound treatment involves several key stages, from initial cell culture to final data validation.

A 1. Cell Culture (e.g., Cancer Cell Line) B 2. This compound Treatment (vs. Vehicle Control) A->B C 3. Total RNA Extraction & QC (Bioanalyzer) B->C D 4. RNA-Seq Library Preparation C->D E 5. High-Throughput Sequencing (e.g., Illumina) D->E F 6. Bioinformatics Analysis (Alignment, DEG) E->F G 7. qRT-PCR Validation of Key Genes F->G H Results: Differentially Expressed Genes & Pathway Impact F->H G->H

Caption: Workflow for analyzing gene expression changes after this compound treatment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Treatment: After cells have adhered (typically 18-24 hours), replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Replicates: Ensure a minimum of three biological replicates for each treatment condition to ensure statistical power.[5]

Protocol 2: RNA Extraction and Quality Control
  • Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 1 mL of TRIzol™ Reagent or a similar lysis buffer directly to each well and scrape the cells.

  • RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.[6]

  • Quality Control (QC):

    • Quantification: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.

    • Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for RNA-Seq.

Protocol 3: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with 100 ng - 1 µg of high-quality total RNA per sample.

    • Perform poly(A) mRNA selection to enrich for messenger RNA.

    • Fragment the enriched mRNA under elevated temperature.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR to enrich for adapter-ligated fragments.[5]

  • Library QC: Quantify the final library concentration using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.

  • Sequencing: Pool multiple libraries for multiplex sequencing. Sequence the libraries on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of paired-end reads (e.g., 20-30 million reads per sample).[5]

Protocol 4: Bioinformatics Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases if necessary.

  • Alignment: Align the cleaned reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.[5]

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[5]

  • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the raw counts and perform differential gene expression analysis between this compound-treated and vehicle control samples.[7] Genes with a false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| > 1 are typically considered significantly differentially expressed.

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound.

Protocol 5: Validation by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is essential to validate the results obtained from RNA-Seq for key genes of interest.[8][9]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-Seq) into cDNA using a high-capacity cDNA reverse transcription kit with random primers.[10]

  • Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Run the reactions on a real-time PCR instrument with a standard protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[5] Include a melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative fold change using the 2^-ΔΔCt method.[10]

References

Application Notes and Protocols: Investigating the Effects of Lirinidine on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the effects of Lirinidine, a putative modulator of ATP-sensitive potassium (KATP) channels and intracellular calcium signaling, on cellular signaling pathways. While specific data for this compound is emerging, its presumed mechanism of action aligns with a class of compounds that play critical roles in various physiological processes, including insulin secretion, neuronal excitability, and cardiovascular function.[1][2][3][4] This document outlines key experimental approaches, data presentation strategies, and visualization of relevant signaling pathways to facilitate research into the pharmacological effects of this compound and similar compounds.

The primary molecular target of this compound is believed to be the KATP channel, a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1][3][5] These channels couple the metabolic state of a cell to its membrane potential.[1][4][6] By modulating KATP channel activity, this compound can influence downstream signaling events, including changes in intracellular calcium concentration ([Ca2+]i) and subsequent cellular responses.[2][7]

Data Presentation: Quantitative Summary of KATP Channel Modulators' Effects

A systematic presentation of quantitative data is crucial for comparing the potency and efficacy of this compound with other known KATP channel modulators. The following tables provide a template for organizing such data.

Table 1: Inhibitory Effects of KATP Channel Blockers

CompoundCell TypeIC50 (µM)Assay TypeReference
GlibenclamidePancreatic β-cells0.007Patch Clamp[1]
TolbutamidePancreatic β-cells17Patch ClampN/A
ClonidineVascular Smooth Muscle Cells1.21Patch Clamp[8]
QuercetinPancreatic β-cellsN/A (50% current decrease)Electrophysiology[9]

Table 2: Activatory Effects of KATP Channel Openers

CompoundCell TypeEC50 (µM)Assay TypeReference
DiazoxidePancreatic β-cells15Patch ClampN/A
P1075Recombinant Kir6.2/SUR2B0.067 (in presence of MgATP)Patch Clamp[10]
PregabalinHippocampal Neurons18Patch Clamp[11]
RilmakalimRecombinant Kir6.2/SUR2BN/A (Emax = 32%)Patch Clamp[10]

Table 3: Effects of Compounds on Intracellular Calcium Concentration

CompoundCell TypeConcentrationEffect on [Ca2+]iReference
RilmenidineRat Astrocytes1-100 µMTransient Increase[7]
RilmenidineRat Astrocytes1-10 mMSustained Elevation[7]
NeopterinHuman Monocytic Cells1 µMIncrease to 344 ± 46 nM[12]
7,8-dihydroneopterinHuman Monocytic Cells1 µMIncrease to 464 ± 62 nM[12]
5,6,7,8-tetrahydrobiopterinHuman Monocytic Cells1 µMIncrease to 340 ± 41 nM[12]

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound. The following are methodologies for key experiments.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is designed to measure the effect of this compound on KATP channel currents in cultured cells (e.g., HEK293 cells expressing recombinant KATP channels, or pancreatic β-cell lines like MIN6).[13][14][15][16]

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Perfusion system

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 3 mM MgATP (pH 7.2 with KOH).

  • This compound stock solution (in DMSO or appropriate solvent)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Seal Formation: Approach a single cell with the fire-polished pipette tip. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[17]

  • Data Acquisition: Clamp the cell membrane potential at -70 mV. Record baseline whole-cell currents.

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the change in current amplitude in response to this compound. To isolate KATP channel currents, a KATP channel opener (e.g., diazoxide) and inhibitor (e.g., glibenclamide) can be used as positive and negative controls.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the effect of this compound on insulin secretion from pancreatic islets or β-cell lines in response to different glucose concentrations.[18][19][20][21]

Materials:

  • Isolated pancreatic islets or cultured β-cells (e.g., INS-1, MIN6)

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose (low glucose)

  • KRB buffer with 16.7 mM glucose (high glucose)

  • This compound stock solution

  • 24-well culture plates

  • Insulin ELISA kit

  • Acid-ethanol solution (0.18 M HCl in 70% ethanol) for insulin extraction

Procedure:

  • Cell/Islet Seeding: Seed an appropriate number of cells or islets into each well of a 24-well plate and culture overnight.

  • Pre-incubation: Gently wash the cells/islets twice with KRB buffer containing 2.8 mM glucose. Pre-incubate in this buffer for 1-2 hours at 37°C.

  • Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose, with or without this compound, and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Replace the buffer with KRB containing 16.7 mM glucose, with or without this compound, and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Content: After collecting the supernatant, add acid-ethanol solution to the wells to lyse the cells/islets and extract the remaining intracellular insulin.

  • Quantification: Measure the insulin concentration in the collected supernatants and the cell lysates using an insulin ELISA kit.

  • Data Analysis: Normalize the secreted insulin to the total insulin content (secreted + intracellular). Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.[7][12][22][23]

Materials:

  • Cultured cells plated on glass-bottom dishes

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence microscope with an appropriate filter set and a camera for image acquisition.

Procedure:

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with fresh HBSS to remove the extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells for a few minutes to establish a stable baseline.

  • This compound Application: Add this compound at the desired concentration to the imaging chamber and continue to acquire images.

  • Controls: Use a known calcium ionophore (e.g., ionomycin) as a positive control to elicit a maximal calcium response and a calcium-free buffer with a chelator (e.g., EGTA) to establish the minimum fluorescence.

  • Data Analysis: Measure the change in fluorescence intensity over time in individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound KATP_channel KATP Channel (Kir6.2/SUR1) This compound->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP_ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_ratio Increases ATP_ADP_ratio->KATP_channel Inhibits Membrane_Depolarization->VDCC Activates Insulin_Granule Insulin Granule Ca_influx->Insulin_Granule Triggers fusion Exocytosis Insulin Exocytosis Insulin_Granule->Exocytosis

Caption: this compound-mediated inhibition of KATP channels in pancreatic β-cells.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound Receptor Receptor This compound->Receptor Ca_channel Ca2+ Channel This compound->Ca_channel Opens PLC PLC Receptor->PLC Activates CaM Calmodulin Ca_channel->CaM Influx ER_Ca_Store Ca2+ Store ER_Ca_Store->CaM Release IP3R IP3 Receptor IP3R->ER_Ca_Store Releases Ca2+ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->IP3R Binds PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response CaMK CaMK CaM->CaMK Activates CaMK->Cellular_Response

Caption: General intracellular calcium signaling pathways potentially modulated by this compound.

G start Start cell_culture Cell Culture/ Islet Isolation start->cell_culture experiment Perform Experiment (e.g., Patch Clamp, GSIS, Ca2+ Imaging) cell_culture->experiment data_acquisition Data Acquisition experiment->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: A generalized experimental workflow for studying this compound's effects.

References

Assaying Lirinidine's Impact on Reactive Oxygen Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Lirinidine, an alkaloid isolated from Liriodendron tulipifera, has demonstrated antioxidant properties, including ferric reducing power and radical scavenging activity.[1] This document provides detailed application notes and protocols for researchers to investigate the impact of this compound on intracellular and mitochondrial ROS levels, and to explore its potential mechanism of action via the Nrf2 signaling pathway.

Scientific Background

Oxidative stress arises from an imbalance between the production of ROS and the ability of a biological system to readily detoxify these reactive intermediates. Key cellular sources of ROS include mitochondrial respiration and various enzymatic reactions. To counteract oxidative damage, cells have evolved a sophisticated antioxidant defense system, a key component of which is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound's known antioxidant activity suggests it may modulate intracellular ROS levels.[1] Investigating its effect on both total cellular ROS and specifically mitochondrial ROS can provide insights into its primary sites of action. Furthermore, examining its influence on the Nrf2 pathway can elucidate the molecular mechanisms underlying its potential cytoprotective effects.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on ROS levels and Nrf2 activation. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Intracellular ROS Levels

Treatment GroupThis compound Concentration (µM)Mean DCF Fluorescence Intensity (Arbitrary Units)Fold Change vs. H₂O₂ Control
Vehicle Control0105 ± 80.11
H₂O₂ Control (100 µM)0980 ± 551.00
This compound + H₂O₂1750 ± 420.77
This compound + H₂O₂5480 ± 310.49
This compound + H₂O₂10290 ± 230.30
This compound Only10110 ± 100.11

Table 2: Effect of this compound on Mitochondrial Superoxide Levels

Treatment GroupThis compound Concentration (µM)Mean MitoSOX Red Fluorescence Intensity (Arbitrary Units)Fold Change vs. Antimycin A Control
Vehicle Control0150 ± 120.16
Antimycin A Control (10 µM)0950 ± 681.00
This compound + Antimycin A1720 ± 510.76
This compound + Antimycin A5450 ± 350.47
This compound + Antimycin A10250 ± 190.26
This compound Only10160 ± 150.17

Table 3: Effect of this compound on Nrf2 Activation

Treatment GroupThis compound Concentration (µM)Nuclear Nrf2 Levels (OD 450 nm)Fold Change vs. Vehicle Control
Vehicle Control00.15 ± 0.021.00
Sulforaphane (Positive Control)100.75 ± 0.065.00
This compound10.25 ± 0.031.67
This compound50.48 ± 0.043.20
This compound100.65 ± 0.054.33

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

This protocol describes the use of DCFDA, a cell-permeable dye that fluoresces upon oxidation by intracellular ROS, to quantify changes in cellular oxidative stress.[2][3][4][5]

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • 96-well black, clear-bottom microplates

  • This compound stock solution (in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (without phenol red)

  • Hydrogen peroxide (H₂O₂) solution (for positive control)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in fresh, serum-free medium for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., an antioxidant like N-acetylcysteine).

  • DCFDA Loading: Prepare a 10 µM DCFDA working solution in pre-warmed serum-free medium. Remove the this compound-containing medium and wash the cells once with PBS. Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells once with PBS. To induce oxidative stress, add 100 µL of a freshly prepared H₂O₂ solution (e.g., 100 µM in serum-free medium) to the appropriate wells. For the negative control and this compound-only wells, add serum-free medium without H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings can be taken every 5-10 minutes for up to 1 hour.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated wells to the vehicle control.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol utilizes MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[6][7][8][9][10]

Materials:

  • Cells of interest

  • 96-well black, clear-bottom microplates

  • This compound stock solution (in DMSO)

  • MitoSOX™ Red reagent (5 mM stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Antimycin A (for positive control)

  • Fluorescence microplate reader or fluorescence microscope (Excitation/Emission: ~510 nm/~580 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • This compound Pre-treatment: Treat cells with desired concentrations of this compound in fresh medium for 1-2 hours. Include a vehicle control.

  • MitoSOX™ Red Loading: Prepare a 5 µM MitoSOX™ Red working solution in pre-warmed HBSS. Remove the this compound-containing medium, wash the cells once with warm PBS, and add 100 µL of the MitoSOX™ Red working solution to each well. Incubate for 10-30 minutes at 37°C, protected from light.

  • Induction of Mitochondrial ROS: Wash the cells three times with warm HBSS. To induce mitochondrial superoxide, treat the cells with Antimycin A (e.g., 10 µM in HBSS). For the negative control and this compound-only wells, add HBSS without Antimycin A.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em: ~510/580 nm) or visualize using a fluorescence microscope.

  • Data Analysis: After background subtraction, normalize the fluorescence intensity of the treated wells to the vehicle control.

Protocol 3: Nrf2 Activation Assay

This protocol describes a general method to assess the activation of Nrf2 by measuring its translocation to the nucleus using a commercially available ELISA-based transcription factor assay kit.[11][12][13]

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Nrf2 Transcription Factor Assay Kit (containing plates pre-coated with Nrf2 consensus sequence, primary and secondary antibodies, and detection reagents)

  • Nuclear Extraction Kit

  • Sulforaphane (positive control for Nrf2 activation)

  • Microplate reader (450 nm)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency in appropriate culture dishes. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a positive control (e.g., 10 µM Sulforaphane) for a specified time (e.g., 4-6 hours). Include a vehicle control.

  • Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts.

  • Nrf2 Binding Assay: Perform the ELISA-based Nrf2 binding assay according to the manufacturer's instructions for the Nrf2 Transcription Factor Assay Kit. This typically involves:

    • Adding equal amounts of nuclear extract protein to the wells of the Nrf2-coated plate.

    • Incubating to allow active Nrf2 to bind to the immobilized oligonucleotide.

    • Washing away unbound proteins.

    • Adding a primary antibody specific to the DNA-bound form of Nrf2.

    • Adding an HRP-conjugated secondary antibody.

    • Adding a colorimetric substrate and a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the fold change in Nrf2 activation.

Mandatory Visualizations

Lirinidine_ROS_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation? Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed mechanism of this compound's antioxidant effect.

Experimental_Workflow cluster_assays ROS & Nrf2 Assays start Start: Cell Culture treatment This compound Treatment (Various Concentrations) start->treatment ros_induction Induction of Oxidative Stress (e.g., H₂O₂, Antimycin A) treatment->ros_induction nrf2_assay Nrf2 Activation Assay (ELISA) treatment->nrf2_assay dcfda Intracellular ROS Assay (DCFDA) ros_induction->dcfda mitosox Mitochondrial Superoxide Assay (MitoSOX) ros_induction->mitosox data_analysis Data Acquisition & Analysis dcfda->data_analysis mitosox->data_analysis nrf2_assay->data_analysis conclusion Conclusion: Assess this compound's Impact data_analysis->conclusion

Caption: Workflow for assaying this compound's impact on ROS.

References

Application of Lirinidine in Natural Product-Based Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine is a naturally occurring aporphine alkaloid isolated from the leaves and heartwood of the American tulip tree, Liriodendron tulipifera[1][2]. As a member of the diverse alkaloid family, this compound has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anticancer activities[1][3]. This document provides a summary of the known biological activities of this compound, exemplary protocols for its investigation, and an overview of relevant signaling pathways that may be modulated by this class of compounds.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C18H19NO2[4]
Molecular Weight 281.35 g/mol [5]
CAS Number 54383-28-7[3]
Class Aporphine Alkaloid[5]
Appearance Not specified in literature
Solubility Not specified in literature

Reported Biological Activities and Data

Published research on this compound is limited; however, preliminary studies indicate its potential in several therapeutic areas. The available quantitative and qualitative data are summarized below.

ActivityAssayResultReference
Antioxidant Activity Ferric Reducing PowerMedium activity[1]
Radical ScavengingMinor activity[1]
Antiplatelet Activity Collagen-induced platelet aggregationSignificant inhibition[1]
Arachidonic acid-induced platelet aggregationSignificant inhibition[1]
Platelet-activating factor-induced platelet aggregationSignificant inhibition[1]
Anticancer Activity GeneralReported, but no quantitative data available[3]

Experimental Protocols

The following are detailed, exemplary protocols for the evaluation of the antioxidant and anticancer properties of this compound. These are standard, widely used methods in natural product research.

Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay

This protocol is designed to determine the free radical scavenging activity of this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • Serially dilute the this compound stock solution to obtain a range of concentrations.

  • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of DPPH solution to each well.

  • Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid at various concentrations).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa, A549) and a normal cell line (e.g., MRC-5) for selectivity assessment[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare various concentrations of this compound in the complete medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

  • The selectivity index (SI) can be calculated as: SI = IC50 for normal cells / IC50 for cancer cells. A higher SI value indicates greater selectivity for cancer cells[7].

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on its classification as an alkaloid with antioxidant and anticancer properties, several pathways are likely targets. Alkaloids are known to influence a range of cellular signaling cascades involved in cell fate and stress response[8][9][10].

Antioxidant-Related Signaling Pathway: Nrf2/ARE Pathway

Alkaloids with antioxidant properties can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response[11][12].

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation This compound This compound (Hypothesized) This compound->Keap1_Nrf2 May induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Targets Nrf2 for Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to Nrf2_n Nrf2 Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_n->Nrf2_Maf Maf Maf Maf->Nrf2_Maf Nrf2_Maf->ARE Binds to

Caption: Hypothesized Nrf2/ARE signaling pathway modulation by this compound.

Anticancer-Related Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer and is a common target for anticancer alkaloids[8][13]. These compounds can inhibit this pathway, leading to reduced cell proliferation and induction of apoptosis.

MAPK_ERK_Pathway cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation This compound This compound (Hypothesized) This compound->Raf Inhibition? This compound->MEK Inhibition? Apoptosis Apoptosis This compound->Apoptosis May induce Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes ERK_n ERK ERK_n->Transcription_Factors Activates

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a natural product like this compound.

Experimental_Workflow Start Start: Natural Product (this compound) Extraction Isolation & Purification Start->Extraction Characterization Structural Elucidation Extraction->Characterization In_Vitro In Vitro Screening (Antioxidant, Anticancer) Characterization->In_Vitro Dose_Response Dose-Response & IC50 Determination In_Vitro->Dose_Response Mechanism Mechanism of Action (Signaling Pathways) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Toxicity Toxicity & Pharmacokinetics In_Vivo->Toxicity Lead Lead Compound Optimization Toxicity->Lead

Caption: General experimental workflow for natural product drug discovery.

Conclusion

This compound is a promising natural product with documented antioxidant and antiplatelet activities, and reported, though unquantified, anticancer potential. The limited availability of detailed studies necessitates further research to fully characterize its pharmacological profile and mechanism of action. The protocols and pathway information provided herein offer a foundational framework for researchers to design and conduct comprehensive investigations into the therapeutic applications of this compound. Future studies should focus on elucidating its specific molecular targets and confirming its efficacy and safety in preclinical in vivo models.

References

Troubleshooting & Optimization

Lirinidine Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Lirinidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant parts is it most abundant?

A1: this compound, also known as Liriodenine, is a bioactive isoquinoline alkaloid.[1] Its concentration can vary significantly depending on the plant species, tissue type, and environmental conditions. Generally, the highest concentrations of this compound are found in the roots of plants from the Annonaceae family.[1][2] For example, in Annona lutescens, the this compound content is significantly higher in the roots compared to the leaves and stems, and its concentration in the roots can increase dramatically under water stress.

Q2: What are the most common methods for extracting this compound?

A2: The most common methods for extracting this compound from plant materials include:

  • Maceration: Soaking the plant material in a solvent over a period of time.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.

  • Acid-Base Extraction: A selective method that leverages the basic nature of alkaloids to separate them from other plant constituents.[2]

  • Modern Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also employed to improve efficiency.

Q3: Which solvents are most effective for this compound extraction?

A3: this compound is soluble in a range of organic solvents. Commonly used solvents include methanol, ethanol, ethyl acetate, and chloroform.[1][3] The choice of solvent will depend on the specific extraction method and the desired purity of the initial extract. Often, a sequential extraction with solvents of increasing polarity is used to remove unwanted compounds. For instance, a pre-extraction with a non-polar solvent like n-hexane can remove fats and waxes before extracting this compound with a more polar solvent like ethyl acetate or methanol.[1]

Q4: How does pH affect this compound's solubility and extraction?

A4: The pH of the extraction solvent significantly impacts the solubility of this compound. As an alkaloid, this compound is a basic compound. Its solubility is greatly increased in acidic conditions due to the formation of its protonated, more water-soluble salt form. One study found that this compound's solubility was 100% at a pH close to 0, while it was 54% at pH 4.5.[4] This property is the basis for the highly effective acid-base extraction method.

Q5: What is the general procedure for acid-base extraction of this compound?

A5: An acid-base extraction for this compound typically involves the following steps:

  • The powdered plant material is first treated with a basic solution (e.g., sodium carbonate) to convert any this compound salts into their free base form.[2]

  • The free base is then extracted with an organic solvent like chloroform.

  • This organic extract, containing this compound and other lipophilic compounds, is then treated with an acidic aqueous solution (e.g., hydrochloric acid). This protonates the this compound, making it soluble in the aqueous layer, while neutral impurities remain in the organic layer.

  • The aqueous layer is then separated and made basic again (e.g., with sodium carbonate) to precipitate the this compound free base.[2]

  • Finally, the purified this compound is re-extracted into an organic solvent and can be isolated by evaporating the solvent.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Yield Inappropriate plant material (species, age, or part).Use the roots of known this compound-containing plants, such as those from the Annonaceae family. Consider the impact of environmental factors; for instance, water-stressed plants may have higher root concentrations.
Inefficient cell wall disruption.Ensure the plant material is dried and finely ground (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.[5]
Suboptimal solvent choice.If not using an acid-base extraction, consider the polarity of this compound. A sequential extraction starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent (e.g., ethyl acetate or methanol) for this compound extraction, can be effective.[1][3]
Incomplete extraction.Increase the extraction time, temperature (while monitoring for degradation), or the solvent-to-solid ratio. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction with solvents of varying polarities. For example, an initial wash with a non-polar solvent can remove lipids and other non-polar impurities.
Complex plant matrix.Utilize an acid-base extraction protocol, which is highly selective for alkaloids.[2] Further purification using column chromatography or preparative HPLC may be necessary for high-purity this compound.[3][6]
Degradation of this compound High temperatures during extraction or solvent evaporation.Use moderate temperatures for extraction and a rotary evaporator under reduced pressure for solvent removal to minimize thermal degradation.
Exposure to harsh acidic or alkaline conditions for prolonged periods.While acid-base extraction is effective, minimize the time this compound is exposed to strong acids or bases to prevent potential degradation. The pH of maximum stability for some related alkaloids has been found to be around pH 4.[7]
Light sensitivity.Store extracts and purified this compound in the dark or in amber-colored vials to prevent photodegradation.
Issues with Acid-Base Extraction Emulsion formation during liquid-liquid extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
This compound not precipitating after basification of the acidic aqueous layer.Ensure the pH is sufficiently basic (pH > 9) to convert the this compound salt to its free base, which is less water-soluble. Cooling the solution on an ice bath may also promote precipitation.
Low recovery after back-extraction into an organic solvent.Perform multiple extractions with fresh portions of the organic solvent to ensure complete transfer of the this compound from the aqueous layer.

Data Presentation

Table 1: this compound Concentration in Annona lutescens Under Water Stress

Plant TissueTreatment Duration (Days)This compound Concentration (µg/g dry weight)
Roots15540.86
Roots351239.90

Data sourced from a study on the role of this compound as an osmolyte.[4]

Table 2: Example Yield from a Sequential Extraction of Enicosanthellum pulchrum Roots

Extraction StepSolventYield of Crude Extract (from 100g of roots)Final Yield of Purified this compound
1n-Hexane--
2Ethyl Acetate1.96 g8.0 mg (0.4% of the ethyl acetate extract)
3Methanol--

This table illustrates the yield from a specific published protocol and is not a direct comparison of the efficiency of each solvent for this compound extraction.[1]

Experimental Protocols

1. Acid-Base Extraction of this compound

This protocol is a generalized procedure based on methods described for alkaloid extraction.[2]

  • Objective: To selectively extract this compound from plant material.

  • Materials:

    • Dried and powdered plant material (roots are recommended)

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Chloroform (CHCl₃)

    • 1 M Hydrochloric acid (HCl)

    • Separatory funnel

    • Filter paper

    • Rotary evaporator

  • Methodology:

    • Impregnate the dried plant powder with a saturated Na₂CO₃ solution and allow it to dry. This converts this compound salts to their free base form.

    • Extract the alkaloids from the basified plant material with CHCl₃ with constant stirring.

    • Filter the mixture and collect the chloroform phase.

    • Transfer the chloroform extract to a separatory funnel and wash it with 1 M HCl. The this compound will move into the acidic aqueous phase as its hydrochloride salt.

    • Separate and collect the acidic aqueous phase.

    • Basify the aqueous phase with Na₂CO₃ to a pH of approximately 9.5. This will precipitate the this compound free base.

    • Extract the this compound from the basified aqueous solution with fresh CHCl₃.

    • Collect the chloroform phase, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

2. Purification of this compound by Preparative HPLC

This protocol is based on a published method for the purification of this compound.[1]

  • Objective: To purify this compound from a crude or semi-purified extract.

  • Materials:

    • Crude this compound extract

    • Preparative HPLC system with a UV detector

    • Reversed-phase C18 column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Methodology:

    • Dissolve the crude this compound extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with a reversed-phase C18 column.

    • Use a gradient elution system. A typical mobile phase could be a gradient of acetonitrile in water. For example, starting with 10% acetonitrile and increasing to 100% acetonitrile over 90 minutes.[1]

    • Set the flow rate appropriate for the column size (e.g., 12 mL/min for a larger prep column).[1]

    • Monitor the elution at a wavelength of 254 nm, where this compound has a strong absorbance.[1]

    • Inject the filtered sample onto the column.

    • Collect the fractions corresponding to the this compound peak based on the retention time determined from an analytical scale run.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried, Powdered Plant Material acid_base_extraction Acid-Base Extraction plant_material->acid_base_extraction crude_extract Crude this compound Extract acid_base_extraction->crude_extract column_chromatography Column Chromatography (Optional) crude_extract->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_liriodenine Purified this compound prep_hplc->pure_liriodenine hplc_analysis HPLC Analysis pure_liriodenine->hplc_analysis gc_ms_analysis GC-MS Analysis pure_liriodenine->gc_ms_analysis

Caption: A typical workflow for the extraction, purification, and analysis of this compound.

troubleshooting_workflow start Low this compound Yield check_material Check Plant Material (Species, Part, Quality) start->check_material check_grinding Ensure Fine Grinding check_material->check_grinding Material OK success Improved Yield check_material->success Material Improved optimize_solvent Optimize Solvent System check_grinding->optimize_solvent Grinding OK check_grinding->success Grinding Improved optimize_conditions Optimize Extraction Conditions (Time, Temperature) optimize_solvent->optimize_conditions Solvent OK optimize_solvent->success Solvent Optimized consider_advanced Consider Advanced Methods (UAE, MAE) optimize_conditions->consider_advanced Conditions OK optimize_conditions->success Conditions Optimized consider_advanced->success Optimized

References

Lirinidine solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Lirinidine in common laboratory solvents. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1][2] Published data indicates that this compound has high solubility in DMSO.[1][2]

Q2: What is the reported solubility of this compound in DMSO?

The reported solubility of this compound in DMSO is ≥ 50 mg/mL, with some sources stating 55 mg/mL.[1][2] Sonication may be recommended to facilitate dissolution.[2]

Q3: I observed precipitation when I diluted my this compound-DMSO stock solution into my aqueous cell culture medium. Is this normal?

Yes, this is a common issue known as precipitation upon dilution. While this compound is highly soluble in DMSO, its solubility in aqueous solutions is expected to be significantly lower. When a concentrated DMSO stock is added to an aqueous buffer or medium, the final concentration of DMSO is reduced, which can cause the compound to precipitate if its solubility limit in the final solvent mixture is exceeded.[3]

Troubleshooting Steps for Precipitation:

  • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase Co-solvent Percentage: While not always feasible for biological assays due to potential toxicity, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can sometimes help keep the compound in solution.[4] However, it is critical to run a vehicle control to assess the effect of the solvent on your experimental system, as DMSO can have biological effects.[5]

  • Use a Different Solubilization Strategy: For some applications, exploring the use of surfactants or other formulation strategies may be necessary if aqueous solubility is a limiting factor.[6]

Q4: What is the solubility of this compound in other common solvents like water, ethanol, or methanol?

Q5: How can I experimentally determine the solubility of this compound in a new solvent?

The "shake-flask method" is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6][7] This method involves creating a saturated solution and then measuring the concentration of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Solubility Data

The following table summarizes the available quantitative data for this compound solubility. Researchers should note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents.[8]

Solvent NameChemical FormulaTypeReported Solubility (at 25°C unless noted)Citations
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic≥ 50 mg/mL (177.71 mM)[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic55 mg/mL (195.49 mM)[2]
WaterH₂OPolar ProticData not available
EthanolC₂H₅OHPolar ProticData not available
MethanolCH₃OHPolar ProticData not available

Experimental Protocols

Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a chosen solvent, adapted from standard pharmaceutical research methodologies.[7][9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound powder

  • Selected solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Sealed glass vials or flasks

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes for preparing standard solutions

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

  • Equilibration:

    • Place the sealed vial in a shaker or on a stirrer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved between the dissolved and undissolved compound.[7] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration of the dissolved compound remains constant.[9]

  • Phase Separation:

    • Once equilibrium is reached, allow the suspension to settle.

    • Separate the undissolved solid from the solution. This is typically done by centrifuging the vial at a high speed.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[7]

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.[7]

    • A standard calibration curve must be generated using solutions of this compound at known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L), specifying the solvent and the temperature at which the experiment was conducted.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to solubility experiments.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis start Start: Select Solvent & Temperature add_excess Add Excess this compound to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate for 24-72 hours at Constant Temperature seal_vial->agitate check_eq Equilibrium Reached? agitate->check_eq check_eq->agitate No centrifuge Centrifuge to Pellet Solid check_eq->centrifuge Yes filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify report Report Solubility (mg/mL or M) quantify->report

Caption: Workflow for the Shake-Flask Solubility Measurement Method.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_outcome Potential Outcomes stock High Concentration this compound in 100% DMSO working Dilute Stock into Aqueous Buffer/Medium stock->working Dilution Step soluble Soluble (Final concentration < solubility limit) working->soluble If C[final] is low precipitate Precipitate (Final concentration > solubility limit) working->precipitate If C[final] is high troubleshoot troubleshoot precipitate->troubleshoot Troubleshooting Required: - Lower C[final] - Adjust co-solvent %

Caption: Logical Flow of Diluting DMSO Stock into Aqueous Solutions.

References

Lirinidine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lirinidine purification. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my final yield of this compound unexpectedly low after flash chromatography?

A1: Low yield can stem from several factors. The most common issues include irreversible binding of the highly polar this compound to the silica gel, improper mobile phase selection leading to poor elution, or degradation of the compound on the acidic silica surface. A less common cause could be mechanical loss during sample loading or fraction collection.

Q2: I'm observing a persistent impurity that co-elutes with this compound in my reversed-phase HPLC analysis. How can I resolve this?

A2: Co-elution is a frequent challenge when impurities are structurally similar to the target compound.[1][2][3] The first step is to confirm co-elution using mass spectrometry, which can reveal multiple mass-to-charge ratios under a single chromatographic peak.[2] To resolve the peaks, you can try altering the separation chemistry by changing the mobile phase organic solvent (e.g., from acetonitrile to methanol), adjusting the pH to modify the ionization state of this compound and the impurity, or employing an orthogonal chromatography technique like HILIC.[1][2]

Q3: During crystallization, my this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[4][5] This is often caused by high supersaturation, rapid cooling, the presence of impurities, or the choice of an inappropriate solvent.[4][6][7][8] To remedy this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool much more slowly.[6] Seeding the solution with a few pure crystals can also promote proper crystallization.[7]

Q4: I suspect my this compound, a nitrogen-containing heterocycle, is degrading during purification. What conditions should I be mindful of?

A4: Nitrogen-containing heterocyclic compounds can be susceptible to degradation, particularly through oxidation or pH-mediated pathways.[9][10][11] Exposure to acidic conditions, such as on standard silica gel, can lead to decomposition.[12] Elevated temperatures during solvent evaporation can also be a factor. It is crucial to use stabilized solvents and consider techniques like deactivating silica gel with a base (e.g., triethylamine) if acid sensitivity is suspected.[12]

Troubleshooting Guides

Issue 1: Low Purity After Flash Chromatography

If your this compound purity is below the desired specification after an initial flash chromatography step, follow this logical troubleshooting workflow.

G start Purity < 95% after Flash Chromatography check_tlc Review Initial TLC Analysis start->check_tlc overload Was the column overloaded? check_tlc->overload Check Loading rf_check Was Rf of this compound ~0.2-0.35? check_tlc->rf_check Check Elution streaking Was there streaking on the TLC plate? check_tlc->streaking Check Sample Behavior reduce_load Solution: Reduce sample load. Use a larger column. overload->reduce_load Yes adjust_solvent Solution: Adjust mobile phase polarity. rf_check->adjust_solvent No (Rf too high/low) add_modifier Solution: Add a mobile phase modifier (e.g., 0.5% triethylamine for basic This compound). streaking->add_modifier Yes dry_load Solution: Use a 'dry load' technique to improve banding. streaking->dry_load Yes

Caption: Troubleshooting logic for low purity in flash chromatography.

Issue 2: Crystallization Failure (Oiling Out)

When this compound fails to crystallize and instead forms an oil, a systematic adjustment of crystallization parameters is necessary.

Problem Potential Cause Recommended Solution Success Indicator
Oiling OutHigh Supersaturation: Solution cooled too quickly.Re-heat to dissolve the oil, then cool slowly (e.g., in a dewar or insulated bath).[6]Formation of fine, crystalline solid instead of oil.
Inappropriate Solvent: Solvent polarity is not ideal for crystal lattice formation.Add a miscible "anti-solvent" dropwise to the warm solution until slight turbidity appears, then clarify with a drop of the primary solvent.[5][13]Crystals form upon slow cooling.
Presence of Impurities: Impurities disrupt the crystal nucleation process.Attempt to purify the material further. If not possible, try adding activated charcoal during the hot dissolution step to adsorb impurities, then filter hot.[6]Improved crystal quality and form.
Low Melting Point: The melting point of this compound might be close to the crystallization temperature.Choose a lower-boiling point solvent system to reduce the crystallization temperature.Solidification without prior oil formation.

Data Summaries

Table 1: Effect of Mobile Phase on this compound-Impurity A Separation

This table summarizes the results from optimizing a reversed-phase HPLC method to separate this compound from a key co-eluting impurity, "Impurity A." The goal is to maximize the resolution factor (Rs). A resolution of Rs > 2 is considered a good separation.[14]

Method ID Organic Solvent Aqueous Phase (pH) Gradient (%B in 20 min)This compound RT (min) Impurity A RT (min) Resolution (Rs)
RP-ACN-01Acetonitrile0.1% TFA (pH ~2.1)10-90%12.5112.510.00
RP-ACN-02Acetonitrile10mM NH4OAc (pH 6.8)10-90%11.8912.051.35
RP-MeOH-01Methanol0.1% TFA (pH ~2.1)15-95%14.2214.581.82
RP-MeOH-02 Methanol 10mM NH4OAc (pH 6.8) 15-95% 13.76 14.21 2.53

Experimental Protocols

Protocol 1: Optimized Flash Chromatography of Crude this compound

This protocol is designed for purifying crude this compound that is sensitive to acid.

  • Stationary Phase Preparation:

    • For every 100 g of silica gel, prepare a slurry in a mobile phase containing 1% triethylamine to neutralize the acidic sites.[12]

    • Pack the column with the slurry.

  • Sample Preparation (Dry Loading):

    • Dissolve 1 g of crude this compound in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[15][16] This prevents streaking and improves separation.

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on prior TLC analysis.[12][16] A shallow gradient is often effective for separating closely running spots.[16]

  • Fraction Collection:

    • Collect fractions and monitor by TLC to identify those containing the pure this compound.

    • Combine pure fractions and evaporate the solvent under reduced pressure at a temperature not exceeding 35°C to prevent degradation.

Protocol 2: Recrystallization of this compound from an Ethanol/Water System

This protocol is a standard procedure for crystallizing this compound to achieve high purity.

  • Dissolution:

    • Place 1 g of purified this compound into a clean Erlenmeyer flask.

    • Add the minimum amount of hot ethanol (~80°C) required to fully dissolve the solid. Using the minimal amount of solvent is key to maximizing yield.[6]

  • Anti-Solvent Addition:

    • While the solution is still hot, add deionized water (the anti-solvent) dropwise until you observe persistent cloudiness, indicating the solution is saturated.

    • Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.[6]

    • For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water mixture.

    • Dry the crystals under vacuum to remove residual solvents.

Workflow and Pathway Visualizations

G crude Crude this compound (from synthesis) filtration Initial Filtration crude->filtration flash_chrom Flash Chromatography (Neutralized Silica) filtration->flash_chrom purity_check1 Purity Check (HPLC) flash_chrom->purity_check1 purity_check1->flash_chrom Purity <95% (Re-purify) evaporation Solvent Evaporation (<35°C) purity_check1->evaporation Purity >95% crystallization Recrystallization (Ethanol/Water) evaporation->crystallization purity_check2 Final Purity & Yield Analysis (HPLC, NMR) crystallization->purity_check2 purity_check2->crystallization Fail (Re-crystallize) final_product Pure this compound (>99.5%) purity_check2->final_product Pass

Caption: Standard purification workflow for this compound.

References

Technical Support Center: Optimizing In Vivo Lirinidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Lirinidine for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse model?

A1: Currently, there is limited publicly available data on established in vivo starting doses for this compound. As a general principle for a novel compound, it is recommended to begin with a dose-ranging study. Start with a low dose, potentially in the range of 1-5 mg/kg, and escalate to higher doses (e.g., 10, 25, 50 mg/kg) while closely monitoring for signs of toxicity.[1] The selection of initial doses should also be informed by any available in vitro cytotoxicity data.

Q2: What is the primary mechanism of action for this compound that I should be assessing?

A2: this compound is described as an alkaloid with antioxidant and anticancer activities.[2] One related aporphine alkaloid, Liriodenine, has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the intrinsic mitochondrial signaling pathway.[3] This involves the activation of caspase-9 and caspase-3, an increased Bax/Bcl-2 ratio, and cell cycle arrest in the S phase.[3] Therefore, assays measuring apoptosis (e.g., TUNEL staining, caspase activity assays) and cell cycle analysis in tumor tissues would be relevant endpoints.

Q3: Which route of administration is most appropriate for this compound in animal models?

A3: The optimal route of administration depends on the experimental goals, the formulation of this compound, and its pharmacokinetic properties. Common routes for preclinical in vivo studies include:

  • Intraperitoneal (IP): Allows for rapid absorption. It is crucial to inject into the lower right quadrant of the abdomen to avoid injuring internal organs.[4]

  • Intravenous (IV): Provides immediate systemic circulation and 100% bioavailability.[4] This route is suitable for compounds that need to be solubilized to prevent blockage of small veins.[5]

  • Oral (PO): Mimics the natural route of drug intake in humans and is suitable for long-term studies.[4][6] This requires the compound to be stable and absorbable in the gastrointestinal tract.

  • Subcutaneous (SC): Generally results in slower absorption compared to other parenteral routes.[7][8]

The choice should be justified based on the intended clinical application and the physicochemical properties of the this compound formulation.

Troubleshooting Guides

Problem 1: No observable therapeutic effect at the initial doses.

Possible Cause Troubleshooting Step
Insufficient Dosage Gradually escalate the dose. Ensure that the dose range selected is wide enough to capture a potential therapeutic window.
Poor Bioavailability Consider a different route of administration (e.g., switch from oral to intravenous).[9] Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Rapid Metabolism/Clearance Increase the dosing frequency (e.g., from once a day to twice a day) or consider a continuous infusion model.[10]
Compound Instability Ensure the this compound formulation is stable and properly prepared before each administration.

Problem 2: Signs of toxicity observed in animal models (e.g., weight loss, lethargy, ruffled fur).

Possible Cause Troubleshooting Step
Dosage is too high Reduce the dose immediately. Refer to your dose-ranging study data to select a lower, non-toxic dose. The goal is to find the optimal dose that balances efficacy and safety.[11][12]
Route of Administration Some routes may lead to localized irritation or rapid systemic exposure causing toxicity.[6] Consider a route with slower absorption, such as subcutaneous administration.
Formulation Issues The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a control group with the vehicle alone to assess its effects.

Data Presentation: Dose-Ranging Study Templates

To systematically optimize this compound dosage, it is crucial to meticulously record data from dose-ranging studies. Below are template tables for recording key parameters.

Table 1: this compound Dose Escalation and Toxicity Monitoring

Dose (mg/kg) Route of Administration Number of Animals Observed Toxicities (e.g., weight loss %, behavioral changes) Maximum Tolerated Dose (MTD)
1IP5None
5IP5None
10IP5Slight lethargy in 1/5 animals
25IP5>15% weight loss, significant lethargy
Example Data

Table 2: this compound Efficacy Assessment

Dose (mg/kg) Route of Administration Tumor Volume Reduction (%) Biomarker Modulation (e.g., Caspase-3 activity) Optimal Biological Dose
1IP5%1.2-fold increase
5IP25%2.5-fold increase
10IP45%4.0-fold increase
25IP50% (with toxicity)4.2-fold increase
Example Data

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors from a relevant cancer cell line.

  • Group Allocation: Randomly assign mice into groups of at least 5 animals per dose level, including a vehicle control group.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline with Tween 80). Ensure the final concentration allows for an appropriate injection volume (typically 5-10 ml/kg for mice).[7]

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) administered via the chosen route (e.g., intraperitoneal injection).

    • Administer the dose daily or on an optimized schedule for a set period (e.g., 14-21 days).

    • Monitor animals daily for signs of toxicity, including body weight, food and water intake, and clinical signs of distress.

    • If no toxicity is observed, escalate the dose in subsequent cohorts (e.g., 5, 10, 25, 50 mg/kg).

  • Efficacy Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, collect tumor tissue and vital organs for histological analysis and biomarker assessment (e.g., apoptosis, cell proliferation).

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) and the Optimal Biological Dose that provides the best therapeutic index.

Visualizations

Signaling Pathway and Workflow Diagrams

Lirinidine_Apoptosis_Pathway Apoptosis Signaling Pathway for Liriodenine Liriodenine Liriodenine Bax Bax (Pro-apoptotic) Liriodenine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis signaling pathway induced by Liriodenine.[3]

Dosage_Optimization_Workflow In Vivo Dosage Optimization Workflow cluster_preclinical Preclinical Phase cluster_monitoring Monitoring & Analysis cluster_decision Decision Making DoseRange 1. Define Dose Range (Based on in vitro data) AnimalModel 2. Select Animal Model (e.g., Xenograft mouse) DoseRange->AnimalModel Route 3. Choose Administration Route (IP, IV, PO) AnimalModel->Route Dosing 4. Dose-Ranging Study (Dose Escalation) Route->Dosing Toxicity 5. Monitor Toxicity (Weight, clinical signs) Dosing->Toxicity Efficacy 6. Measure Efficacy (Tumor volume, biomarkers) Dosing->Efficacy MTD 7. Determine MTD Toxicity->MTD OBD 8. Identify Optimal Dose Efficacy->OBD MTD->OBD

References

Technical Support Center: Reducing Off-Target Effects of Lirinidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lirinidine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation. Given that this compound is a natural product with emerging research interest, its complete target profile is still under investigation. This guide provides general strategies and specific experimental protocols applicable to the characterization and mitigation of off-target effects for this compound and other novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target.[1] For a novel compound with antioxidant and anticancer properties, these unintended interactions can lead to misleading experimental results, confounding the interpretation of its mechanism of action and potentially causing cellular toxicity.[1] Minimizing off-target effects is crucial for validating the compound's primary mechanism and for its potential development as a therapeutic agent.

Q2: How can I begin to identify the potential on- and off-targets of this compound?

A2: A multi-pronged approach is recommended. Initially, in silico methods, such as computational docking and screening against protein databases, can predict potential binding partners based on this compound's structure.[1][2] These computational predictions should then be validated experimentally. Unbiased experimental approaches like affinity purification-mass spectrometry (AP-MS) or cellular thermal shift assays (CETSA) can identify direct binding partners in a cellular context.[1][3] Broader screening against panels of common off-target protein families (e.g., kinases, GPCRs, ion channels) is also a standard method to profile selectivity.[1][3]

Q3: What are some general strategies to reduce off-target effects in my experiments with this compound?

A3: Several key strategies can be implemented:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. This minimizes the engagement of lower-affinity off-targets.[1]

  • Use of Structurally Unrelated Compounds: If a specific target of this compound is hypothesized or identified, using a structurally different inhibitor for the same target can help confirm that the observed biological effect is due to on-target activity.[1][3]

  • Genetic Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target of this compound. If the phenotype of target knockdown recapitulates the effect of this compound treatment, it provides strong evidence for on-target action.[1]

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and, if available, positive and negative control compounds in your assays.[1]

Troubleshooting Guide

Problem 1: I am observing a cellular phenotype that is inconsistent with the proposed antioxidant or anticancer activity of this compound.

  • Possible Cause: The unexpected phenotype may be due to the modulation of one or more off-target proteins.

  • Troubleshooting Steps:

    • Validate with a Secondary Compound: If a primary target is known or suspected, use a structurally distinct inhibitor for that target to see if the phenotype is reproduced.[3] A consistent phenotype suggests it is on-target.

    • Perform a Dose-Response Curve: Analyze the phenotype across a wide range of this compound concentrations. A clear dose-dependency that correlates with the IC50 for the intended target supports on-target activity.[3]

    • Conduct a Rescue Experiment: If possible, overexpress the intended target protein. A rescue of the phenotype would indicate an on-target effect. Conversely, expressing a drug-resistant mutant of the target that reverses the phenotype provides strong evidence for on-target activity.[3]

Problem 2: this compound is causing significant, unexpected cytotoxicity in my cell-based assays.

  • Possible Cause: The observed toxicity may be a result of this compound interacting with essential cellular proteins (off-targets).

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal effective concentration for the desired on-target activity and assess if toxicity persists at this lower dose.[1][3]

    • Profile Against Safety Panels: Screen this compound against a broad off-target safety panel (e.g., a panel of kinases or ion channels known to be involved in toxicity). This can help identify potential problematic interactions.[1]

    • Assess Cell-Type Specificity: Test the cytotoxicity of this compound across multiple cell lines to determine if the effect is cell-type specific, which might provide clues about the off-target pathway involved.[1]

Data Presentation

Quantitative data from off-target profiling should be summarized for clear interpretation. Below is a template for presenting data from a kinase profiling assay.

Table 1: Kinase Selectivity Profile for this compound

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)On-Target/Off-Target
Putative Target Kinase A95%50On-Target
Off-Target Kinase B85%250Off-Target
Off-Target Kinase C60%1,500Off-Target
Off-Target Kinase D15%>10,000Minimal Off-Target
............

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To verify the direct binding of this compound to its target protein(s) within intact cells by measuring changes in protein thermal stability.

  • Methodology:

    • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another set with a vehicle control (e.g., DMSO) for a specified time.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.

    • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.[1]

Protocol 2: Kinase Profiling for Off-Target Selectivity

  • Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the recombinant kinases, their respective substrates, and ATP.

    • Incubation: Add the diluted this compound or vehicle control to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Add a detection reagent that measures the amount of ATP remaining (luminescence-based) or the amount of phosphorylated substrate (e.g., using a specific antibody).

    • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[1]

Visualizations

On_Off_Target_Signaling cluster_0 This compound Treatment cluster_1 Cellular Environment cluster_2 Biological Outcomes This compound This compound OnTarget On-Target Protein (e.g., Kinase A) This compound->OnTarget Binds OffTarget Off-Target Protein (e.g., Kinase B) This compound->OffTarget Binds (Lower Affinity) DesiredEffect Desired Phenotype (e.g., Anticancer Effect) OnTarget->DesiredEffect Modulates Pathway SideEffect Undesired Phenotype (e.g., Toxicity) OffTarget->SideEffect Modulates Pathway

Caption: On-target vs. off-target signaling pathways of this compound.

Off_Target_Workflow Start Start: Novel Compound (this compound) InSilico In Silico Screening (Database Mining, Docking) Start->InSilico UnbiasedScreen Unbiased Experimental Screen (CETSA, AP-MS) Start->UnbiasedScreen PanelScreen Focused Panel Screen (Kinase, GPCR Panels) InSilico->PanelScreen HitValidation Hit Validation (Dose-Response, Secondary Assays) UnbiasedScreen->HitValidation PanelScreen->HitValidation GeneticValidation Genetic Validation (CRISPR, siRNA) HitValidation->GeneticValidation Outcome Define On- and Off-Target Profile GeneticValidation->Outcome

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Lirinidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule named "Lirinidine" is not publicly available. This technical support center has been developed for a hypothetical drug, herein named this compound, which is characterized by low aqueous solubility and poor bioavailability. The principles, troubleshooting guides, and experimental protocols provided are based on established scientific strategies for enhancing the bioavailability of poorly soluble pharmaceutical compounds.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation aimed at improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Physicochemical Characterization & Initial Assessment

Question 1: We are observing high variability in our kinetic solubility measurements for this compound. What could be the cause and how can we improve consistency?

Answer: High variability in kinetic solubility assays often points to issues with the experimental setup or the intrinsic properties of the compound. Here are some common causes and troubleshooting steps:

  • Precipitation Rate: this compound, being poorly soluble, may precipitate rapidly and inconsistently when transitioning from a DMSO stock solution to an aqueous buffer.

    • Troubleshooting:

      • Ensure rapid and vigorous mixing immediately after adding the DMSO stock to the buffer to promote uniform dispersion.

      • Consider decreasing the initial DMSO concentration in the stock solution, if possible, to minimize its impact on the aqueous environment.

  • Equilibration Time: The incubation time might be insufficient or excessive, leading to incomplete dissolution or crystal growth, respectively.

    • Troubleshooting:

      • Perform a time-course experiment (e.g., sampling at 1, 2, 4, and 6 hours) to determine the optimal equilibration time where the concentration of dissolved this compound is maximal and stable.

  • Analytical Method: The method used for quantification (e.g., UV-Vis, HPLC) may lack the required sensitivity or be prone to interference.

    • Troubleshooting:

      • Verify the linearity and limit of detection (LOD) of your analytical method.

      • Ensure that excipients or impurities are not co-eluting with this compound in HPLC analysis.

Question 2: Our initial assessment suggests this compound is a Biopharmaceutics Classification System (BCS) Class II or IV drug. How does this classification guide our enhancement strategy?

Answer: A BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) classification is a critical starting point for developing a bioavailability enhancement strategy.[1]

  • BCS Class II: For these compounds, the primary hurdle is the dissolution rate.[1] The focus should be on strategies that increase the solubility and dissolution of this compound in the gastrointestinal fluids.[1] Effective approaches include:

    • Particle size reduction (micronization, nanosuspensions).[1][2]

    • Amorphous solid dispersions.[2][3]

    • Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][4]

    • Complexation with cyclodextrins.[5][6]

  • BCS Class IV: These compounds present a dual challenge of poor solubility and poor permeability. A combination of strategies is often necessary.

    • Initial efforts should focus on improving solubility to ensure a sufficient concentration gradient for absorption.

    • Permeation enhancers may be required to facilitate transport across the intestinal epithelium.[2]

    • Prodrug approaches can be designed to temporarily mask polar functional groups, improving permeability.[7][8]

    • Nanoparticle-based systems can sometimes be taken up by different transport mechanisms, bypassing some permeability limitations.[5][9]

Section 2: Formulation Strategies

Question 3: We have developed a this compound nanosuspension, but it shows physical instability and particle aggregation upon storage. How can we address this?

Answer: Particle aggregation in nanosuspensions is a common challenge, often due to high surface energy. The key is to provide sufficient steric or electrostatic stabilization.

  • Inadequate Stabilizer Concentration: The concentration of the stabilizing polymer or surfactant may be insufficient to cover the newly created particle surfaces.

    • Troubleshooting:

      • Systematically screen different stabilizer concentrations.

      • A combination of stabilizers (e.g., a polymer and a surfactant) can sometimes provide synergistic effects.

  • Inappropriate Stabilizer Type: The chosen stabilizer may not have a strong enough affinity for the this compound particle surface.

    • Troubleshooting:

      • Screen a panel of pharmaceutically acceptable stabilizers with different mechanisms of action (e.g., steric hindrance via polymers like PVP, HPMC; electrostatic repulsion via surfactants like SDS or Docusate Sodium).

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur over time.

    • Troubleshooting:

      • Adding a small amount of a solvent in which this compound is sparingly soluble can sometimes inhibit Ostwald ripening.

      • Ensure the formulation is stored at a controlled and appropriate temperature.

Question 4: Our lipid-based formulation (SEDDS) for this compound performs well in vitro but shows poor in vivo correlation. What could be the reasons?

Answer: A discrepancy between in vitro and in vivo performance of lipid-based formulations can arise from the complex environment of the gastrointestinal tract.

  • Precipitation in the Gut: The formulation may emulsify well initially, but this compound could precipitate out upon dilution and digestion in the GI tract.

    • Troubleshooting:

      • Perform in vitro lipolysis studies to simulate the digestion process and assess the solubilization capacity of the formulation post-digestion.

      • Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.

  • Interaction with Food: The presence of food can significantly alter the performance of lipid-based systems.

    • Troubleshooting:

      • Conduct in vivo studies in both fasted and fed states to understand the food effect.

  • GI Motility and Secretions: Factors like gastric emptying time and the concentration of bile salts and enzymes can differ between in vitro models and the in vivo reality.[10]

    • Troubleshooting:

      • While difficult to fully replicate, using more sophisticated in vitro models that simulate GI secretions and motility can provide better predictive power.

Section 3: Permeability and Efflux

Question 5: In our Caco-2 permeability assay, this compound shows a high efflux ratio (>2). What does this indicate and how can we overcome it?

Answer: A high efflux ratio (Papp B-A / Papp A-B > 2) in Caco-2 cells is a strong indication that this compound is a substrate for apically located efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11] These transporters actively pump the drug out of the intestinal cells back into the lumen, limiting its net absorption.

  • Confirmation of Efflux:

    • Troubleshooting:

      • Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that this compound is a substrate for that transporter.

  • Strategies to Overcome Efflux:

    • Saturate the Transporter: High local concentrations of the drug can sometimes saturate the efflux transporters, allowing more of the drug to be absorbed. This can be achieved with rapid-dissolving formulations.

    • Co-administration with an Inhibitor: Formulating this compound with a safe and effective efflux inhibitor can increase its absorption. Many natural compounds, known as bioenhancers, can inhibit these transporters.[12]

    • Prodrug Approach: A prodrug of this compound could be designed to have a lower affinity for the efflux transporter.[8][13] Once absorbed, the prodrug would be converted to the active this compound.

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles may allow it to be absorbed via endocytosis, bypassing the efflux transporters.[14]

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the impact of various bioavailability enhancement strategies.

Table 1: Physicochemical Properties of Hypothetical this compound

ParameterValueImplication
Molecular Weight450.5 g/mol Moderate size, may not be a major barrier to passive diffusion.
LogP4.2High lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility (pH 6.8)< 0.1 µg/mLVery low solubility, likely dissolution-rate limited absorption.
pKa8.5 (weak base)Solubility may be slightly higher in the acidic stomach environment.

Table 2: Comparison of this compound Formulation Strategies

Formulation StrategyAqueous Solubility (µg/mL)Dissolution Rate (% in 30 min)In Vivo Bioavailability (AUC ng·h/mL)
Unprocessed this compound< 0.1< 5%50 ± 15
Micronized this compound0.530%150 ± 40
Nanosuspension5.085%600 ± 120
Solid Dispersion (1:5 with PVP)25.0> 90%950 ± 180
SEDDS Formulation> 100 (in emulsion)> 95% (emulsified)1200 ± 250

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Methodology:

  • Preparation of Donor Plate: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Dilute the stock solution into a buffer solution (pH 6.5-7.4) to a final concentration of 100 µM. c. Add 200 µL of this solution to each well of a 96-well donor plate.

  • Preparation of Acceptor Plate: a. Pre-coat the filter of a 96-well acceptor plate with a synthetic lipid solution (e.g., 1% lecithin in dodecane). b. Add 200 µL of the same buffer solution to each well of the acceptor plate.

  • Assay Assembly and Incubation: a. Carefully place the acceptor plate onto the donor plate, creating a "sandwich". b. Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: a. After incubation, carefully separate the plates. b. Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): a. Calculate Pe using the appropriate formula, taking into account the surface area of the membrane and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the active transport and potential efflux of this compound across an intestinal cell monolayer.

Methodology:

  • Cell Culture: a. Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and confluent monolayer. b. Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A-B) Transport: a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the this compound solution (in transport buffer) to the apical (A) side of the Transwell®. c. Add fresh transport buffer to the basolateral (B) side. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport: a. Concurrently, perform the experiment in the reverse direction by adding this compound to the basolateral side and sampling from the apical side.

  • Sample Analysis: a. Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): a. Calculate the Papp values for both A-B and B-A directions. b. Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

Lirinidine_Efflux_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Lirinidine_Lumen This compound Passive_Diffusion Passive Diffusion Lirinidine_Lumen->Passive_Diffusion Lirinidine_Intracellular Intracellular This compound Passive_Diffusion->Lirinidine_Intracellular Pgp P-glycoprotein (Efflux Transporter) Lirinidine_Intracellular->Pgp Substrate Metabolism Metabolism (CYP3A4) Lirinidine_Intracellular->Metabolism Lirinidine_Blood Absorbed This compound Lirinidine_Intracellular->Lirinidine_Blood Absorption Pgp->Lirinidine_Lumen Efflux Metabolites Inactive Metabolites Metabolism->Metabolites

Caption: Hypothetical pathway of this compound absorption and efflux in an intestinal enterocyte.

Bioavailability_Enhancement_Workflow Start Start: This compound (Poorly Soluble) BCS_Class Determine BCS Class (Solubility & Permeability) Start->BCS_Class Decision Solubility or Permeability Limited? BCS_Class->Decision Sol_Strat Solubility Enhancement - Nanosizing - Solid Dispersion - Lipid Formulation Decision->Sol_Strat Solubility Perm_Strat Permeability Enhancement - Prodrug Design - Use of Permeation  Enhancers Decision->Perm_Strat Permeability (or Both) Form_Dev Formulation Development & In Vitro Testing Sol_Strat->Form_Dev Perm_Strat->Form_Dev In_Vivo Preclinical In Vivo Pharmacokinetic Study Form_Dev->In_Vivo Success Successful Enhancement In_Vivo->Success Troubleshooting_Nanosuspension_Instability Problem Problem: Nanosuspension Aggregation Cause1 Possible Cause 1: Inadequate Stabilizer Concentration Problem->Cause1 Cause2 Possible Cause 2: Inappropriate Stabilizer Type Problem->Cause2 Cause3 Possible Cause 3: Ostwald Ripening Problem->Cause3 Solution1 Solution: Increase Stabilizer Concentration Cause1->Solution1 Solution2 Solution: Screen Different Stabilizers (Polymers, Surfactants) Cause2->Solution2 Solution3 Solution: Add Crystal Growth Inhibitor Cause3->Solution3

References

Preventing degradation of Lirinidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Lirinidine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for short-to-medium term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: How should I store this compound in solution?

This compound stock solutions should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials protected from light.[1] For short-term storage (up to 1 month), -20°C is recommended. For longer-term storage (up to 6 months), -80°C is the preferred temperature.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the primary factors that can cause this compound degradation?

Based on the general stability of similar isoquinoline alkaloids, the primary factors that can cause this compound degradation are:

  • Oxidation: Exposure to air, especially in the presence of light or metal ions, can lead to oxidative degradation.

  • Hydrolysis: The presence of water, particularly at acidic or alkaline pH, can lead to the hydrolysis of ester or other labile functional groups if present in the molecule's structure.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. The safety data sheet for a related compound suggests it may be altered by light.[2]

  • High Temperatures: Elevated temperatures can accelerate the rates of all degradation pathways.

Q4: Are there any known incompatible materials or reagents with this compound?

Strong oxidizing agents should be avoided when handling this compound.[2] Additionally, contact with strong acids and bases should be minimized, as they can catalyze hydrolytic degradation. It is also good practice to avoid contact with highly reactive metals that could catalyze oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared this compound solution. 1. Contaminated solvent or glassware.2. Degradation during sample preparation (e.g., exposure to light or heat).3. Impurities in the starting material.1. Use fresh, high-purity solvents and thoroughly clean glassware.2. Prepare samples under low light conditions and avoid heating.3. Check the certificate of analysis for the purity of the this compound lot.
Loss of this compound potency over a short period in solution. 1. Improper storage of the solution (e.g., at room temperature, exposed to light).2. Repeated freeze-thaw cycles.3. Inappropriate solvent that promotes degradation.1. Store aliquots at -20°C or -80°C, protected from light.2. Prepare single-use aliquots to avoid freeze-thaw cycles.3. Ensure the solvent is anhydrous and of high purity. Consider a solvent stability study.
Color change observed in the solid this compound or its solution. 1. Oxidation of the compound.2. Formation of a degradation product.1. Discard the discolored material. For future prevention, store under an inert atmosphere and protect from light.2. Analyze the discolored sample by LC-MS to identify potential degradation products.
Precipitate formation in a stored this compound solution. 1. The concentration of this compound exceeds its solubility at the storage temperature.2. Degradation leading to a less soluble product.1. Gently warm the solution to room temperature and vortex to redissolve. If it persists, the solution may be supersaturated.2. Analyze the precipitate and supernatant separately to identify the cause.

Data Presentation: Hypothetical Forced Degradation of this compound

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Duration Temperature % this compound Remaining Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C85.2%Hydrolyzed this compound
0.1 M NaOH24 hours60°C78.5%Hydrolyzed and Oxidized this compound
3% H₂O₂24 hours25°C65.1%Oxidized this compound (N-oxide)
Thermal48 hours80°C92.3%Thermally induced isomers
Photolytic (UV light)24 hours25°C88.7%Photodegradation adducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

This protocol outlines a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to subject this compound to various stress conditions to identify potential degradation pathways.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a vial and heat at 80°C for 48 hours.

    • Dissolve the stressed powder in the solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) in a quartz cuvette to a photostability chamber with a UV light source for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. If degradation is observed, LC-MS can be used to identify the mass of the degradation products.

Mandatory Visualizations

troubleshooting_workflow cluster_prep Sample Preparation cluster_storage Stock Solution Storage start Start: Unexpected Experimental Result check_purity Check Purity of Starting Material (Certificate of Analysis) start->check_purity check_prep Review Sample Preparation Procedure check_purity->check_prep Purity OK issue_resolved Issue Resolved check_purity->issue_resolved Impurity Identified light_exposure Protected from Light? check_prep->light_exposure check_storage Verify Storage Conditions of Stock Solution temp_correct Correct Temperature? (-20°C or -80°C) check_storage->temp_correct heat_exposure Avoided Heat? light_exposure->heat_exposure solvent_quality Used High-Purity Solvents? heat_exposure->solvent_quality solvent_quality->check_storage Preparation OK light_protected Protected from Light? temp_correct->light_protected aliquoted Aliquoted to Avoid Freeze-Thaw Cycles? light_protected->aliquoted aliquoted->issue_resolved Storage Conditions Corrected

Caption: Troubleshooting workflow for unexpected results with this compound.

degradation_pathway This compound This compound oxidized Oxidized this compound (e.g., N-oxide) This compound->oxidized Oxidation (H₂O₂, Air) hydrolyzed Hydrolyzed this compound This compound->hydrolyzed Hydrolysis (Acid/Base) photodegraded Photodegradation Product This compound->photodegraded Photodegradation (UV Light)

References

Addressing batch-to-batch variability of Lirinidine extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Liriodenine Extracts

A Note on Terminology: The query specified "Lirinidine." Based on available scientific literature, it is highly probable that this is a typographical error for "Liriodenine," a well-documented oxoaporphine alkaloid found in various plant families, notably Annonaceae and Magnoliaceae. This guide will proceed using the term Liriodenine.

Frequently Asked Questions (FAQs)

Q1: What is Liriodenine?

Liriodenine is a naturally occurring isoquinoline alkaloid known for a range of biological activities, including antimicrobial, antiplatelet, and cytotoxic effects against various cancer cell lines.[1][2] Its planar aromatic structure allows it to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication.[2][3]

Q2: Why am I seeing significant batch-to-batch variability in my Liriodenine extracts?

Batch-to-batch variability is a common challenge in the study of botanical products.[4][5][6] The natural variability of the raw plant material is a primary cause, but inconsistencies in the manufacturing and extraction process also play a significant role.[4][5]

Q3: What are the primary sources of this variability?

The sources can be broadly categorized into three areas:

  • Raw Material Quality:

    • Botanical Factors: Incorrect plant identification, genetic differences within the same species, and the specific plant part used (e.g., roots, bark, leaves) can alter the alkaloid profile.[7][8]

    • Environmental & Agricultural Factors: Climate, soil composition, altitude, fertilization methods, and harvest time significantly impact the concentration of secondary metabolites like Liriodenine.[4][8]

    • Post-Harvest Handling: Conditions during drying, transportation, and storage (e.g., temperature, humidity, light exposure) can lead to degradation of the target compound.[8][9]

  • Extraction Process Parameters:

    • Solvent Choice: The type of solvent, its polarity, and its concentration directly influence extraction efficiency.[10][11][12]

    • Physical Conditions: Temperature, extraction time, and the solvent-to-solid ratio are critical variables that must be tightly controlled.[10][11]

    • Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies and can introduce variability if not consistently applied.[13][14]

  • Analytical & Measurement Inconsistencies:

    • Method Validation: Lack of a validated analytical method (e.g., HPLC) for quantification can lead to inaccurate results.[15][16]

    • Equipment Calibration: Uncalibrated equipment, from balances to spectrophotometers, can introduce significant errors.[17][18]

Troubleshooting Guide: Inconsistent Liriodenine Yield & Purity

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The final yield of my Liriodenine extract is lower than expected or varies significantly between batches.

  • Question: Have you verified the identity and quality of your starting plant material?

    • Answer: Raw material evaluation is a critical first step.[13] Confirm the botanical identity using morphological analysis or DNA barcoding.[7] We recommend sourcing material from suppliers who follow Good Agricultural and Collection Practices (GACP) to ensure consistency.[8]

  • Question: Are your pre-extraction processing steps (drying, grinding) consistent?

    • Answer: The particle size of the ground material and its residual moisture content can affect extraction efficiency. Over-drying can degrade the analyte, while insufficient drying can lead to microbial contamination or interfere with solvent penetration.

  • Question: Is your extraction solvent and methodology consistent?

    • Answer: The choice of solvent is crucial for alkaloid extraction.[10] Ensure the same solvent, concentration, and solvent-to-solid ratio are used for every batch. Document all parameters meticulously. Refer to the tables below for guidance on solvent selection.

Issue 2: The color and physical appearance of my dried extract differ from batch to batch.

  • Question: Could the harvesting season or plant maturity be different?

    • Answer: Yes, variations in characteristics like color and odor are common for natural plant extracts, even when production parameters are controlled.[19] Factors such as the plant's dryness and the specific harvesting season can cause these differences, which may not always affect the extract's effectiveness but should be investigated.[19]

  • Question: Are you using the same drying and storage protocols?

    • Answer: Exposure to light, heat, or oxygen can cause degradation and color changes in the extract. Store both raw material and final extracts in a cool, dry, dark place.[9]

Issue 3: HPLC analysis shows inconsistent purity or a shifting retention time for the Liriodenine peak.

  • Question: Is your HPLC method validated and is the system calibrated?

    • Answer: An unvalidated method can produce unreliable data. Ensure your method is validated for specificity, linearity, accuracy, and precision. Regularly check system suitability parameters (e.g., peak tailing, resolution, theoretical plates) before running samples.

  • Question: Are you preparing your samples and mobile phase consistently?

    • Answer: Minor variations in mobile phase pH or composition can cause significant shifts in retention time for alkaloids. Use a calibrated pH meter and prepare fresh mobile phase for each run. Ensure complete dissolution of the extract in the sample solvent and filter all samples before injection.

Issue 4: My extract shows variable biological activity in cell-based assays.

  • Question: Have you standardized your extract based on Liriodenine content?

    • Answer: Due to the inherent complexity of botanical extracts, biological activity should be correlated with the concentration of the known active compound.[8] Standardize each batch by quantifying the Liriodenine content (e.g., in µg/mg of dry extract) and adjust the dose used in your assays accordingly.

  • Question: Could other compounds in the extract be interfering with the assay?

    • Answer: Yes, crude extracts contain a complex mixture of compounds.[15] Some may have synergistic or antagonistic effects. If consistent activity is critical, further purification of Liriodenine via techniques like preparative HPLC may be necessary.[20]

Data Presentation & Key Parameters

Table 1: Factors Influencing Liriodenine Extraction Variability

Parameter CategoryKey FactorsPotential Impact on ExtractRecommended Control Measures
Raw Material Plant Species/Part, Geographic Origin, Harvest Time, Storage ConditionsInconsistent Liriodenine concentration, presence of contaminantsSource from certified suppliers (GACP), perform botanical identification, control storage environment (temperature, humidity, light)[4][8][21]
Processing Drying Method, Grinding (Particle Size)Analyte degradation, variable extraction kineticsStandardize drying temperature and duration, use consistent sieve size for powder
Extraction Solvent Type & Polarity, Temperature, Time, Solid-to-Liquid RatioVariable yield and purity, co-extraction of impuritiesOptimize and fix all parameters using a Design of Experiments (DoE) approach; use validated SOPs[10][22][23]
Analysis Method Validation, Equipment Calibration, Sample PreparationInaccurate quantification, unreliable purity assessmentUse a validated HPLC method, perform regular system suitability tests, calibrate all analytical instruments[15][16]

Table 2: Recommended Solvent Systems for Alkaloid Extraction

SolventPolarity IndexTypical Use Case for LiriodenineAdvantages & Disadvantages
Methanol 5.1Broad-spectrum extraction of alkaloidsAdv: High solubility for many alkaloids. Disadv: Co-extracts many other polar compounds (e.g., sugars, tannins).[10]
Ethanol 4.3"Greener" alternative to methanol for initial extractionAdv: Less toxic than methanol, effective for many alkaloids. Disadv: Can also co-extract a wide range of compounds.[10][11]
Ethyl Acetate 4.4Liquid-liquid partitioning to purify crude extractsAdv: Good selectivity for alkaloids of medium polarity. Disadv: Lower yield if used for primary solid-liquid extraction.[10][24]
Chloroform / Dichloromethane 4.1 / 3.1Used in acid-base partitioning stepsAdv: Excellent for extracting free-base alkaloids. Disadv: Environmental and health concerns; potential for emulsion formation.[10][25]

Experimental Protocols

Protocol 1: Standardized Acid-Base Extraction of Liriodenine

This protocol is a general guideline for selectively extracting alkaloids like Liriodenine.

  • Maceration:

    • Weigh 50 g of dried, powdered plant material (e.g., root bark).

    • Add 500 mL of 10% acetic acid in ethanol.

    • Macerate for 24 hours with continuous stirring at room temperature.

    • Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue twice more. Combine all filtrates.

  • Acidification & Defatting:

    • Concentrate the combined filtrate under reduced pressure to obtain a crude aqueous residue.

    • Adjust the pH of the residue to 2-3 with 1M HCl.

    • Perform a liquid-liquid extraction with hexane (3 x 1 volume) in a separatory funnel to remove non-polar compounds (fats, waxes). Discard the hexane layers.

  • Basification & Extraction:

    • Carefully adjust the pH of the remaining aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the aqueous layer with chloroform or ethyl acetate (4 x 1 volume). Liriodenine (now in its free-base form) will move into the organic layer.

    • Combine the organic layers.

  • Drying & Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

    • Store the extract at -20°C in a desiccated, dark environment.

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for quantifying Liriodenine.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% formic acid) in a 60:40 ratio. Note: Gradient elution may be required for complex crude extracts.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[26]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified Liriodenine standard in methanol. Create a calibration curve using serial dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh ~10 mg of the dried extract. Dissolve in 10 mL of methanol, vortex, and sonicate for 10 minutes. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of Liriodenine in the sample by comparing its peak area to the standard calibration curve.

Mandatory Visualizations

Extraction_Workflow raw_material 1. Raw Botanical Material (e.g., Annonaceae roots) processing 2. Pre-Processing (Drying, Grinding) raw_material->processing extraction 3. Solvent Extraction (e.g., Acid-Base Method) processing->extraction variability_source1 Variability Source: Harvest, Storage processing->variability_source1 purification 4. Purification (Liquid-Liquid Partitioning) extraction->purification variability_source2 Variability Source: Solvent, Temp, Time extraction->variability_source2 drying 5. Solvent Removal (Rotary Evaporation) purification->drying crude_extract 6. Crude Liriodenine Extract drying->crude_extract qc_analysis 7. QC Analysis (HPLC for Purity/Yield) crude_extract->qc_analysis standardization 8. Standardization (Adjust concentration based on Liriodenine content) qc_analysis->standardization final_product 9. Standardized Extract (For Bioassays) standardization->final_product

Caption: Workflow for Liriodenine extraction and quality control.

Apoptosis_Pathway liriodenine Liriodenine Extract bax Bax (Pro-apoptotic) liriodenine->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) liriodenine->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeability bcl2->mito Inhibits permeability cyt_c Cytochrome c Release mito->cyt_c casp9 Caspase-9 (Initiator) cyt_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Liriodenine's role in the intrinsic apoptosis pathway.

Troubleshooting_Logic start Problem: Inconsistent Results check_yield Is Yield Variable? start->check_yield check_purity Is Purity/Peak RT Variable? check_yield->check_purity No sol_raw_material Solution: Verify Raw Material ID & Quality. Standardize pre-processing. check_yield->sol_raw_material Yes check_activity Is Biological Activity Variable? check_purity->check_activity No sol_hplc Solution: Validate HPLC method. Calibrate equipment. Use fresh mobile phase. check_purity->sol_hplc Yes sol_standardize Solution: Standardize extract based on Liriodenine content before assays. check_activity->sol_standardize Yes end Consistent Results check_activity->end No sol_extraction Solution: Strictly control extraction parameters (solvent, temp, time). sol_raw_material->sol_extraction sol_extraction->check_purity sol_hplc->check_activity sol_standardize->end

Caption: Troubleshooting flowchart for extract variability.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method development in the separation of Liriodenine and related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Liriodenine and why is it studied?

A1: Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant families, including Annonaceae and Magnoliaceae.[1][2] It is of significant research interest due to its wide range of pharmacological properties, including antimicrobial, antifungal, and cytotoxic (anti-cancer) activities.[1][3][4] Its chemical formula is C17H9NO3 and it has a molecular weight of approximately 275.26 g/mol .[1]

Q2: What are the primary methods for extracting Liriodenine from plant material?

A2: The most common method is a classic acid-base extraction.[3][5] This process involves:

  • Grinding the plant material to a fine powder.[6]

  • Basifying the powder (e.g., with ammonium hydroxide) to liberate the free alkaloid bases.[6]

  • Extracting the free bases into a lipophilic organic solvent like chloroform or dichloromethane.[3][5]

  • Washing the organic extract with an acidic solution, which protonates the alkaloids and transfers them to the aqueous phase, leaving neutral impurities behind in the organic layer.[6]

  • Re-basifying the aqueous phase and re-extracting the purified alkaloid bases back into an organic solvent.[3]

Q3: Which chromatographic techniques are most effective for separating Liriodenine from other alkaloids?

A3: High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup (RP-HPLC) with a C18 column, is the most widely used and effective technique for both analytical and preparative separation of Liriodenine.[3][7][8] Other methods like Column Chromatography (using silica gel or alumina) and High-Speed Counter-Current Chromatography (HSCCC) can also be employed, often for initial fractionation or purification.[9][10][11]

Q4: Why do I see poor peak shapes (tailing) when analyzing Liriodenine on HPLC?

A4: Peak tailing is a common issue when separating basic compounds like alkaloids on silica-based columns.[12] It is often caused by the interaction of the basic nitrogen atom in the alkaloid with residual acidic silanol groups on the stationary phase. This can be mitigated by using a mobile phase with a low pH (e.g., adding trifluoroacetic acid) to protonate the silanols or by adding a competing base to the mobile phase.[12]

Q5: How can I confirm the identity of the isolated Liriodenine?

A5: The identity and purity of isolated Liriodenine are typically confirmed using a combination of spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[8][13][14]

Troubleshooting Guides

This section addresses specific problems that may arise during the separation process.

Problem/Symptom Potential Cause(s) Recommended Solution(s)
High Backpressure in HPLC System 1. Blockage in the column inlet frit or tubing.2. Precipitation of buffer salts in the mobile phase.[15]3. Particulate matter from the sample or worn injector seal.1. Disconnect the column and flush the system. Try back-flushing the column at a low flow rate.[16]2. Ensure buffer components are fully soluble in the highest organic concentration of your gradient. Flush the system with a high-aqueous mobile phase.[15]3. Filter all samples before injection. Implement a regular maintenance schedule for replacing pump and injector seals.[17]
Poor Peak Resolution 1. Inappropriate mobile phase composition or gradient.[16]2. Column overloading.[18]3. Column has lost efficiency (degraded).[15]1. Optimize the mobile phase gradient. A shallower gradient often improves the separation of closely related compounds.[16]2. Reduce the injection volume or the concentration of the sample.[17]3. Replace the column. Use a guard column to extend the life of the analytical column.[18]
Retention Time Drifting 1. Inconsistent mobile phase preparation.[18]2. Fluctuations in column temperature.[18]3. Insufficient column equilibration time between runs.[18]1. Prepare fresh mobile phase daily and ensure accurate measurements. Use an online degasser.[18]2. Use a thermostatted column oven for stable temperature control.[18]3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low Yield of Liriodenine After Extraction 1. Incomplete liberation of the free alkaloid from the plant matrix.[5]2. pH of the aqueous phases was not optimal during acid-base extraction.3. Emulsion formation during liquid-liquid extraction.1. Ensure the plant material is finely powdered and thoroughly mixed with the base. Increase maceration time.[19]2. Check the pH after adding acid (should be ~pH 2) and after adding base (should be ~pH 9-10) to ensure complete transfer between phases.[5][9]3. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture.
Presence of Contaminants in Final Isolate 1. Incomplete separation from structurally similar alkaloids.[9]2. Carryover from a previous injection in the HPLC system.[17]3. Non-alkaloidal impurities were not fully removed during extraction.1. Employ orthogonal separation techniques. For example, follow up silica column chromatography with RP-HPLC.[10]2. Run a blank gradient with a strong solvent (e.g., 100% acetonitrile or methanol) to flush the injector and column.[17]3. Repeat the acid-base extraction steps or add a preliminary defatting step with a non-polar solvent like hexane if lipids are an issue.[20]

Experimental Protocols & Data

Protocol 1: General Acid-Base Extraction of Liriodenine
  • Preparation : Air-dry and grind the plant material (e.g., roots, bark) to a fine powder (40-60 mesh).[19]

  • Basification : Macerate 100g of powdered material in a 10% ammonium hydroxide (NH4OH) aqueous solution. Stir for 2-4 hours.[6]

  • Solvent Extraction : Extract the slurry three times with an equal volume of dichloromethane (CH2Cl2). Combine the organic layers.

  • Acid Wash : Extract the combined CH2Cl2 phase with a 5-10% acetic acid or hydrochloric acid solution. The protonated alkaloids will move to the aqueous phase. Separate and collect the aqueous layer.[6]

  • Re-Basification : Adjust the pH of the aqueous layer to 9-10 with NH4OH.[3]

  • Final Extraction : Re-extract the alkaloids from the basified aqueous solution with CH2Cl2.

  • Drying & Concentration : Dry the final organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[6]

Protocol 2: Analytical RP-HPLC for Liriodenine Quantification

This protocol is based on a published method for quantifying Liriodenine.[3]

  • System Preparation : Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Sample Preparation : Dissolve the crude alkaloid extract or purified sample in methanol. Filter through a 0.45 µm syringe filter.

  • Injection : Inject 10-20 µL of the sample onto the column.

  • Data Acquisition : Monitor the chromatogram at the specified wavelength and record the peak retention times and areas.

Quantitative HPLC Parameters

The following tables summarize typical parameters used in the separation of Liriodenine.

Table 1: Analytical HPLC Method [3]

Parameter Value
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase Water (pH 3.5 with Trifluoroacetic Acid) : Methanol (30:70, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C

| Detection | UV at 254 nm |

Table 2: Semi-Preparative HPLC Method [6]

Parameter Value
Column C18(2) Reversed-Phase (250 x 10 mm, 5 µm)
Mobile Phase A 0.01% Trifluoroacetic Acid in Water
Mobile Phase B Methanol
Gradient 30% to 80% B over 20 minutes
Flow Rate 4.5 mL/min

| Detection | UV at 250 nm and 280 nm |

Visualizations

The following diagrams illustrate key workflows and relationships in the separation process.

Alkaloid_Extraction_Workflow Plant 1. Powdered Plant Material Base 2. Basification (e.g., NH4OH) Plant->Base Liberate free bases Org_Ext1 3. Organic Solvent Extraction (e.g., CH2Cl2) Base->Org_Ext1 Dissolve alkaloids Acid_Wash 4. Acid Wash (e.g., 5% HCl) Org_Ext1->Acid_Wash Protonate alkaloids Re_Base 5. Re-Basification (pH 9-10) Acid_Wash->Re_Base Isolate aqueous phase Org_Ext2 6. Final Organic Extraction Re_Base->Org_Ext2 Liberate free bases again Crude_Alkaloids 7. Crude Alkaloid Extract Org_Ext2->Crude_Alkaloids Concentrate solvent

Caption: General workflow for acid-base extraction of alkaloids from plant material.

HPLC_Troubleshooting_Flow Start Problem Observed in Chromatogram? Pressure High Pressure? Start->Pressure Resolution Poor Resolution? Pressure->Resolution No Sol_Pressure Flush/Backflush Column Check Buffer Solubility Pressure->Sol_Pressure Yes Retention Retention Time Drift? Resolution->Retention No Sol_Resolution Optimize Gradient Reduce Sample Load Resolution->Sol_Resolution Yes Sol_Retention Use Column Oven Prepare Fresh Mobile Phase Retention->Sol_Retention Yes End Problem Resolved Retention->End No / Other Issue Sol_Pressure->End Sol_Resolution->End Sol_Retention->End

Caption: Decision tree for troubleshooting common HPLC separation issues.

Separation_Technique_Relationship Crude Crude Alkaloid Extract CC Column Chromatography (e.g., Silica Gel) Crude->CC Initial Cleanup & Bulk Separation Frac Semi-Purified Fractions CC->Frac TLC TLC Analysis CC->TLC Monitor Fractions HPLC Preparative RP-HPLC Frac->HPLC High-Resolution Final Purification Frac->TLC Pure Pure Liriodenine HPLC->Pure QC Analytical HPLC (QC) Pure->QC Purity Check

Caption: Logical workflow combining different chromatographic techniques for purification.

References

Interpreting unexpected results in Lirinidine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lirinidine bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an alkaloid that has been isolated from the leaves of Liriodendron tulipifera.[1][2][3] In vitro studies have demonstrated that it possesses both antioxidant and anticancer properties. Its antioxidant effects are characterized by ferric reducing power and some radical scavenging activity.[3] Anticancer activity has been observed through the inhibition of proliferation in human melanoma cells.[1][2][3]

Q2: I am observing lower than expected antioxidant activity in my DPPH assay with this compound. What could be the cause?

A2: While this compound does exhibit antioxidant properties, its primary mechanism may not be direct radical scavenging. Published data indicates that at a concentration of 100 μM, (+)-lirinidine shows minor radical scavenging activity (6.5%) in a DPPH assay, especially when compared to a positive control like Vitamin C (88.5% at the same concentration).[3] Its more significant antioxidant contribution appears to be through ferric reducing power.[3] Therefore, low DPPH activity may be an expected result. Ensure your positive controls are working correctly to validate the assay.

Q3: My MTT assay results for this compound's anticancer activity are not consistent across different experiments. What factors should I check?

A3: Inconsistencies in MTT assay results can arise from several factors. Firstly, ensure precise cell seeding density, as results can be highly dependent on cell number. Secondly, verify the final concentration of this compound in the wells and the purity of the compound. Thirdly, incubation times with both this compound and the MTT reagent should be consistent. Finally, check for any potential interference of this compound with the formazan product formation or solubilization, which can be a source of artifacts with natural products.

Q4: Are there any known off-target effects of this compound that could explain unexpected results?

A4: Specific off-target effects for this compound are not well-documented in publicly available literature. However, like many natural product-derived compounds, it is possible that this compound interacts with multiple cellular targets. If you observe unexpected phenotypes in your assays, consider the possibility of off-target activities. It is crucial to include appropriate controls and potentially use multiple, mechanistically distinct assays to confirm a specific biological effect.

Troubleshooting Guides

Issue 1: Unexpected High Absorbance in Blank Wells (Antioxidant Assays)
Possible Cause Suggested Solution
Contamination of reagentsPrepare fresh reagents and use sterile techniques.
This compound auto-oxidation or color interferenceRun a control with this compound in the assay medium without the radical/reagent to check for intrinsic absorbance at the measurement wavelength.
Solvent interferenceEnsure the solvent used to dissolve this compound does not interfere with the assay. Run a solvent-only control.
Issue 2: High Variability in IC50 Values for Anticancer Activity (MTT Assay)
Possible Cause Suggested Solution
Inconsistent cell seedingUse a calibrated multichannel pipette and ensure a homogenous cell suspension. Perform a cell count before seeding.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.
This compound precipitation at high concentrationsVisually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration tested.
Fluctuation in incubation timesStandardize the incubation time for both drug treatment and MTT reagent addition across all experiments.

Data Presentation

Table 1: In Vitro Antioxidant Activity of (+)-Lirinidine
AssayConcentration(+)-Lirinidine Activity (% or Absorbance)Positive ControlPositive Control Activity
DPPH Radical Scavenging100 μM6.5%Vitamin C (100 μM)88.5%
Ferrous Ion Chelating100 μM15.3%EDTA (100 μM)95.7%
Ferric Reducing Power100 μM0.42 (Absorbance at 700 nm)BHA (100 μM)1.83 (Absorbance at 700 nm)

Data summarized from Kang et al., 2014.[3]

Table 2: In Vitro Anticancer Activity of (+)-Lirinidine
Cell LineAssayConcentration(+)-Lirinidine Activity (% Cell Viability)
A375 (Human Melanoma)MTT10 μM~95%
A375 (Human Melanoma)MTT50 μM~80%
A375 (Human Melanoma)MTT100 μM~40%

Data estimated from graphical representation in Kang et al., 2014.[1]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 50 µL of various concentrations of this compound (dissolved in a suitable solvent) to a 96-well plate.

  • Add 50 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Vitamin C is used as a positive control.

  • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

MTT Cell Proliferation Assay
  • Seed cells (e.g., A375 human melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Visualizations

Troubleshooting_Workflow Start Unexpected Bioassay Result Check_Controls Are positive and negative controls valid? Start->Check_Controls Check_Reagents Verify reagent preparation and storage Check_Controls->Check_Reagents Yes Redesign_Experiment Redesign experiment with additional controls Check_Controls->Redesign_Experiment No Check_Protocol Review experimental protocol for deviations Check_Reagents->Check_Protocol Check_Compound Assess this compound purity and stability Check_Protocol->Check_Compound Data_Analysis Re-evaluate data analysis and statistical methods Check_Compound->Data_Analysis Hypothesize_Cause Formulate hypothesis for unexpected result Data_Analysis->Hypothesize_Cause Hypothesize_Cause->Redesign_Experiment End Interpretation of Results Redesign_Experiment->End

Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.

Antioxidant_Signaling_Pathway cluster_0 Cell This compound This compound Nrf2 Nrf2 This compound->Nrf2 Potential Activation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: A representative antioxidant signaling pathway (Nrf2) potentially modulated by this compound.

Apoptosis_Signaling_Pathway cluster_1 Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway relevant to this compound's anticancer activity.

References

Technical Support Center: Scaling Up Lirinidine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of Lirinidine for larger studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may be encountered during the synthesis of this compound, based on established methods for the analogous aporphine alkaloid class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound and other aporphine alkaloids?

A1: The synthesis of the aporphine alkaloid core, the structural class to which this compound belongs, is typically achieved through a convergent strategy. This involves the initial construction of a tetrahydroisoquinoline (THIQ) backbone, followed by an intramolecular aryl-aryl coupling to form the characteristic tetracyclic ring system. The two most common methods for creating the THIQ core are the Bischler-Napieralski and Pictet-Spengler reactions.

Q2: I am having trouble with the Bischler-Napieralski reaction for the THIQ synthesis. What are the common failure points?

A2: Low or no yield in the Bischler-Napieralski reaction often stems from a few key areas. First, ensure your starting β-phenylethylamine is sufficiently activated with electron-donating groups on the aromatic ring. Second, the dehydrating agent (e.g., POCl₃, P₂O₅) must be fresh and used under strictly anhydrous conditions. Finally, the reaction temperature is critical; insufficient heat may lead to stalling, while excessive temperatures can cause decomposition.

Q3: My Pictet-Spengler reaction is not working. What should I troubleshoot?

A3: Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler cyclization is highly dependent on the electronic properties of the starting materials. Electron-rich β-arylethylamines are more reactive. The reaction is also sensitive to pH; the acidic conditions must be optimal to facilitate both imine formation and the subsequent electrophilic aromatic substitution without causing substrate degradation. A screen of different acid catalysts (e.g., trifluoroacetic acid, hydrochloric acid) and solvents may be necessary.

Q4: What are the main challenges in scaling up the final aryl-aryl coupling step?

A4: The key challenges in scaling up the intramolecular aryl-aryl coupling to form the aporphine core are often related to reaction kinetics and purification. For photochemical couplings, ensuring uniform irradiation throughout a larger reaction volume can be difficult. For metal-catalyzed couplings (e.g., palladium-mediated), catalyst deactivation, cost, and removal of residual metal from the final product are significant considerations for larger scales.

Q5: Are there any enzymatic or chemoenzymatic methods available for a more scalable synthesis?

A5: Yes, chemoenzymatic strategies have been successfully developed for the gram-scale synthesis of aporphine alkaloids.[1] These methods often employ engineered enzymes, such as imine reductases, to achieve high enantioselectivity in the formation of the chiral center of the THIQ core, which can be a significant challenge in traditional chemical synthesis.[1]

Troubleshooting Guides

Troubleshooting the Bischler-Napieralski Reaction
Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive dehydrating agent (e.g., POCl₃)Use freshly opened or distilled POCl₃. Ensure rigorous exclusion of moisture.
Poorly activated aromatic ringEnsure the starting phenylethylamine has electron-donating substituents.
Insufficient reaction temperatureGradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS. Consider switching to a higher-boiling solvent like xylene.
Formation of Side Products Retro-Ritter reactionThis can occur with certain substrates. Using the corresponding nitrile as a solvent can shift the equilibrium away from this side reaction.[2]
Polymerization/DegradationUse milder conditions if possible. Check the stability of your starting material and product at the reaction temperature.
Troubleshooting the Pictet-Spengler Reaction
Issue Potential Cause Recommended Solution
Low to No Product Yield Suboptimal pHPerform a screen of acid catalysts and their concentrations. The reaction requires acidity to form the iminium ion but excessive acid can protonate the aromatic ring, deactivating it.
Low reactivity of the aldehyde/ketoneUse a more reactive carbonyl compound (e.g., formaldehyde or its equivalent).
Steric hindrance on starting materialsBulky substituents on either the amine or the carbonyl compound can hinder the reaction. Consider alternative synthetic routes if this is unavoidable.
Racemization of Chiral Center Reaction conditionsFor asymmetric Pictet-Spengler reactions, catalyst choice is critical. Ensure the catalyst is of high purity and the reaction is run at the recommended temperature to maximize enantioselectivity.

Experimental Protocols

Protocol 1: Generalized Synthesis of Aporphine Alkaloid Core via Bischler-Napieralski Reaction
  • Amide Formation: A substituted phenylacetic acid is coupled with a substituted phenylethylamine using a standard peptide coupling reagent (e.g., EDCI/HOBt) to form the corresponding N-phenylethyl-phenylacetamide.

  • Cyclization: The dried amide is dissolved in a suitable anhydrous solvent (e.g., toluene or acetonitrile). A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is added cautiously at 0°C. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Reduction: The resulting dihydroisoquinoline is reduced to the corresponding tetrahydroisoquinoline (THIQ) using a reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Aryl-Aryl Coupling: The THIQ is then subjected to an intramolecular coupling reaction. This can be achieved photochemically by irradiating a solution of the THIQ in the presence of an acid, or through a palladium-catalyzed cross-coupling reaction.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the aporphine alkaloid core.

Protocol 2: Generalized Synthesis of Aporphine Alkaloid Core via Pictet-Spengler Reaction
  • Reaction Setup: A substituted β-phenylethylamine and an aldehyde (or ketone) are dissolved in a suitable solvent (e.g., dichloromethane, toluene).

  • Acid Catalysis: An acid catalyst (e.g., trifluoroacetic acid) is added, and the mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • Subsequent Steps: The resulting tetrahydroisoquinoline is then carried forward to the aryl-aryl coupling and purification steps as described in Protocol 1.

Quantitative Data for Scale-Up Considerations

The following table presents representative yields for the key steps in aporphine alkaloid synthesis, derived from literature on analogous compounds, to aid in planning for scale-up.

Reaction Step Lab Scale (1 g) Pilot Scale (100 g) Key Considerations for Scale-Up
Bischler-Napieralski Cyclization 70-90%60-80%Heat transfer, management of exothermic addition of dehydrating agent, anhydrous conditions.
Pictet-Spengler Cyclization 65-85%55-75%pH control, reaction time, potential for byproduct formation with extended heating.
Reduction of Imine/Dihydroisoquinoline 85-95%80-90%Control of exotherm during addition of reducing agent, stoichiometry of the hydride reagent.
Aryl-Aryl Coupling (Photochemical) 40-60%25-45%Reactor design for efficient and uniform light penetration, potential for photodegradation.
Aryl-Aryl Coupling (Pd-catalyzed) 50-75%40-65%Catalyst loading and cost, efficient mixing, post-reaction removal of palladium.

Signaling Pathways and Experimental Workflows

This compound is reported to have antioxidant and anticancer activities.[3] While the specific molecular targets of this compound are not fully elucidated, its biological activities can be contextualized within well-established signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Many antioxidant compounds exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. It is plausible that this compound's antioxidant properties are mediated through this pathway.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits? ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ub Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Maf Maf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Response Cellular Protection Genes->Response

Caption: Proposed Nrf2 antioxidant signaling pathway for this compound.

Anticancer Activity and Key Signaling Pathways

The anticancer effects of many natural products are often linked to their ability to modulate key signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[1][2][8][9][10][11][12][13][14][15] Dysregulation of these pathways is a hallmark of many cancers.

Anticancer_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Apoptosis Apoptosis (Cell Death) This compound->Apoptosis Induces Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Growth Cell Proliferation & Growth ERK->Proliferation_Growth

Caption: Potential anticancer signaling pathways modulated by this compound.

Experimental Workflow for Scaling Up this compound Synthesis

The following diagram outlines a logical workflow for transitioning from lab-scale synthesis to larger-scale production of this compound.

Scale_Up_Workflow Route_Scouting Route Scouting & Feasibility (mg scale) Process_Optimization Process Optimization (g scale) Route_Scouting->Process_Optimization Select Lead Route Pilot_Scale Pilot Scale-Up (100g - 1kg scale) Process_Optimization->Pilot_Scale Define Critical Process Parameters GMP_Production GMP Production (kg scale) Pilot_Scale->GMP_Production Technology Transfer & Validation Final_Product Final Product for Larger Studies GMP_Production->Final_Product

Caption: Logical workflow for scaling up this compound production.

References

Validation & Comparative

A Comparative Analysis of Lirinidine and Paclitaxel in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel and effective cancer therapeutics, a comprehensive comparative analysis of Lirinidine and the well-established chemotherapeutic agent, Paclitaxel, has been conducted. This report details the cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways of both compounds in various cancer cell lines. The findings are intended to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

Executive Summary

This guide presents a side-by-side comparison of this compound, an aporphine alkaloid, and Paclitaxel, a taxane-based mitotic inhibitor. While both compounds exhibit potent anti-cancer properties, their mechanisms of action and cytotoxic profiles display notable differences. Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] this compound, conversely, has been shown to induce apoptosis through the upregulation of the p53 tumor suppressor protein and modulation of the intrinsic apoptotic pathway.[2][3] This report provides quantitative data on their efficacy, detailed experimental methodologies for replication, and visual representations of their signaling pathways.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Paclitaxel in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
A549Lung Carcinoma8.07Not Specified
HEp-2Laryngocarcinoma~1.0 (Significant Apoptosis)Not Specified
MCF-7Breast Cancer9.20Not Specified
HT-29Colon Carcinoma10.62Not Specified
CAOV-3Ovarian Cancer37.324
CAOV-3Ovarian Cancer26.348
CAOV-3Ovarian Cancer23.172
P-388Murine Leukemia9.60Not Specified
KBHuman Epidermoid Carcinoma11.02Not Specified

Data compiled from multiple sources.[4][5][6]

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
A549Lung Adenocarcinoma1.35 - 10.18*48
H520Non-Small Cell Lung Cancer7.5948
Various (8 lines)Multiple2.5 - 7.524

*Note: The IC50 for Paclitaxel in A549 cells varies in the literature, with one source indicating an IC50 of 10.18 µg/L which is approximately 11.9 nM.[7][8]

Comparative Mechanism of Action

This compound and Paclitaxel exert their anti-cancer effects through distinct molecular pathways.

This compound: The primary mechanism of this compound-induced cell death involves the activation of the intrinsic apoptotic pathway.[1][5] This is often mediated by the upregulation of the p53 tumor suppressor protein.[2][3] Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.[1][9] Some studies also indicate that this compound can induce cell cycle arrest, though the specific phase (G1/S or G2/M) can vary depending on the cell type.[1][10]

Paclitaxel: Paclitaxel is a well-characterized microtubule-stabilizing agent.[1] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of abnormal microtubule bundles and asters. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] This mitotic arrest ultimately triggers the apoptotic cascade. The signaling pathways involved in paclitaxel-induced apoptosis are complex and can involve the PI3K/AKT and MAPK pathways, which are also implicated in drug resistance.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Paclitaxel.

Lirinidine_Signaling_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-mediated intrinsic apoptosis pathway.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel-induced microtubule stabilization and mitotic arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Paclitaxel on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Paclitaxel stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Paclitaxel in complete culture medium.

  • Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.[11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound and Paclitaxel on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Paclitaxel

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or Paclitaxel for a specified time (e.g., 24 or 48 hours).

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and Paclitaxel.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., A549) Drug_Treatment Treat with this compound or Paclitaxel Cell_Seeding->Drug_Treatment MTT_Assay MTT Assay (Cell Viability) Drug_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Drug_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Cell_Cycle_Profiling Cell Cycle Histograms Flow_Cytometry->Cell_Cycle_Profiling Protein_Quantification Protein Band Densitometry Western_Blot->Protein_Quantification

References

Validating the Anticancer Mechanism of Lirinidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lirinidine, an aporphine alkaloid, has emerged as a promising candidate in anticancer research. This guide provides a comprehensive comparison of this compound's anticancer mechanisms against established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

The cytotoxic effects of this compound and standard anticancer drugs have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments.

DrugCell LineIC50 (µM)Citation
This compound (Liriodenine) Ovarian Cancer (CAOV-3)37.3 (24h), 26.3 (48h), 23.1 (72h)[1][2]
Breast Cancer (MCF-7)~10 (48h)[3]
Laryngocarcinoma (HEp-2)Not specified[4]
Lung Adenocarcinoma (A549)Not specified[5][6]
Human Hepatoma (Hep G2, SK-Hep-1)Not specified[7]
Doxorubicin Osteosarcoma (Saos-2)~2.5 (48h)[8]
Cisplatin Ovarian Cancer (CAOV-3)Comparable to Liriodenine[9]
Paclitaxel Ovarian Cancer (CAOV-3)Positive control[1]

Mechanistic Showdown: Apoptosis and Cell Cycle Arrest

This compound primarily exerts its anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. A comparative analysis of these mechanisms with standard drugs reveals both similarities and unique attributes.

Induction of Apoptosis

This compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[10] This is characterized by the activation of caspase-9 and caspase-3.[1][10] In contrast, doxorubicin and cisplatin can induce apoptosis through both intrinsic and extrinsic pathways, often initiated by DNA damage. Paclitaxel's primary apoptotic trigger is prolonged mitotic arrest.

FeatureThis compound (Liriodenine)DoxorubicinCisplatinPaclitaxel
Primary Apoptotic Pathway Intrinsic (Mitochondrial)Intrinsic & ExtrinsicIntrinsic & ExtrinsicMitotic Arrest-induced
Key Molecular Events Upregulation of p53, Bax; Downregulation of Bcl-2; Caspase-9, -3 activationDNA damage, ROS generation, Cytochrome c releaseDNA adduct formation, ROS generationMicrotubule stabilization, Mitotic checkpoint activation
Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest at different phases depending on the cancer type. For instance, it causes G2/M arrest in human lung adenocarcinoma cells (A549) and S phase arrest in ovarian cancer cells (CAOV-3).[5][6][10] This contrasts with paclitaxel, which specifically targets the M phase, and doxorubicin and cisplatin, which can cause arrest at multiple checkpoints due to DNA damage.

DrugCell Cycle Phase of ArrestKey Regulatory Proteins Affected
This compound (Liriodenine) G2/M (A549), S (CAOV-3), G1 (Hep G2, SK-Hep-1)Cyclin D1, Cyclin B1, CDK1
Doxorubicin G1/S and G2/Mp53, p21, Chk1/2
Cisplatin G1, S, and G2/Mp53, p21, Chk1/2
Paclitaxel MCyclin B1/CDK1

Signaling Pathways Targeted by this compound

While the precise interactions are still under investigation, evidence suggests that this compound's anticancer activity involves the modulation of key signaling pathways that are frequently dysregulated in cancer.

p53 Signaling Pathway

A significant body of evidence points to the upregulation of the tumor suppressor protein p53 as a central mechanism of this compound's action.[3][4] Activated p53 can then initiate apoptosis and cell cycle arrest.

p53_pathway This compound This compound p53 p53 This compound->p53 Upregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound upregulates p53, leading to apoptosis and cell cycle arrest.

PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cell survival and proliferation and are often hyperactivated in cancer. While direct studies on this compound's effect on these pathways are limited, some natural compounds with similar structures have been shown to inhibit these pathways. Further investigation is warranted to determine if this compound shares these properties.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->PI3K Potential Inhibition This compound->Ras Potential Inhibition

Caption: Potential inhibitory effects of this compound on the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound and calculate its IC50 value.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.[11]

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Add 100 µL of detergent reagent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.[12]

mtt_workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[13]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

apoptosis_workflow cluster_workflow Apoptosis Assay Workflow Drug Treatment Drug Treatment Cell Harvesting Cell Harvesting Drug Treatment->Cell Harvesting Staining (Annexin V/PI) Staining (Annexin V/PI) Cell Harvesting->Staining (Annexin V/PI) Flow Cytometry Flow Cytometry Staining (Annexin V/PI)->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol.[15][16][17]

  • Wash the fixed cells with PBS.

  • Treat the cells with RNase A to remove RNA.[15][16][17]

  • Stain the cells with Propidium Iodide (PI) solution.[15][16][17][18]

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

cellcycle_workflow cluster_workflow Cell Cycle Analysis Workflow Drug Treatment Drug Treatment Cell Fixation Cell Fixation Drug Treatment->Cell Fixation RNase Treatment RNase Treatment Cell Fixation->RNase Treatment PI Staining PI Staining RNase Treatment->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Western Blotting for Signaling Pathway Analysis

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.

Protocol:

  • Treat cells with the test compound.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.[19]

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine relative protein expression levels.

westernblot_workflow cluster_workflow Western Blot Workflow Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: Workflow for analyzing protein expression via Western blotting.

References

Lirinidine and Its Synthetic Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Promising Aporphine Alkaloid and its Analogs

In the landscape of natural product chemistry and drug discovery, aporphine alkaloids have garnered significant attention for their diverse pharmacological activities. Among these, Lirinidine, an alkaloid isolated from plants such as the tulip tree (Liriodendron tulipifera), has shown potential as an antioxidant and anticancer agent. This guide provides a comparative overview of the efficacy of this compound and its closely related, more extensively studied synthetic derivatives. Due to the limited public data on synthetic derivatives of this compound, this guide will focus on the wealth of information available for Liriodenine, a structurally similar oxoaporphine alkaloid, to provide a relevant and data-supported comparative framework.

Efficacy of Liriodenine and its Gold(III) Derivatives

Liriodenine has demonstrated notable cytotoxic activity against various cancer cell lines and antifungal properties. To explore the potential for enhanced efficacy, researchers have synthesized derivatives, including gold(III) complexes of Liriodenine. The following tables summarize the available quantitative data on the efficacy of Liriodenine and its derivatives.

Table 1: Anticancer Activity of Liriodenine and its Gold(III) Derivatives
CompoundCell LineIC50 (µM)Reference
Liriodenine CAOV-3 (Ovarian Cancer)37.3 ± 1.06 (24h)[1]
CAOV-3 (Ovarian Cancer)26.3 ± 0.07 (48h)[1]
CAOV-3 (Ovarian Cancer)23.1 ± 1.62 (72h)[1]
SKOV-3 (Ovarian Cancer)68.0 ± 1.56 (24h)[1]
HEp-2 (Laryngocarcinoma)2.332[2]
HCT-8 (Colon Cancer)3.6[3]
P-388 (Leukemia)2.6[3]
L-1210 (Leukemia)2.5[3]
[LH][AuCl4] (1) A549 (Lung), HCT116 (Colon), BEL7402 (Liver), BGC823 (Gastric), K562 (Leukemia)2-16[4]
[AuCl3L] (2) A549 (Lung), HCT116 (Colon), BEL7402 (Liver), BGC823 (Gastric), K562 (Leukemia)2-16[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antifungal Activity of Liriodenine
Fungal StrainMIC (µg/mL)Reference
Cryptococcus neoformans3.9 - 62.5[5][6]
Cryptococcus gattii3.9 - 62.5[5][6]
Paracoccidioides brasiliensis (Pb18)31.2[7]
Paracoccidioides brasiliensis (Pb192)62.5[7]
Candida spp.125 - 250[7]
Histoplasma capsulatum1.95[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Experimental Protocols

The quantitative data presented above were primarily generated using the following key experimental methodologies:

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Liriodenine or its derivatives) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][9][10][11]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

  • Propidium Iodide (PI) Staining: Add propidium iodide to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[12][13][14]

Signaling Pathways and Mechanism of Action

Liriodenine exerts its anticancer effects primarily through the induction of apoptosis. The signaling pathways involved have been elucidated in several studies.

Mitochondrial Apoptosis Pathway

Liriodenine has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway Liriodenine Liriodenine Bax Bax (Pro-apoptotic) Liriodenine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes p53_Signaling_Pathway Liriodenine Liriodenine p53 p53 Liriodenine->p53 Upregulates Bax_gene Bax gene p53->Bax_gene Activates transcription Bcl2_gene Bcl-2 gene p53->Bcl2_gene Represses transcription Apoptosis Apoptosis Bax_gene->Apoptosis Bcl2_gene->Apoptosis

References

Lirinidine's Bioactivity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactivity of Lirinidine, a naturally occurring alkaloid, reveals its potent anticancer properties across a range of human cancer cell lines. This guide synthesizes findings from multiple studies, offering a comparative look at this compound's efficacy, often benchmarked against established chemotherapeutic agents. The data presented herein provides valuable insights for researchers and drug development professionals exploring novel oncology therapeutics.

This compound, also known as Liriodenine, has demonstrated significant cytotoxic effects in various cancer cell types, including ovarian, breast, laryngeal, and liver cancer. Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the mitochondrial signaling pathway, which is centrally regulated by the tumor suppressor protein p53.

Comparative Bioactivity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in several human cancer cell lines as reported in peer-reviewed studies. For comparative context, IC50 values for standard chemotherapeutic drugs, cisplatin and doxorubicin, are also provided where available or from separate relevant studies.

Cell LineCancer TypeThis compound IC50 (µM)ComparatorComparator IC50 (µM)
CAOV-3 Ovarian Cancer37.3 ± 1.06 (24h)Cisplatin62.81 ± 0.35 (24h)
26.3 ± 0.07 (48h)
23.1 ± 1.62 (72h)
SKOV-3 Ovarian Cancer68.0 ± 1.56 (24h)Cisplatin66.7 ± 0.42 (24h)
61.1 ± 3.09 (48h)
46.5 ± 1.55 (72h)
MCF-7 Breast Cancer~10 (48h)Doxorubicin8.306 (48h)
HEp-2 LaryngocarcinomaNot explicitly statedNot availableNot available
Hep G2 HepatomaNot explicitly statedNot availableNot available
SK-Hep-1 HepatomaNot explicitly statedNot availableNot available

Table 1: Comparative IC50 values of this compound and standard chemotherapeutic agents in various human cancer cell lines.

Unraveling the Mechanism of Action: The p53-Mediated Apoptotic Pathway

This compound's anticancer activity is intrinsically linked to its ability to trigger apoptosis in cancer cells. A key event in this process is the upregulation of the p53 tumor suppressor protein.[1][2][3][4][5] Activated p53 then orchestrates a cascade of downstream events, ultimately leading to cell death.

The workflow for investigating this compound's bioactivity typically involves a series of in vitro assays:

experimental_workflow Experimental Workflow for Assessing this compound's Bioactivity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., CAOV-3, MCF-7) This compound This compound Treatment (Varying Concentrations) cell_lines->this compound mtt_assay MTT Assay (Cell Viability, IC50) This compound->mtt_assay apoptosis_assay Apoptosis Assays (Flow Cytometry, DAPI Staining) This compound->apoptosis_assay western_blot Western Blot (Protein Expression) This compound->western_blot data_analysis Quantitative Analysis (IC50 Calculation, Statistical Analysis) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Experimental workflow diagram.

Upon treatment with this compound, cancer cells exhibit a dose-dependent increase in p53 expression.[1][2][3][4][5] This activated p53 then transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[6][7][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[6][7][8] Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[6][7][8]

signaling_pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c (Release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's signaling pathway.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cell viability and calculate IC50 values.

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the comparator compound (e.g., cisplatin or doxorubicin) in culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The collective evidence strongly suggests that this compound is a promising natural compound with significant anticancer potential. Its ability to induce apoptosis in a variety of cancer cell lines, coupled with a well-defined mechanism of action centered on the p53 signaling pathway, makes it a compelling candidate for further preclinical and clinical investigation. The comparative data presented in this guide underscores its efficacy and provides a foundation for future research aimed at developing this compound as a novel therapeutic agent in the fight against cancer.

References

Independent Replication of Lirinidine Research: A Case of Mistaken Identity and a Review of True Melanocortin-4 Receptor Agonists for Obesity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the research surrounding "Lirinidine" as a potential modulator of the melanocortin-4 receptor (MC4R) pathway for the treatment of obesity have revealed no direct scientific evidence or published data to support this connection. This compound is documented as an alkaloid with antioxidant and anticancer properties[1]. The query for this compound's role in obesity appears to stem from a misunderstanding, potentially confusing it with other compounds that do target the MC4R pathway.

This guide, therefore, pivots to address the likely underlying interest of researchers, scientists, and drug development professionals: the independent replication of research findings for actual MC4R agonists and their comparison with other anti-obesity therapeutics. The focus will be on Setmelanotide, the first-in-class MC4R agonist approved for treating rare genetic disorders of obesity, and its comparison with GLP-1 receptor agonists, a leading class of drugs for obesity management.

The Melanocortin-4 Receptor (MC4R) Pathway in Energy Homeostasis

The MC4R is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy balance and appetite[2]. Located in the paraventricular nucleus of the hypothalamus, its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) leads to a signaling cascade that promotes satiety and increases energy expenditure[3]. Conversely, its blockade by the inverse agonist agouti-related peptide (AgRP) stimulates food intake[2]. Genetic defects in the MC4R pathway are the most common cause of monogenic obesity[4].

Signaling Pathway of the MC4 Receptor

The binding of an agonist like α-MSH or Setmelanotide to the MC4R activates the Gs alpha subunit of the associated G protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, leading to the physiological effects on appetite and energy expenditure. The β-arrestin pathway has also been implicated in MC4R regulation[3].

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH / Setmelanotide MC4R MC4R Agonist->MC4R Binds G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Response ↓ Appetite ↑ Energy Expenditure Downstream_Targets->Physiological_Response

Figure 1: Simplified MC4R Signaling Pathway.

Comparative Analysis of Anti-Obesity Medications

The following tables provide a comparative overview of Setmelanotide (an MC4R agonist) and Liraglutide (a GLP-1 receptor agonist), two distinct and important classes of anti-obesity medications.

Table 1: General Comparison of Setmelanotide and Liraglutide
FeatureSetmelanotide (IMCIVREE)Liraglutide (Saxenda)
Drug Class Melanocortin-4 Receptor (MC4R) AgonistGlucagon-Like Peptide-1 (GLP-1) Receptor Agonist
Mechanism of Action Activates the MC4R pathway in the hypothalamus to reduce appetite and increase energy expenditure.Mimics the action of the incretin hormone GLP-1, slowing gastric emptying, increasing satiety, and reducing food intake.
Approved Indications Chronic weight management in adult and pediatric patients 6 years and older with monogenic or syndromic obesity due to specific genetic defects.Chronic weight management in adults and pediatric patients aged 12 and older with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[5]
Administration Subcutaneous injectionSubcutaneous injection
Table 2: Clinical Efficacy of Setmelanotide and Liraglutide
ParameterSetmelanotide (in patients with specific genetic disorders)Liraglutide (in general obese population)
Average Weight Loss Significant weight loss observed in Phase 3 trials for POMC, PCSK1, or LEPR deficiency and Bardet-Biedl syndrome.[6]Approximately 8% average weight loss at 56 weeks.[5][7]
Primary Endpoint Met Achieved at least 10% weight loss from baseline at 1 year in a substantial portion of patients.A higher percentage of patients achieved ≥5% and ≥10% weight loss compared to placebo.[7]

Experimental Protocols for Replication

To independently verify the findings related to MC4R agonists, specific in vitro and in vivo experiments are crucial.

In Vitro Characterization of MC4R Agonists

A key in vitro experiment to characterize an MC4R agonist is the measurement of cyclic AMP (cAMP) production in a cell line expressing the human MC4R.

Experimental Workflow: In Vitro cAMP Assay

cAMP_Assay_Workflow Cell_Culture Culture HEK293 cells stably expressing human MC4R Plating Plate cells in a 96-well plate and incubate overnight Cell_Culture->Plating Compound_Addition Add varying concentrations of the MC4R agonist (e.g., Setmelanotide) Plating->Compound_Addition Incubation Incubate for a defined period (e.g., 30 minutes) at 37°C Compound_Addition->Incubation Lysis Lyse cells to release intracellular contents Incubation->Lysis cAMP_Measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Generate dose-response curves and calculate EC50 values cAMP_Measurement->Data_Analysis

Figure 2: Workflow for a cAMP Assay to Measure MC4R Agonist Potency.

Detailed Methodology for cAMP Assay:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 50,000 cells per well and incubated overnight to allow for attachment.

  • Compound Preparation: A serial dilution of the test compound (e.g., Setmelanotide) is prepared in assay buffer.

  • Assay: The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer. The diluted test compound is then added to the wells.

  • Incubation: The plate is incubated at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., Homogeneous Time-Resolved Fluorescence - HTRF).

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) value is calculated to determine the potency of the agonist.

Conclusion

While the initial premise of investigating this compound as an MC4R agonist was found to be unsubstantiated, this guide provides a framework for the comparative analysis of legitimate anti-obesity therapeutics targeting the MC4R and GLP-1 receptor pathways. The provided data tables and experimental protocols offer a starting point for researchers to independently replicate and build upon the existing body of knowledge in this critical area of drug development. The visualization of the MC4R signaling pathway and a standard experimental workflow further aids in understanding the mechanisms of action and the practical steps involved in the evaluation of these compounds.

References

A Comparative Analysis of the Antioxidant Potential: Liriodenine versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant capacities of the aporphine alkaloid Liriodenine and the well-established antioxidant, ascorbic acid (Vitamin C). This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, supported by available experimental data.

Quantitative Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the available data for Liriodenine and ascorbic acid from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundAssayIC50 Value (µg/mL)Source
Liriodenine (in crude extract) DPPH430[1][2]
Ascorbic Acid DPPH5.36 - 24.34[3][4]
Ascorbic Acid ABTS~50[5]

Note on Liriodenine Data: It is crucial to note that the provided IC50 value for Liriodenine was determined from a crude methanolic extract of Enicosanthellum pulchrum bark, not from the isolated, pure compound.[1][2] The antioxidant activity of a crude extract reflects the synergistic or antagonistic effects of all its components. Therefore, the antioxidant potential of pure Liriodenine may differ significantly. Ascorbic acid, a widely used antioxidant standard, consistently demonstrates potent radical scavenging activity with low IC50 values in various assays.[3][4][5]

Mechanisms of Antioxidant Action

The ways in which Liriodenine and ascorbic acid mitigate oxidative stress are rooted in their distinct chemical structures and properties.

Liriodenine: A Radical Scavenger

Liriodenine is an aporphine alkaloid.[6] The antioxidant activity of this class of compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reaction. While the specific antioxidant signaling pathways of Liriodenine are not extensively detailed in current literature, its structural features are characteristic of radical scavengers. Some alkaloids have been shown to influence cellular antioxidant pathways, such as the Nrf2 pathway, but specific evidence for Liriodenine's activity in this area requires further investigation.

G Postulated Antioxidant Mechanism of Liriodenine cluster_reaction Radical Scavenging Liriodenine Liriodenine Liriodenine_Radical Liriodenine Radical Liriodenine->Liriodenine_Radical Donates H• Free_Radical Free Radical (e.g., R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• G Antioxidant Mechanism of Ascorbic Acid cluster_direct Direct Scavenging cluster_indirect Antioxidant Regeneration Ascorbic_Acid Ascorbic Acid Ascorbyl_Radical Ascorbyl Radical Ascorbic_Acid->Ascorbyl_Radical Donates H• Vitamin_E Vitamin E Ascorbic_Acid->Vitamin_E Regenerates ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species (e.g., H2O) ROS->Neutralized_ROS Accepts H• Vitamin_E_Radical Vitamin E Radical Vitamin_E_Radical->Ascorbic_Acid G DPPH Assay Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix Sample and DPPH prep_dpph->mix prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 plot->end G ABTS Assay Workflow start Start prep_abts_stock Prepare ABTS•+ Stock Solution start->prep_abts_stock prep_samples Prepare Sample Dilutions start->prep_samples prep_abts_working Prepare ABTS•+ Working Solution prep_abts_stock->prep_abts_working mix Mix Sample and ABTS•+ prep_abts_working->mix prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 plot->end

References

A Head-to-Head Comparison of Lirinidine and Other Magnoliaceae Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of Lirinidine and other prominent alkaloids from the Magnoliaceae family, namely Magnoflorine and Liriodenine. The information presented herein is intended to support research and drug development efforts by offering a clear, objective overview of the current experimental evidence.

Comparative Analysis of Biological Activities

The Magnoliaceae family is a rich source of bioactive alkaloids, with this compound, Magnoflorine, and Liriodenine being among the most studied for their therapeutic potential.[1] These alkaloids, primarily belonging to the aporphine and benzylisoquinoline classes, exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities.[1][2]

Cytotoxic Activity

Liriodenine and Magnoflorine have demonstrated significant cytotoxic effects against various cancer cell lines. Liriodenine, in particular, has shown potent activity with low micromolar IC50 values against several cancer cell types.[3][4] Magnoflorine also exhibits a broad spectrum of anticancer activity, though its potency varies considerably across different cell lines.[5][6] Quantitative data for the cytotoxic activity of this compound is not as readily available in the current literature, highlighting an area for future research.

Table 1: Comparative Cytotoxic Activity (IC₅₀ Values)

AlkaloidCell LineActivity (IC₅₀)Reference
Liriodenine A-549 (Lung Carcinoma)2.6 µM[3]
HCT-8 (Colon Adenocarcinoma)2.5 µM[3]
P-388 (Murine Leukemia)2.1 µM[3]
L-1210 (Murine Leukemia)8.5 µM[3]
KB (Nasopharyngeal Carcinoma)3.6 µM[3]
CAOV-3 (Ovarian Cancer)37.3 µM (24h), 26.3 µM (48h), 23.1 µM (72h)[4]
SKOV-3 (Ovarian Cancer)68.0 µM (24h), 61.1 µM (48h), 46.5 µM (72h)[4]
MCF-7 (Breast Cancer)33.31 µM[7]
Magnoflorine TE671 (Rhabdomyosarcoma)22.83 µg/mL[5]
MDA-MB-468 (Breast Cancer)187.32 µg/mL[5]
NCI-H1299 (Lung Cancer)189.65 µg/mL[5]
A549 (Lung Cancer)296.7 µg/mL[5]
HeLa (Cervical Cancer)> 2000 µg/mL[5]
MCF7 (Breast Cancer)1960.8 µg/mL[5]
This compound Data not available-
Anti-inflammatory Activity

Magnoflorine has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[8] It effectively reduces the production of pro-inflammatory cytokines and mediators like nitric oxide (NO).[9] While Liriodenine is also reported to have anti-inflammatory effects, specific IC50 values for key inflammatory markers are less documented.[10] Information on the anti-inflammatory activity of this compound is currently limited.

Table 2: Comparative Anti-inflammatory Activity

AlkaloidAssayActivityReference
Magnoflorine Inhibition of NO production in LPS-induced RAW264.7 cellsDose-dependent reduction[8]
Liriodenine General anti-inflammatory reportsQualitative[10]
This compound Data not available-
Antioxidant Activity

The antioxidant potential of these alkaloids has been evaluated using various in vitro assays. Magnoflorine has demonstrated significant radical scavenging activity in the DPPH assay.[1] this compound is reported to have moderate ferric reducing power and minor radical scavenging activity.[11]

Table 3: Comparative Antioxidant Activity

AlkaloidAssayActivity (IC₅₀)Reference
Magnoflorine DPPH radical scavenging4.91 µM[1]
Liriodenine Data not available-
This compound DPPH radical scavengingMinor activity reported[11]
Acetylcholinesterase Inhibitory Activity

Several Magnoliaceae alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Both Liriodenine and Magnoflorine have been identified as AChE inhibitors.[12][13] Quantitative data on the AChE inhibitory activity of this compound is not currently available.

Table 4: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

| Alkaloid | Activity (IC₅₀) | Reference | | :--- | :--- | | Magnoflorine | Potent inhibitor (specific IC50 not provided in the search results) |[13][14] | | Liriodenine | Identified as an AChE inhibitor (specific IC50 not provided in the search results) |[12] | | This compound | Data not available | |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these alkaloids are underpinned by their modulation of specific cellular signaling pathways.

Liriodenine: Induction of Apoptosis

Liriodenine exerts its cytotoxic effects primarily through the induction of apoptosis. In human ovarian cancer cells, it activates the intrinsic apoptotic pathway, characterized by the involvement of caspase-9 and caspase-3.[4] Furthermore, in laryngocarcinoma and breast cancer cells, Liriodenine has been shown to upregulate the tumor suppressor protein p53, leading to apoptosis.[15][16]

Liriodenine_Apoptosis_Pathway Liriodenine Liriodenine Mitochondrion Mitochondrion Liriodenine->Mitochondrion p53 p53 Liriodenine->p53 Upregulation Caspase9 Caspase-9 Mitochondrion->Caspase9 Activation p53->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Liriodenine-induced apoptotic signaling pathway.

Magnoflorine: Inhibition of Inflammatory Pathways

Magnoflorine's anti-inflammatory effects are mediated by its ability to suppress key inflammatory signaling cascades. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[1][8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Magnoflorine_Inflammatory_Pathway Magnoflorine Magnoflorine MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Magnoflorine->MAPK_Pathway NFkB_Pathway NF-κB Pathway Magnoflorine->NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK_Pathway Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of alkaloids Cell_Seeding->Compound_Treatment Incubate_Cells 3. Incubate for 24-72 hours Compound_Treatment->Incubate_Cells Add_MTT 4. Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

References

The Synergistic Potential of Liriodenine in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning their attention to combination therapies that leverage the synergistic effects of natural compounds with established anticancer drugs. One such compound of growing interest is Liriodenine, an isoquinoline alkaloid found in various plants. This guide provides a comprehensive comparison of Liriodenine's synergistic potential with known anticancer drugs, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Initial investigations into a similarly named compound, Lirinidine, yielded limited information regarding its anticancer properties or synergistic capabilities. However, a significant body of research exists for Liriodenine, suggesting a potential misidentification in initial inquiries. This guide will focus on the scientifically substantiated evidence surrounding Liriodenine.

Liriodenine: A Profile of Anticancer Activity

Liriodenine has demonstrated notable cytotoxic effects across various human cancer cell lines. A key study has elucidated its mechanism of action in human lung adenocarcinoma cells (A549), revealing its ability to suppress proliferation in a dose- and time-dependent manner.[1] The primary mechanisms identified are the induction of G2/M phase cell cycle arrest and the activation of apoptosis.[1]

This pro-apoptotic and cell cycle-inhibiting activity forms the rational basis for exploring its synergistic effects with conventional chemotherapeutic agents. The aim of such combination therapies is to enhance the efficacy of existing drugs, potentially allowing for lower dosages and reduced toxicity.

Investigating Synergistic Effects: A Methodological Approach

While direct experimental data on the synergistic effects of Liriodenine with specific anticancer drugs is still an emerging area of research, this guide outlines the established experimental protocols necessary to conduct such investigations. These methodologies are crucial for determining the nature of the interaction between Liriodenine and other drugs, be it synergistic, additive, or antagonistic.

Key Experimental Protocols

1. Cell Viability and Cytotoxicity Assays (MTT Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Liriodenine and the partner anticancer drug individually and in combination.

  • Methodology:

    • Seed cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Liriodenine, the selected anticancer drug, and their combinations at various ratios.

    • After a predetermined incubation period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Combination Index (CI) Analysis:

  • Objective: To quantitatively determine the nature of the drug interaction.

  • Methodology:

    • Utilize the dose-effect data obtained from the cell viability assays.

    • Employ the Chou-Talalay method to calculate the Combination Index (CI) using software like CompuSyn.

    • CI values are interpreted as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

3. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

  • Objective: To assess the induction of apoptosis by the combination treatment.

  • Methodology:

    • Treat cancer cells with Liriodenine, the partner drug, and their combination for a specified time.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4. Cell Cycle Analysis (Flow Cytometry):

  • Objective: To investigate the effect of the combination treatment on cell cycle progression.

  • Methodology:

    • Treat cells with the drug combination as previously described.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase A and stain with Propidium Iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Path to Synergy: Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the research process and the molecular mechanisms at play, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing synergy and the known signaling pathway of Liriodenine.

Experimental_Workflow cluster_0 In Vitro Synergy Assessment cluster_1 Data Interpretation A Cell Culture (e.g., A549, MCF-7) B Single Agent Treatment (Liriodenine or Anticancer Drug) A->B C Combination Treatment (Liriodenine + Anticancer Drug) A->C D Cell Viability Assay (MTT) B->D C->D G Apoptosis Assay (Annexin V/PI) C->G H Cell Cycle Analysis (Flow Cytometry) C->H I Western Blot Analysis (Protein Expression) C->I E IC50 Determination D->E F Combination Index (CI) Calculation (Chou-Talalay Method) E->F J Synergism (CI < 1) F->J K Additive (CI = 1) F->K L Antagonism (CI > 1) F->L

Caption: Experimental workflow for evaluating the synergistic effects of Liriodenine.

Liriodenine_Signaling_Pathway cluster_pathway Liriodenine's Effect on Cancer Cells Liriodenine Liriodenine G2M_Arrest G2/M Phase Cell Cycle Arrest Liriodenine->G2M_Arrest induces Apoptosis Apoptosis Liriodenine->Apoptosis induces Proliferation Cell Proliferation G2M_Arrest->Proliferation inhibits Apoptosis->Proliferation inhibits

Caption: Known signaling pathway of Liriodenine in cancer cells.

Future Directions and Conclusion

The available evidence strongly suggests that Liriodenine is a promising candidate for combination cancer therapy. Its ability to induce cell cycle arrest and apoptosis provides a solid foundation for synergistic interactions with a variety of anticancer drugs that may target different cellular processes.

Future research should focus on conducting comprehensive in vitro and in vivo studies to systematically evaluate the synergistic effects of Liriodenine with a broad panel of FDA-approved chemotherapeutic agents. The experimental protocols outlined in this guide provide a robust framework for such investigations. The resulting data will be invaluable for identifying the most potent drug combinations and elucidating the underlying molecular mechanisms, ultimately paving the way for the development of more effective and less toxic cancer treatment regimens.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The investigation of new drug combinations requires rigorous preclinical and clinical evaluation.

References

Validating the Purity and Identity of Synthesized Lirinidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity and identity of synthesized Lirinidine, a promising alkaloid with demonstrated antioxidant and anticancer properties. In the context of drug discovery and development, rigorous analytical validation is paramount to ensure the reliability and reproducibility of preclinical and clinical studies. This document outlines detailed experimental protocols for state-of-the-art analytical techniques, presents data in a clear and comparative format, and offers a performance comparison against alternative cytotoxic alkaloids.

Plausible Synthetic Pathway and Potential Impurities

While various methods for the synthesis of aporphine alkaloids have been reported, a common and efficient approach involves a Pictet-Spengler or Bischler-Napieralski reaction to construct the core isoquinoline scaffold, followed by further cyclization and functional group modifications to yield the final this compound structure. Based on this plausible synthetic route, a number of potential process-related impurities may be present in the crude product.

Key Potential Impurities:

  • Unreacted Starting Materials: Precursors such as the corresponding β-phenylethylamine and aldehyde/acyl chloride.

  • Incompletely Cyclized Intermediates: Tetrahydroisoquinoline or dihydroisoquinoline intermediates.

  • Over-alkylated or De-alkylated Byproducts: Impurities arising from undesired reactions on the methoxy and hydroxy functional groups.

  • Positional Isomers: Isomers formed due to lack of regioselectivity during the cyclization step.

  • Residual Solvents and Reagents: Organic solvents, catalysts, and other reagents used during the synthesis and purification process.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for the comprehensive validation of synthesized this compound.

This compound Validation Workflow Experimental Workflow for this compound Validation cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_validation Purity & Identity Validation Synthesis Chemical Synthesis of this compound Crude_this compound Crude this compound Product Synthesis->Crude_this compound Purification Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Crude_this compound->Purification Purified_this compound Purified this compound Purification->Purified_this compound HPLC HPLC Purity Assessment Purified_this compound->HPLC LCMS LC-MS Identity Confirmation Purified_this compound->LCMS NMR NMR Structural Elucidation Purified_this compound->NMR Final_Product Validated this compound (>98% Purity) HPLC->Final_Product LCMS->Final_Product NMR->Final_Product

Caption: A generalized workflow for the synthesis, purification, and analytical validation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm and 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized this compound and identify potential impurities by their mass-to-charge ratio.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source.

LC Conditions: Same as the HPLC method described above.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the synthesized this compound and identify any structural isomers or impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

  • ¹H NMR: To determine the proton environment and coupling constants.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Data Presentation and Comparison

The following tables summarize the expected analytical data for this compound and compare its cytotoxic activity with other known cytotoxic alkaloids.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueParameterExpected Value/Observation
HPLC Retention Time~15-18 min (under the specified conditions)
Purity≥ 98%
LC-MS [M+H]⁺m/z 294.1125 (for C₁₈H₁₅NO₃)
FragmentationCharacteristic fragments corresponding to the loss of methyl and methoxy groups.
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)Aromatic protons in the range of 7.0-9.0 ppm, methoxy protons around 4.0 ppm, and N-methyl protons around 2.5-3.0 ppm.
¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm)Characteristic signals for aromatic carbons, carbonyl carbon, and methoxy/N-methyl carbons.

Table 2: Comparative Cytotoxicity of this compound and Alternative Alkaloids

CompoundTarget Cell LineIC₅₀ (µM)Reference
This compound Ovarian Cancer (CAOV-3)37.3[1]
Breast Cancer (MCF-7)~10[2]
Liriodenine Various Human Tumor Cell Lines2-16[3]
Sanguinarine Human Leukemia (HL-60)0.9[4]
Gastric Cancer (NCI-N87)1.46[5]
Human Melanoma0.11-0.54 µg/mL[6]
Chelerythrine Gastric Cancer (NCI-N87)3.81[5]
Human Melanoma0.14-0.46 µg/mL[6]

Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway

This compound has been reported to induce apoptosis in cancer cells. The following diagram illustrates a simplified, plausible signaling pathway for this compound-induced apoptosis.

Lirinidine_Apoptosis_Pathway Plausible Apoptotic Pathway of this compound This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

This guide provides a foundational approach to the validation of synthesized this compound. Researchers should adapt and further validate these methods based on their specific synthetic routes and available instrumentation. The comparative data highlights the potential of this compound as a cytotoxic agent and underscores the importance of rigorous analytical characterization in the advancement of novel cancer therapeutics.

References

A Practical Guide to Comparative Transcriptomics of Lirinidine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available transcriptomic datasets specifically for Lirinidine-treated cells are not available. This guide provides a comprehensive framework for conducting such a study, using data from the acetylcholinesterase inhibitor Donepezil as a practical example to illustrate the principles of comparative transcriptomics.

This guide outlines the essential steps for a comparative transcriptomics analysis of cells treated with this compound, a compound of interest for its potential therapeutic applications. By comparing the gene expression profiles of this compound-treated cells with control cells and cells treated with other relevant compounds, researchers can elucidate its mechanism of action, identify potential biomarkers, and discover novel therapeutic targets.

Data Presentation

A crucial aspect of comparative transcriptomics is the clear and concise presentation of quantitative data. Below is a template for summarizing differential gene expression analysis results, populated with hypothetical data for this compound and example data derived from a study on Donepezil, another acetylcholinesterase inhibitor.

Table 1: Comparative Analysis of Differentially Expressed Genes (DEGs) in Response to Acetylcholinesterase Inhibitors

Gene SymbolThis compound vs. Control (Log2 Fold Change)This compound vs. Control (p-value)Donepezil vs. Control (Log2 Fold Change)Donepezil vs. Control (p-value)Pathway
APOE-1.50.001-1.20.005Alzheimer's Disease
BDNF2.0<0.0011.8<0.001Neurotrophin signaling
FOS3.5<0.00013.1<0.0001MAPK Signaling
CREB11.80.0021.50.004CREB Signaling
GSK3B-1.20.003-1.00.008Wnt Signaling
AKT11.30.0051.10.01PI3K-Akt Signaling
MAPK11.70.0011.40.003MAPK Signaling

Note: The data for this compound is hypothetical and for illustrative purposes only. The data for Donepezil is representative of findings from studies on acetylcholinesterase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of any comparative transcriptomics study.

1. Cell Culture and Treatment

  • Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are a common model for neurodegenerative disease research.

  • Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound (e.g., 10 µM), a comparator compound (e.g., Donepezil, 10 µM), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a predetermined time (e.g., 24 hours).

2. RNA Extraction and Quality Control

  • Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing applications.

3. Library Preparation and RNA Sequencing (RNA-Seq)

  • RNA-Seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • The quality and quantity of the prepared libraries are assessed.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts.

  • Differential Expression Analysis: Differential gene expression between treatment groups and controls is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed using tools like g:Profiler or DAVID.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a comparative transcriptomics experiment.

experimental_workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis cluster_interpretation Interpretation cell_culture Cell Culture & Treatment (e.g., SH-SY5Y cells) rna_extraction RNA Extraction cell_culture->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Alignment (STAR) qc->alignment quantification Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea pathway_analysis Pathway & Functional Enrichment Analysis dea->pathway_analysis data_visualization Data Visualization (Volcano Plots, Heatmaps) pathway_analysis->data_visualization biological_interpretation Biological Interpretation & Hypothesis Generation data_visualization->biological_interpretation

Caption: Experimental workflow for comparative transcriptomics.

Signaling Pathway

Acetylcholinesterase inhibitors are known to modulate several signaling pathways implicated in neuronal survival and function. The PI3K/Akt signaling pathway is a key cascade affected by these compounds.[1]

pi3k_akt_pathway AChEI Acetylcholinesterase Inhibitor (e.g., this compound, Donepezil) ACh Acetylcholine AChEI->ACh increases levels of Receptor Muscarinic Receptor ACh->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3B GSK3β Akt->GSK3B inhibits CREB CREB Akt->CREB activates Apoptosis Apoptosis Akt->Apoptosis inhibits GSK3B->Apoptosis promotes Survival Cell Survival & Growth CREB->Survival

Caption: PI3K/Akt signaling pathway modulated by AChE inhibitors.

References

Assessing the Reproducibility of Liriodenine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported effects of Liriodenine, a naturally occurring aporphine alkaloid, with a focus on its activity as a muscarinic receptor antagonist. While preliminary studies have characterized its pharmacological profile, the reproducibility of these findings remains a key area for further investigation. This document summarizes the available experimental data, details the methodologies used in key studies, and compares Liriodenine's performance with other well-established muscarinic receptor antagonists.

Executive Summary

Liriodenine has been identified as a muscarinic receptor antagonist with a preference for the M3 subtype.[1][2] Initial studies have quantified its potency and compared it to other antagonists such as atropine, pirenzepine, methoctramine, and 4-DAMP.[3][4] However, the body of evidence supporting these effects is limited, with a notable lack of independent replication studies. At higher concentrations, Liriodenine has also been reported to act as a blocker of voltage-dependent calcium channels.[3] Further research is required to independently verify these findings and explore the full therapeutic potential and reproducibility of Liriodenine's effects. Beyond its anticholinergic properties, Liriodenine has also been investigated for its anticancer, antimicrobial, and insecticidal activities.[2][5][6][7]

Data Presentation: Comparative Antagonist Potency

The following tables summarize the quantitative data from preclinical studies on Liriodenine and its comparators. It is important to note that this data is primarily derived from a limited set of studies and awaits independent verification.

Table 1: Comparative pA2 Values of Muscarinic Antagonists in Guinea-Pig Tissues

CompoundTrachea (pA2 ± SEM)Ileum (pA2 ± SEM)Left Atria (pA2 ± SEM)Right Atria (Inotropic) (pA2 ± SEM)Right Atria (Chronotropic) (pA2 ± SEM)
Liriodenine 6.22 ± 0.08 6.36 ± 0.10 5.24 ± 0.04 5.35 ± 0.09 5.28 ± 0.07
Atropine8.93 ± 0.07----
Pirenzepine7.02 ± 0.09----
Methoctramine5.92 ± 0.05----
4-DAMP8.72 ± 0.07----

Data from Lin et al., 1994.[3] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Comparative Binding Affinity (Ki) and Antagonist Potency (pKB) in Canine Tracheal Smooth Muscle Cells

Compound[3H]-NMS Binding (Ki, M ± SEM)Tracheal Contraction (pKB)Inositol Phosphate Formation (pKB)Cyclic AMP Inhibition (pKB)
Liriodenine 2.2 ± 0.4 x 10-6 5.9 6.0 4.7
Pirenzepine3.3 ± 0.7 x 10-7---
Methoctramine8.9 ± 2.3 x 10-86.16.07.4
4-DAMP2.3 ± 0.6 x 10-99.18.97.8

Data from Lin et al., 1994.[4] Ki represents the inhibition constant, and pKB is the negative logarithm of the dissociation constant of a competitive antagonist.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isolated Tissue Experiments (Guinea-Pig)
  • Tissue Preparation: Male guinea pigs were sacrificed, and the trachea, ileum, and atria were dissected and placed in Krebs' solution. The tracheal and ileal preparations were cut into strips and mounted in organ baths. The left atria were stimulated electrically, while the right atria were allowed to beat spontaneously.

  • Drug Administration: Cumulative concentration-response curves to the agonist carbachol were obtained in the absence and presence of increasing concentrations of the antagonist (Liriodenine, atropine, pirenzepine, methoctramine, or 4-DAMP).

  • Data Analysis: The antagonist potencies were expressed as pA2 values, calculated according to the Arunlakshana and Schild method. A linear regression of log(concentration ratio - 1) against log(molar concentration of antagonist) was performed, and the pA2 was determined as the intercept on the abscissa.

Radioligand Binding Assays (Canine Tracheal Smooth Muscle Cells)
  • Cell Culture and Membrane Preparation: Canine tracheal smooth muscle cells were cultured and harvested. The cell membranes were prepared by homogenization and centrifugation.

  • Binding Assay: The prepared membranes were incubated with the radioligand [3H]-N-methyl scopolamine ([3H]-NMS) and various concentrations of the competing antagonists (Liriodenine, pirenzepine, methoctramine, or 4-DAMP).

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constants (Ki) were then calculated using the Cheng-Prusoff equation.

Second Messenger Assays (Canine Tracheal Smooth Muscle Cells)
  • Inositol Phosphate Formation: Cultured cells were labeled with [3H]-myo-inositol and then stimulated with carbachol in the presence or absence of antagonists. The accumulation of inositol phosphates was measured by ion-exchange chromatography.

  • Cyclic AMP Inhibition: Cells were pre-incubated with forskolin to stimulate cyclic AMP production and then treated with carbachol with or without antagonists. The intracellular cyclic AMP levels were determined using a radioimmunoassay kit.

  • Data Analysis: The antagonist potencies were expressed as pKB values.

Mandatory Visualizations

Signaling Pathways

Muscarinic Receptor Signaling cluster_M3 M3 Muscarinic Receptor Pathway cluster_Liriodenine Liriodenine Action M3 M3 Receptor Gq Gq/11 M3->Gq Acetylcholine PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Liriodenine Liriodenine Liriodenine->M3 Antagonist

Caption: Liriodenine as an M3 muscarinic receptor antagonist.

Experimental Workflow

Experimental Workflow cluster_in_vitro In Vitro Assessment cluster_analysis Data Analysis and Comparison Tissue_Prep Isolated Tissue Preparation pA2 pA2 Calculation Tissue_Prep->pA2 Binding_Assay Radioligand Binding Assay Ki Ki Calculation Binding_Assay->Ki Second_Messenger Second Messenger Assay pKB pKB Calculation Second_Messenger->pKB Comparison Comparison with Other Antagonists pA2->Comparison Ki->Comparison pKB->Comparison

Caption: Workflow for assessing Liriodenine's antagonist activity.

Logical Relationships

Reproducibility Assessment Initial_Study Initial Study (Lin et al., 1994) Independent_Rep Independent Replication Study Initial_Study->Independent_Rep requires Consistent_Results Consistent Results Independent_Rep->Consistent_Results yields Inconsistent_Results Inconsistent Results Independent_Rep->Inconsistent_Results yields Reproducibility High Confidence in Reproducibility Consistent_Results->Reproducibility Further_Invest Further Investigation Needed Inconsistent_Results->Further_Invest

Caption: Logical flow for assessing the reproducibility of Liriodenine's effects.

References

Lirinidine in Combination Therapy: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical and Clinical Data on the Efficacy and Safety of Lirinidine When Combined with Other Therapeutic Agents.

Introduction

This compound is a naturally occurring alkaloid that has been isolated from the leaves of Liriodendron tulipifera, commonly known as the tulip tree.[1][2] Preliminary in vitro studies have indicated that this compound possesses both antioxidant and anticancer properties.[1][2] Specifically, it has demonstrated a moderate capacity for ferric reducing power and a minor ability to scavenge free radicals.[1][2] These characteristics have spurred interest in its potential as a therapeutic agent.

This guide provides a comparative analysis of this compound's performance in drug combination studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data, methodologies, and relevant biological pathways.

Performance in Drug Combination Studies

As of the latest available scientific literature and clinical trial data, there are no published studies evaluating the performance of this compound in combination with other drugs. The current body of research on this compound is limited to its isolation, characterization, and initial in vitro assessments of its antioxidant and anticancer activities.[1][2] Consequently, there is no quantitative data to present in tabular format regarding its synergistic, additive, or antagonistic effects with other therapeutic agents.

Experimental Protocols

Due to the absence of drug combination studies involving this compound, there are no established experimental protocols to detail in this guide. Research in this area would first require foundational studies to determine appropriate cell lines, animal models, and combination drug candidates.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its antioxidant and anticancer effects have not yet been elucidated. Further research is necessary to identify its molecular targets and understand its mechanism of action. Without this information, it is not possible to generate diagrams of its signaling pathways.

The logical workflow for future investigation into this compound's potential in combination therapy would follow a standard preclinical to clinical pipeline.

logical_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development In_Vitro_Studies In Vitro Studies (Monotherapy & Combination) Mechanism_of_Action Mechanism of Action (Target Identification) In_Vitro_Studies->Mechanism_of_Action Elucidate Pathways In_Vivo_Studies In Vivo Animal Studies (Efficacy & Toxicity) Mechanism_of_Action->In_Vivo_Studies Validate in Organisms Phase_I Phase I Trials (Safety & Dosage) In_Vivo_Studies->Phase_I Investigational New Drug (IND) Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard Care) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Drug_Discovery This compound Discovery Drug_Discovery->In_Vitro_Studies Initial Screening

Caption: A generalized workflow for the research and development of a new therapeutic agent like this compound, from initial discovery through to potential regulatory approval.

Conclusion

While this compound has shown initial promise as a natural compound with antioxidant and anticancer properties, the research is still in its infancy. There is currently a significant knowledge gap regarding its efficacy and safety when used in combination with other drugs. Future research efforts will need to focus on comprehensive preclinical studies to understand its mechanism of action and to identify potential synergistic partners. Until such data becomes available, the performance of this compound in drug combination studies remains an open and important question for the scientific community.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Lirinidine

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that Lirinidine is an alkaloid intended for research purposes only, its toxicological properties have not been thoroughly investigated.[3][4] Therefore, it is crucial to treat this compound as a potentially toxic substance. Researchers, scientists, and drug development professionals must use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If working with this compound powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[1]

II. Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any airborne particles.[1]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as listed above.[1]

  • Contain the Spill:

    • For solid spills (this compound is typically a powder), gently cover the material with a damp paper towel to avoid raising dust.[1][3]

    • For liquid spills (if this compound is dissolved in a solvent), use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1]

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container. For final decontamination, wipe the area with a suitable laboratory disinfectant or a 70% ethanol solution.[1]

  • Dispose of Contaminated Materials: All materials used for the cleanup, including absorbent pads, paper towels, and contaminated PPE, must be placed in a sealed and properly labeled hazardous waste container for disposal.[1]

III. Proper Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste in accordance with institutional, local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container. Do not mix this waste with other waste streams.[1][5]

  • Waste Container: The container must be made of a material compatible with the chemical waste and have a secure, tight-fitting lid. The container should be kept closed at all times except when adding waste.[5][6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity of the waste, and the date of accumulation.[1][5]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from incompatible materials.[1]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8]

IV. Quantitative Data Summary

Since a specific SDS for this compound is unavailable, no quantitative data regarding disposal parameters (e.g., concentration limits for disposal) can be provided. The primary quantitative consideration is to dispose of all quantities of this compound as hazardous waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Disposal Method Collection by licensed hazardous waste contractor[1][7]
Container Type Compatible material with a tight-fitting lid[5][6]
Labeling Requirement "Hazardous Waste," "this compound," quantity, date[1][5]

V. Experimental Protocols

As no specific experimental protocols for the neutralization or deactivation of this compound were found, chemical treatment of the waste is not recommended. The standard and safest procedure is collection and disposal via a certified hazardous waste management service.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal cluster_3 Final Disposition start This compound Waste Generated (Unused product, contaminated labware, PPE) segregate Segregate into a dedicated Hazardous Waste Container start->segregate container Use a compatible container with a secure lid segregate->container label_waste Label container: 'Hazardous Waste', 'this compound', quantity, date container->label_waste storage Store in a designated, secure, and well-ventilated area label_waste->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.